Product packaging for 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one(Cat. No.:CAS No. 1159511-30-4)

1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Cat. No.: B1387033
CAS No.: 1159511-30-4
M. Wt: 174.2 g/mol
InChI Key: UPNZBUHIUFAUGN-UHFFFAOYSA-N
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Description

1-(2-Methyl-2H-indazol-7-yl)ethan-1-one (CAS 1159511-30-4) is a high-purity organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . This acetyl-substituted indazole derivative serves as a critical synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Structurally similar indazole-based compounds are being investigated for their role as potent inhibitors of biological targets such as KIF18A . KIF18A is a mitotic kinesin protein that plays a crucial role in cell division, and its inhibition is a promising strategy in oncology research . Studies indicate that KIF18A is overexpressed in a range of cancers, including hepatocellular carcinoma, glioblastoma, breast cancer, and non-small cell lung cancer . Therefore, this compound is of significant value for researchers developing and studying new antimitotic agents for cancer therapy. This product is supplied with a minimum purity of 97% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical building block to explore new chemical entities and advance their discovery programs in cancer and other disease areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1387033 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one CAS No. 1159511-30-4

Properties

IUPAC Name

1-(2-methylindazol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-12(2)11-10(8)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNZBUHIUFAUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=CN(N=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278380
Record name Ethanone, 1-(2-methyl-2H-indazol-7-yl)-
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-30-4
Record name Ethanone, 1-(2-methyl-2H-indazol-7-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2-methyl-2H-indazol-7-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Methyl-2H-indazol-7-yl)ethan-1-one CAS number 1159511-30-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one (CAS 1159511-30-4): Synthesis, Characterization, and Application in Targeted Protein Degradation

Introduction

This compound is a substituted heterocyclic ketone built upon the 2H-indazole scaffold. The indazole nucleus, a fusion of benzene and pyrazole rings, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif is a crucial pharmacophore present in numerous biologically active compounds and approved pharmaceuticals, including the anticancer agent niraparib.[1][2] This guide focuses on the 7-acetyl, N2-methylated isomer, a compound of significant interest in modern medicinal chemistry. Its designation as a "Protein Degrader Building Block" highlights its role as a key intermediate in the synthesis of advanced therapeutics, particularly Proteolysis-Targeting Chimeras (PROTACs). This document provides a comprehensive technical overview of its synthesis, detailed analytical characterization, and strategic application in the innovative field of Targeted Protein Degradation (TPD).

Physicochemical Properties

A summary of the core physicochemical properties for this compound is presented below.

PropertyValue
CAS Number 1159511-30-4
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Off-white to yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMSO)
Class Heterocyclic Ketone, Indazole Derivative

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound is not extensively documented in peer-reviewed literature. However, a logical and efficient two-step synthetic pathway can be devised starting from the commercially available precursor, 1H-indazole-7-carbonitrile. This strategy involves a regioselective N-methylation followed by the conversion of the nitrile functionality into the target acetyl group.

G cluster_0 Overall Synthetic Workflow Start 1H-Indazole-7-carbonitrile Step1 Step 1: Regioselective N-Methylation Start->Step1 Intermediate 2-Methyl-2H-indazole-7-carbonitrile Step1->Intermediate Step2 Step 2: Grignard Reaction & Hydrolysis Intermediate->Step2 End This compound Step2->End

Proposed two-step synthesis of the target compound.
Part 1: Regioselective N-Methylation of 1H-Indazole-7-carbonitrile

The alkylation of the indazole ring is a critical step where regioselectivity is a primary challenge, as reactions can yield a mixture of N1 and N2 isomers.[3][4] Achieving selectivity for the less stable 2H-indazole product often requires specific conditions that favor the kinetic product over the thermodynamic N1 isomer.

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-indazole-7-carbonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Methylation: Cool the suspension to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise.

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel to isolate the desired 2-Methyl-2H-indazole-7-carbonitrile.

Causality of Experimental Choices:

  • Base and Solvent: The choice of a base and solvent system is crucial for controlling regioselectivity. While many conditions produce mixtures, some protocols can favor the N2 isomer.[3][5] K₂CO₃ in DMF is a standard condition that, while often yielding mixtures, provides a reliable starting point for separation.

  • Separation: The polarity difference between the N1 and N2 isomers is typically sufficient to allow for effective separation via silica gel chromatography. Rigorous analytical confirmation of the correct isomer is paramount (see Characterization section).

Part 2: Conversion of Nitrile to Ketone via Grignard Reaction

The conversion of the nitrile group to a ketone is a classic and reliable transformation in organic synthesis. The reaction proceeds through nucleophilic addition of an organometallic reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt which is subsequently hydrolyzed to the ketone.[6]

Experimental Protocol:

  • Grignard Reagent Preparation/Use: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), place a solution of 2-Methyl-2H-indazole-7-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Nucleophilic Addition: Cool the solution to 0 °C and add a solution of methylmagnesium bromide (CH₃MgBr, ~1.5 eq, typically 3.0 M in diethyl ether) dropwise. The reaction is exothermic and should be controlled.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the intermediate magnesium imine salt is typically rapid.

  • Hydrolysis and Isolation: Carefully quench the reaction by slowly adding it to a cold aqueous solution of a weak acid (e.g., saturated NH₄Cl or 1 M HCl). This step hydrolyzes the imine to the ketone. Extract the aqueous layer with ethyl acetate, combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield pure this compound.

Mechanism of Nitrile to Ketone Conversion: The Grignard reagent (CH₃MgBr) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile. The resulting imine anion is stabilized as a magnesium salt. Crucially, this intermediate does not react further with another equivalent of the Grignard reagent. Subsequent acidic workup protonates the nitrogen, leading to an iminium ion, which is then attacked by water and hydrolyzes to the final ketone product.[6]

G cluster_1 Mechanism: Grignard Reaction and Hydrolysis Nitrile R-C≡N ImineSalt [R-C(CH₃)=N-MgBr]⁺ Nitrile->ImineSalt + CH₃MgBr Imine R-C(CH₃)=NH ImineSalt->Imine + H₃O⁺ (workup) Ketone R-C(=O)-CH₃ Imine->Ketone + H₂O (hydrolysis) R R = 2-Methyl-2H-indazol-7-yl G CrudeProduct Purified Product NMR NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) CrudeProduct->NMR MS Mass Spectrometry (HRMS) CrudeProduct->MS IR FTIR Spectroscopy CrudeProduct->IR Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation

References

An In-depth Technical Guide to the Structure and Synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a valuable building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights and a self-validating experimental workflow.

Introduction and Significance

Nitrogen-containing heterocyclic compounds are foundational to the development of pharmaceuticals.[1] Among these, the indazole scaffold has emerged as a structure of significant interest due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] this compound, a derivative of the 2H-indazole tautomer, is a key synthetic intermediate. The presence of a methyl group on the indazole nitrogen and an acetyl group on the benzene ring provides two distinct points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules for drug discovery programs. This guide will delve into the structural characteristics of this compound and present a robust synthetic route for its preparation.

Chemical Structure and Properties

The structural integrity and physicochemical properties of a compound are paramount to its application in further synthetic endeavors.

Chemical Structure

This compound consists of a 2-methyl-2H-indazole core with an acetyl group substituted at the 7-position. The IUPAC name for this compound is 1-(2-methyl-2H-indazol-7-yl)ethanone.

synthesis_workflow start 2-Methyl-2H-indazole-7-carbonitrile reagents 1. CH₃MgBr, THF 2. H₃O⁺ start->reagents Grignard Reaction product This compound reagents->product

References

An In-depth Technical Guide to 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and Targeted Protein Degradation

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its versatile biological activity has led to the development of treatments for a wide range of diseases, including cancer and inflammatory conditions.[2] In parallel, the field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality.[3] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3]

This technical guide focuses on 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one , a key building block in the synthesis of PROTACs.[4] We will delve into its chemical properties, synthesis, and crucial role in the construction of these innovative therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in drug discovery and development.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O[4]
Molecular Weight 174.203 g/mol [4]
CAS Number 1159511-30-4[4]
Appearance Crystalline solidInferred from related compounds
Storage Room temperature[4]

Spectroscopic Data: While specific experimental spectra for this compound are not widely published, data from closely related 2H-indazole derivatives can provide valuable insights for characterization.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the indazole ring, the acetyl methyl group, and the aromatic protons of the indazole core.

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the acetyl group, the carbons of the bicyclic indazole ring system, and the two methyl carbons.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for the carbonyl (C=O) stretching vibration of the ketone.

Synthesis of 2H-Indazoles: A Methodological Overview

The synthesis of the 2H-indazole core can be achieved through various methods, with the Cadogan reductive cyclization being a notable example.[6] This reaction typically involves the deoxygenation of an o-nitrobenzylamine derivative to form the indazole ring.

Below is a generalized workflow for the synthesis of 2H-indazoles, which can be adapted for the specific synthesis of this compound.

cluster_synthesis Generalized 2H-Indazole Synthesis start o-Nitrobenzaldehyde Derivative step1 Condensation with Primary Amine start->step1 step2 Reductive Cyclization (e.g., Cadogan Reaction) step1->step2 product 2H-Indazole Derivative step2->product cluster_protac PROTAC Mechanism of Action protac PROTAC poi Protein of Interest (POI) protac->poi binds e3 E3 Ubiquitin Ligase protac->e3 binds ternary Ternary Complex (POI-PROTAC-E3) poi->ternary e3->ternary ub Ubiquitination ternary->ub proteasome Proteasomal Degradation ub->proteasome degraded Degraded POI proteasome->degraded

References

Spectroscopic Profile of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. While direct experimental spectroscopic data for this specific molecule is not extensively available in the public domain, this document leverages established principles of spectroscopy and comparative data from structurally related indazole derivatives to present a robust, predictive spectroscopic profile. This guide is intended to support researchers, scientists, and drug development professionals in the synthesis, characterization, and application of this and similar indazole-based compounds. We will delve into the predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing detailed experimental protocols and interpretative guidance.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₁₀H₁₀N₂O, Molar Mass: 174.203 g/mol ) belongs to the indazole class of bicyclic heteroaromatic compounds.[1] Indazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2] The precise substitution pattern on the indazole ring, such as the N-methylation and the acetyl group at the 7-position in the target molecule, is critical for its specific chemical properties and biological interactions.

Accurate spectroscopic characterization is the cornerstone of chemical research and development. It provides unambiguous confirmation of a molecule's identity, purity, and structure. For a novel or sparsely documented compound like this compound, a predictive understanding of its spectroscopic signature is invaluable for guiding synthesis, purification, and further investigation.

This guide will provide a detailed, predictive analysis of the key spectroscopic data for this compound, grounded in the established spectroscopic behavior of analogous compounds.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is depicted below. The key structural features that will dictate its spectroscopic properties are the indazole ring system, the N-methyl group, the acetyl group, and the substitution pattern on the benzene ring.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the N-methyl protons, and the acetyl protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2Singlet1HH3The proton at position 3 of the indazole ring is typically a singlet and appears downfield due to the electron-withdrawing effect of the adjacent nitrogen atoms.
~7.7-7.9Doublet1HH4 or H6The protons on the benzene ring will be influenced by the acetyl group and the heterocyclic ring. Positional isomers of indazole show aromatic protons in this region.[3][4]
~7.5-7.7Doublet1HH6 or H4The coupling pattern will be dependent on the specific coupling constants with the adjacent proton.
~7.1-7.3Triplet1HH5This proton is expected to appear as a triplet due to coupling with two adjacent aromatic protons.
~4.2-4.4Singlet3HN-CH₃The N-methyl protons are typically a sharp singlet in a region characteristic of methyl groups attached to a nitrogen in a heteroaromatic system.[5]
~2.7-2.9Singlet3HCOCH₃The protons of the acetyl group are a singlet and are deshielded by the adjacent carbonyl group.

Experimental Protocol for ¹H NMR Data Acquisition

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert NMR tube into the spectrometer. prep3->acq1 acq2 Tune and shim the spectrometer. acq1->acq2 acq3 Acquire the FID signal (typically 8-16 scans). acq2->acq3 proc1 Apply Fourier transform to the FID. acq3->proc1 proc2 Phase correction and baseline correction. proc1->proc2 proc3 Calibrate the spectrum using the internal standard. proc2->proc3 proc4 Integrate the peaks and analyze the multiplicities. proc3->proc4

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~195-200C=OThe carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.[6]
~140-150C7a, C3aQuaternary carbons in the indazole ring system are expected in this region.
~130-140C3The carbon at position 3 of the indazole ring is influenced by the adjacent nitrogen atoms.
~120-130C4, C5, C6, C7The aromatic carbons of the benzene ring will appear in this characteristic region. The specific shifts will be influenced by their position relative to the substituents.[7]
~35-40N-CH₃The N-methyl carbon is expected in this region, which is typical for methyl groups attached to a nitrogen atom in a heterocyclic ring.
~25-30COCH₃The acetyl methyl carbon is deshielded by the carbonyl group and appears in this range.
Experimental Protocol for ¹³C NMR Data Acquisition

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is usually performed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the stretching vibration of the carbonyl group.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationRationale
~1680-1700C=O stretchA strong absorption band in this region is characteristic of an aryl ketone. The conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.
~3000-3100Aromatic C-H stretchMedium to weak absorptions in this region are characteristic of C-H bonds in aromatic rings.
~2850-2960Aliphatic C-H stretchWeak absorptions corresponding to the C-H bonds of the methyl groups.
~1450-1600C=C and C=N stretchMultiple bands in this region are expected for the stretching vibrations within the indazole ring.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample on the ATR crystal. acq1 Acquire a background spectrum of the empty ATR crystal. prep1->acq1 acq2 Acquire the sample spectrum (typically 16-32 scans). acq1->acq2 proc1 The software automatically ratios the sample spectrum against the background. acq2->proc1 proc2 Identify and label the major absorption bands. proc1->proc2

Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/zIonRationale
174[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound.
159[M - CH₃]⁺Loss of a methyl radical from the acetyl group is a common fragmentation pathway for ketones.
131[M - COCH₃]⁺Cleavage of the bond between the indazole ring and the acetyl group, resulting in the loss of the acetyl radical.
116[M - COCH₃ - CH₃]⁺Subsequent loss of the N-methyl group from the indazolyl cation.
Experimental Protocol for Mass Spectrometry Data Acquisition

The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will influence the observed spectrum. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a "soft" ionization technique that typically results in a prominent protonated molecule [M+H]⁺, confirming the molecular weight.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound based on established spectroscopic principles and comparative data from related compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for researchers working with this and similar indazole derivatives. While this guide offers a robust predictive framework, it is essential to confirm these predictions through the acquisition of experimental data on a pure sample of the target compound. The information presented herein should facilitate the unambiguous identification and characterization of this compound in various research and development settings.

References

An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. As a member of the indazole class, this compound is relevant in the development of protein degrader building blocks.[1] A thorough understanding of its mass spectrometric profile is essential for its unambiguous identification, purity assessment, and metabolic studies. This document outlines the theoretical basis for ionization and fragmentation, presents detailed experimental protocols for high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) analysis, and proposes a detailed fragmentation pathway supported by predictive data. The methodologies and interpretations herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the analytical characterization of this and structurally related compounds.

Introduction and Molecular Overview

This compound (CAS Number: 1159511-30-4) is a substituted N-methyl indazole.[1] Its structure features a bicyclic aromatic indazole core, methylated at the N2 position, with an acetyl group at the C7 position. Mass spectrometry is a cornerstone analytical technique for molecular characterization, offering high sensitivity and specificity for determining molecular weight and elucidating chemical structures.[2] For novel or specialized compounds like the topic molecule, establishing a reliable mass spectrometric fingerprint is a critical step in the research and development pipeline.

Molecular Structure and Formula:

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₁₀N₂O[1]

  • Molecular Weight (Average): 174.203 g/mol [1]

  • Monoisotopic (Exact) Mass: 174.07931 Da

The presence of nitrogen atoms and a carbonyl group makes the molecule amenable to soft ionization techniques such as Electrospray Ionization (ESI), which typically generates protonated molecular ions [M+H]⁺, preserving the molecular integrity for subsequent fragmentation analysis.[2][3]

Ionization Strategy and High-Resolution Mass Spectrometry (HRMS)

2.1. Rationale for Ionization Technique Selection

Electrospray Ionization (ESI) in positive ion mode is the recommended technique for the analysis of this compound. The basic nitrogen atoms in the indazole ring are readily protonated in the acidic mobile phase commonly used in liquid chromatography-mass spectrometry (LC-MS).[3] This process efficiently generates a stable protonated precursor ion, [M+H]⁺, which is the starting point for structural analysis. ESI is a soft ionization method that minimizes in-source fragmentation, ensuring that the observed precursor ion accurately reflects the intact molecule's mass.

2.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately determine the elemental composition of the parent molecule.

Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ESI source.

  • Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Instrument Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.0 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): Flow rate of 600 L/hr at 300 °C

    • Mass Range: m/z 50 - 500

    • Resolution: >10,000 FWHM (Full Width at Half Maximum)

  • Data Acquisition and Analysis: Acquire the full scan mass spectrum. The instrument's software is used to calculate the elemental composition from the measured accurate mass of the [M+H]⁺ ion. The low mass error (typically <5 ppm) between the observed and theoretical mass provides high confidence in the assigned molecular formula.

2.3. Expected HRMS Data

The HRMS analysis serves as a self-validating system. Confirming the elemental composition is a foundational step that validates the identity of the precursor ion before proceeding to structural elucidation via tandem mass spectrometry.

ParameterTheoretical ValueExpected Observed ValueMass Error (ppm)
Molecular Formula C₁₀H₁₀N₂O--
Precursor Ion [C₁₀H₁₁N₂O]⁺--
Exact Mass (m/z) 175.08659175.0862 - 175.0870< 5 ppm

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

3.1. Principles of Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) is employed to uncover the compound's structure. In this process, the precursor ion ([M+H]⁺ at m/z 175.09) is isolated and then fragmented by colliding it with an inert gas (e.g., argon or nitrogen) in a collision cell.[2] The energy of these collisions is carefully controlled to induce reproducible fragmentation, yielding a unique spectrum of product ions that reveals the molecule's underlying connectivity.

3.2. Proposed Fragmentation Pathway

The fragmentation of this compound is predicted to be driven by the lability of the acetyl group and the stability of the heterocyclic indazole ring. The primary fragmentation events are likely to be alpha-cleavage at the carbonyl group and subsequent cleavages of the indazole ring.[4][5]

Key Fragmentation Steps:

  • Loss of the Acetyl Radical: A primary and highly characteristic fragmentation for acetyl-substituted compounds is the cleavage of the bond between the carbonyl carbon and the indazole ring. This results in the formation of a stable acylium ion.

  • Loss of Ketene: A common rearrangement pathway for ketones can lead to the elimination of a neutral ketene molecule (CH₂=C=O).

  • Ring Fragmentation: Subsequent, higher-energy fragmentation can induce cleavage of the indazole ring itself, often involving the loss of small molecules like HCN or N₂.

The following diagram illustrates the proposed fragmentation cascade originating from the protonated precursor ion.

G cluster_main Proposed MS/MS Fragmentation Pathway precursor [M+H]⁺ m/z 175.09 C₁₀H₁₁N₂O⁺ frag1 Fragment A m/z 133.07 [C₈H₉N₂]⁺ precursor->frag1  - C₂H₂O (Ketene) frag2 Fragment B m/z 147.08 [C₉H₁₁N₂]⁺ precursor->frag2  - CO frag3 Fragment C m/z 132.06 [C₈H₈N₂]⁺ frag1->frag3  - H• frag4 Fragment D m/z 105.04 [C₇H₅N]⁺ frag3->frag4  - HCN

Caption: Predicted fragmentation pathway for [M+H]⁺ of this compound.

3.3. Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

Objective: To generate a characteristic product ion spectrum for structural confirmation.

Methodology:

  • Instrumentation: Use an LC-MS/MS system such as a triple quadrupole (QqQ) or Q-TOF instrument.

  • Sample Introduction: The sample can be introduced via direct infusion or through an LC system for separation from any impurities.

  • MS1 Stage: Isolate the precursor ion of interest (m/z 175.09) in the first mass analyzer (Q1).

  • MS2 Stage (Collision Cell): Introduce collision gas (e.g., Argon) into the collision cell (q2). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation of the isolated precursor ion.

  • MS3 Stage: Scan the third mass analyzer (Q3) to detect the resulting product ions.

  • Data Acquisition: Record the product ion spectra at various collision energies to build a comprehensive fragmentation profile.

3.4. Predicted MS/MS Fragmentation Data

The following table summarizes the key fragment ions expected from the MS/MS analysis of this compound.

m/z (Theoretical)Proposed Elemental CompositionProposed Loss from PrecursorDescription of Fragment
175.09 [C₁₀H₁₁N₂O]⁺-[M+H]⁺ Precursor Ion
147.08[C₉H₁₁N₂]⁺COLoss of carbon monoxide from the acetyl group.
133.07[C₈H₉N₂]⁺C₂H₂OLoss of neutral ketene via rearrangement.
132.06[C₈H₈N₂]⁺C₂H₃O•Alpha-cleavage resulting in the loss of the acetyl radical.
105.04[C₇H₅N]⁺C₂H₃O•, HCNSubsequent loss of hydrogen cyanide from the indazole ring fragment.

Conclusion

The mass spectrometric analysis of this compound, guided by the principles of high-resolution and tandem mass spectrometry, provides a definitive method for its characterization. The predicted protonated molecule at m/z 175.09, confirmed by HRMS, serves as the entry point for CID experiments. The resulting fragmentation pattern, dominated by the characteristic losses of ketene (to m/z 133.07) and the acetyl radical (to m/z 132.06), provides a unique structural fingerprint. This in-depth guide offers the necessary protocols and theoretical framework for scientists to confidently identify this compound, verify its synthesis, and investigate its properties in complex matrices, thereby supporting its application in drug discovery and development.

References

The Strategic Role of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.[1][2] This guide moves beyond a general overview to focus on a strategically vital, yet often overlooked, building block: 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one . While not biologically active in its own right, this molecule represents a critical nexus in the synthesis of highly potent and selective oncology drugs. Its primary significance lies in its role as a key intermediate in the multi-step synthesis of Niraparib (MK-4827), a powerful poly(ADP-ribose) polymerase (PARP) inhibitor approved for treating various cancers.[3][4] We will dissect the synthesis of this intermediate, rationalize the process choices, explore its transformation into Niraparib, and detail the mechanism of PARP inhibition that defines the final drug's therapeutic value. This document serves as a technical resource, providing field-proven insights and detailed protocols for chemists and pharmacologists engaged in drug discovery.

The Indazole Scaffold: A Cornerstone of Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development, and among them, the indazole ring system is particularly noteworthy.[5] Comprising a benzene ring fused to a pyrazole ring, indazoles exist in different tautomeric forms, with the 1H- and 2H-isomers being most common.[2] This structural motif is considered a bioisostere of indole and is valued for its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.

The versatility of the indazole scaffold has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[6][7] Its success is exemplified by several FDA-approved drugs, such as Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor), underscoring the scaffold's proven value in creating potent and selective medicines.[7]

This compound: A Strategically Vital Synthetic Intermediate

The subject of this guide, this compound, is a functionalized 2H-indazole. Its specific substitution pattern—a methyl group at the N2 position and an acetyl group at the C7 position—is not arbitrary. This precise arrangement is a direct result of a carefully designed synthetic strategy aimed at producing the PARP inhibitor Niraparib.

The acetyl group at C7 serves as a synthetic handle, a precursor to the carboxamide functional group found in the final drug. The carboxamide is a critical pharmacophore, forming key hydrogen bond interactions within the NAD+ binding pocket of the PARP enzyme.[4] The N2-alkylation is equally important; regioselective control to favor the 2H-indazole isomer over the 1H is a known challenge in indazole chemistry, yet it is essential for the optimal orientation of the molecule within the target's active site.[8][9] Therefore, the "role" of this compound is not defined by its own biological activity, but by its identity as a purpose-built molecular fragment, engineered for the efficient and regioselective construction of a highly potent therapeutic agent.

Synthesis of the Key Intermediate: A Step-by-Step Protocol and Mechanistic Rationale

The synthesis of this compound requires precise control over regioselectivity. The following protocol is a representative synthesis adapted from foundational patents and process chemistry literature for Niraparib.[10]

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound SM 1-(2-Amino-3-methylphenyl)ethan-1-one (Starting Material) INT1 Diazonium Salt Intermediate SM->INT1  1. NaNO₂, HCl (aq)  0-5 °C INT2 1-(2H-Indazol-7-yl)ethan-1-one INT1->INT2  2. Intramolecular  Cyclization PROD This compound (Target Intermediate) INT2->PROD  3. CH₃I, K₂CO₃  DMF

Caption: Synthetic workflow for the target intermediate.

Detailed Experimental Protocol

Step 1: Diazotization of 1-(2-Amino-3-methylphenyl)ethan-1-one

  • To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 1-(2-amino-3-methylphenyl)ethan-1-one (1.0 eq).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt intermediate.

Step 2: Intramolecular Cyclization

  • The reaction mixture containing the diazonium salt is allowed to warm slowly to room temperature.

  • The mixture is then gently heated to 40-50 °C and stirred for 2-4 hours. Nitrogen gas evolution will be observed as the cyclization proceeds.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

  • Upon completion, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution) to a pH of 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(2H-indazol-7-yl)ethan-1-one.

Step 3: Regioselective N-Methylation

  • Dissolve the crude 1-(2H-indazol-7-yl)ethan-1-one (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add iodomethane (CH₃I, 1.2 eq) to the suspension and stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC/HPLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude residue by column chromatography on silica gel to separate the desired N2-methylated product from the N1-isomer and obtain pure this compound.

Rationale and Key Considerations
  • Causality of Reagent Choice: The diazotization followed by cyclization is a classic and efficient method for forming the indazole ring from an ortho-substituted aniline. Sodium nitrite in an acidic medium is the standard method for generating the reactive diazonium species.

  • Regioselectivity: The N-alkylation of indazoles is notoriously difficult to control. The choice of a mild base (K₂CO₃) and a polar aprotic solvent (DMF) often favors the thermodynamically more stable N2-isomer, which is required for Niraparib. The separation of N1 and N2 isomers via chromatography is a critical purification step.

Application in Drug Discovery: The Gateway to the PARP Inhibitor Niraparib

The true value of this compound is realized in its conversion to Niraparib. This involves converting the C7-acetyl group to a carboxamide and coupling the N2-position to the piperidinylphenyl moiety.

Structure-Activity Relationship (SAR) Insights

The discovery and optimization of Niraparib revealed several key structural requirements for potent PARP inhibition.[4]

  • 2H-Indazole-7-carboxamide Core: This scaffold acts as a nicotinamide (the cofactor for PARP) mimic. The C7-carboxamide forms two crucial hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP-1 active site. The N2-linked phenyl group occupies a hydrophobic pocket.

  • Piperidine Moiety: The basic piperidine ring provides a key interaction with the phosphate-binding region of the active site, specifically interacting with the carboxylate of Glu988. This interaction significantly enhances potency.

  • Regiochemistry: The 2,7-disubstitution pattern on the indazole ring is critical. Moving the carboxamide to other positions or using the 1H-indazole isomer leads to a dramatic loss of activity, as the precise geometry required for optimal binding interactions is disrupted.

Quantitative Biological Data

Niraparib is a potent dual inhibitor of both PARP-1 and PARP-2, the primary enzymes involved in DNA single-strand break repair. Its efficacy is demonstrated by its low nanomolar inhibitory concentrations.

CompoundTargetIC₅₀ (nM)Cell-Based EC₅₀ (nM)Reference(s)
Niraparib (MK-4827) PARP-13.84[3][4]
PARP-22.1[3][4]

The Target: PARP Inhibition and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cell's DNA damage response (DDR).[11] They detect single-strand breaks (SSBs) in DNA and recruit other repair proteins to fix the damage.[12] PARP inhibitors exploit a concept known as synthetic lethality .[12][13]

In healthy cells, if SSBs are not repaired by PARP (e.g., due to inhibition), they can degrade into more lethal double-strand breaks (DSBs) during DNA replication. Healthy cells can still repair these DSBs using an alternative, high-fidelity pathway called Homologous Recombination (HR), which relies on functional BRCA1 and BRCA2 genes.[14]

However, many cancers, particularly certain ovarian and breast cancers, have mutations in their BRCA1 or BRCA2 genes, rendering their HR pathway deficient.[15] In these cancer cells, inhibiting PARP prevents SSB repair, leading to an accumulation of DSBs that the cell cannot fix. This overwhelming genomic instability triggers apoptosis and selective cancer cell death, while largely sparing healthy cells with functional HR pathways.[13][14] A further mechanism, known as "PARP trapping," where the inhibited PARP enzyme remains bound to DNA, also contributes significantly to cytotoxicity.[15]

Mechanism of Action Diagram

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb1 DNA Single-Strand Break (SSB) parp1 PARP ssb1->parp1 PARP Blocked by Niraparib dsb1 Double-Strand Break (DSB) ssb1->dsb1 Replication Fork Collapse ber Base Excision Repair parp1->ber Repair Path Blocked hr Homologous Recombination (BRCA1/2 Proficient) dsb1->hr survival1 Cell Survival & Repair hr->survival1 ssb2 DNA Single-Strand Break (SSB) parp2 PARP ssb2->parp2 PARP Blocked by Niraparib dsb2 Double-Strand Break (DSB) ssb2->dsb2 Replication Fork Collapse ber2 Base Excision Repair parp2->ber2 Repair Path Blocked hr_def Homologous Recombination (BRCA1/2 Deficient) dsb2->hr_def death Apoptosis (Cell Death) hr_def->death

Caption: The principle of synthetic lethality with PARP inhibitors.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)

To quantify the inhibitory potential of compounds like Niraparib, a robust in vitro enzymatic assay is essential. The following is a self-validating protocol for a fluorometric PARP1 inhibition assay, adapted from commercially available kits and established methodologies.[16][17]

Assay Workflow Diagram

G cluster_0 PARP1 Inhibition Assay Workflow step1 1. Dispense Inhibitor (e.g., Niraparib) & PARP1 Enzyme step2 2. Add Substrate Mix (Histones + NAD+) step1->step2 step3 3. Incubate (Enzymatic Reaction) step2->step3 step4 4. Add Developer (Releases Nicotinamide) step3->step4 step5 5. Read Fluorescence (Ex/Em = 428/468 nm) step4->step5

Caption: Workflow for a fluorometric PARP1 activity assay.

Detailed Assay Protocol

Materials:

  • 96-well black, flat-bottom assay plate

  • Recombinant Human PARP1 enzyme

  • Activated DNA (for stimulating PARP1 activity)

  • PARP Assay Buffer

  • Substrate Mix: Histones and β-NAD+

  • Test Inhibitor (e.g., Niraparib) dissolved in DMSO, serially diluted

  • PARP Inhibitor Control (e.g., Olaparib or 3-Aminobenzamide)

  • Developer Reagent (contains nicotinamidase)

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor (e.g., Niraparib) in PARP Assay Buffer. A typical final concentration range for Niraparib would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a positive inhibitor control.

  • Enzyme Addition: To each well of the 96-well plate, add 25 µL of PARP Assay Buffer. Add 5 µL of the serially diluted inhibitor or control. Finally, add 10 µL of the PARP1 enzyme/Activated DNA mixture.

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.

  • Reaction Incubation: Incubate the plate at 30 °C for 60 minutes, protected from light. During this time, active PARP1 will consume NAD+ to poly-ADP-ribosylate the histone substrate.

  • Signal Development: Stop the reaction and develop the signal by adding 50 µL of the Developer Reagent to each well. The developer contains nicotinamidase, which digests the unconsumed NAD+ to produce nicotinamide (NAM). The fluorescence of the NAM product is then measured.

  • Fluorescence Reading: Incubate for an additional 15 minutes at room temperature. Read the plate on a fluorescence plate reader at an excitation wavelength of ~428 nm and an emission wavelength of ~468 nm.

  • Data Analysis: The fluorescence signal is inversely proportional to PARP1 activity (high fluorescence = low PARP activity = high inhibition). Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a testament to the principle that a molecule's importance is not always defined by its intrinsic biological activity, but by its strategic value in a larger synthetic plan. It serves as a perfectly tailored precursor, enabling the efficient and regiocontrolled synthesis of the potent PARP inhibitor Niraparib. Understanding the synthesis and rationale behind such key intermediates is crucial for process chemists and medicinal chemists aiming to develop next-generation therapeutics. The continued success of indazole-based drugs like Niraparib ensures that this scaffold, and the clever chemical strategies used to functionalize it, will remain a central focus of innovation in the pursuit of new medicines for years to come.

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable structural and electronic properties have enabled the development of a wide array of therapeutic agents.[3] This technical guide provides an in-depth exploration of the historical origins of indazole derivatives, tracing their initial discovery, the evolution of their synthesis, and the key breakthroughs that cemented their role in contemporary drug discovery.

The Genesis: Discovery and Early Synthesis of the Indazole Core

The journey of the indazole ring system began in the late 19th century, with foundational work by pioneering chemists. While indazoles themselves are rare in nature, their synthetic accessibility opened the door to vast pharmacological exploration.[4]

Fischer's Foundational Synthesis (c. 1883)

The first synthesis of an indazole derivative is credited to the celebrated chemist Emil Fischer.[5] In his seminal work, Fischer did not prepare the parent indazole but rather an oxo-substituted derivative, indazolone, by heating ortho-hydrazinobenzoic acid, which underwent intramolecular condensation.[1][6] This reaction was a critical first step, demonstrating the feasibility of constructing this novel heterocyclic system.[1] At the same time, Fischer was also developing his famous Fischer Indole Synthesis, another cornerstone reaction in heterocyclic chemistry that involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.[7][8]

The Jacobson Indazole Synthesis

A significant advancement in indazole synthesis was the Jacobson reaction. This method involves the diazotization of o-toluidine followed by cyclization.[9] A more convenient modification of this reaction, which avoids the low solubility of o-benzotoluidide, uses N-acetyl-o-toluidine.[10] The N-acetyl compound is nitrosated, and the resulting N-nitroso derivative undergoes rearrangement and cyclization to form the indazole ring.[9] This method proved to be more efficient in terms of time and cost compared to earlier multi-step syntheses from anthranilic acid.[10]

The Evolution of Synthetic Strategies

Over the decades, chemists have developed a diverse toolkit of reactions to construct and functionalize the indazole core, moving from harsh classical conditions to milder, more efficient modern catalytic methods.[11][12]

Key synthetic strategies include:

  • Palladium-Catalyzed C-H Amination: This provides an efficient route to substituted 1H-indazoles through intramolecular C-H amination of aminohydrazones.[11]

  • [3+2] Cycloaddition Reactions: The reaction between arynes and diazo compounds is a powerful strategy for constructing the 1H-indazole ring system.[11][13]

  • Metal-Free Synthesis: Environmentally conscious, metal-free approaches have been developed, offering practical and greener alternatives to traditional metal-catalyzed methods.

  • Davis-Beirut Reaction: This reaction is a notable method for generating 2H-indazoles.[4]

Detailed Protocol: A Representative Jacobson-Style Indazole Synthesis

This protocol describes a common, scalable method for synthesizing the parent 1H-indazole, adapted from established procedures.[10] It relies on the cyclization of an N-nitroso intermediate derived from N-acetyl-o-toluidine.

Step 1: Acetylation of o-Toluidine

  • Slowly add o-toluidine (0.84 mol) to a mixture of glacial acetic acid (90 mL) and acetic anhydride (1.90 mol) in a two-necked flask.

  • Control the exothermic reaction by cooling the mixture in an ice bath.

Step 2: Nitrosation

  • While maintaining cooling, introduce a stream of nitrous gases (generated from NaNO₂ and a strong acid) into the reaction mixture to form the N-nitroso-o-acetotoluidide intermediate.

Step 3: Cyclization and Extraction

  • Pour the solution of the N-nitroso intermediate onto a mixture of ice and water and allow it to stand in an ice bath for 2 hours.

  • Extract the separated oil with benzene.

  • Wash the combined benzene extracts with ice water.

  • Allow the benzene solution to stand at room temperature. The decomposition of the nitroso compound proceeds with the evolution of nitrogen gas, leading to the formation of indazole.

Step 4: Isolation and Purification

  • After the reaction is complete, extract the benzene solution with hydrochloric acid.

  • Treat the combined acidic extracts with excess ammonia to precipitate the crude indazole.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by vacuum distillation to yield colorless 1H-indazole.

This self-validating protocol includes clear steps for reaction, extraction, and purification, ensuring the isolation of the desired product, which can be confirmed by melting point analysis and spectroscopy.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the Jacobson-style synthesis.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Workup cluster_final Final Product o_toluidine o-Toluidine acetylation Acetylation o_toluidine->acetylation reagents1 Acetic Anhydride Acetic Acid reagents1->acetylation n_acetyl N-Acetyl-o-toluidine acetylation->n_acetyl nitrosation Nitrosation with Nitrous Gases n_nitroso N-Nitroso Intermediate nitrosation->n_nitroso n_acetyl->nitrosation decomposition Spontaneous Decomposition (Cyclization) n_nitroso->decomposition extraction Acid/Base Extraction decomposition->extraction purification Vacuum Distillation extraction->purification product 1H-Indazole purification->product

Caption: Workflow for a Jacobson-style Indazole Synthesis.

From Chemical Curiosity to Therapeutic Powerhouse

The indazole scaffold has become a cornerstone in medicinal chemistry, leading to the development of numerous FDA-approved drugs.[14][15] Its derivatives have demonstrated a vast range of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[3][12][16]

A Timeline of Biological Discovery
  • Mid-20th Century: The discovery of the anti-inflammatory and analgesic properties of Benzydamine marked one of the earliest significant therapeutic applications of an indazole derivative.[1][4]

  • Late 20th Century: Granisetron , a selective 5-HT₃ receptor antagonist, was developed to prevent nausea and vomiting induced by cancer chemotherapy, showcasing the scaffold's utility in neurological applications.[15][17]

  • Early 21st Century: The true potential of indazoles in oncology was realized with the development of potent protein kinase inhibitors. This era saw the approval of several landmark drugs targeting angiogenesis and cell proliferation pathways.

Indazole-Containing Kinase Inhibitors in Oncology

Several indazole derivatives have been successfully developed as kinase inhibitors for cancer treatment.[14][18] These drugs often target key signaling pathways involved in tumor growth and angiogenesis.[19]

Drug NamePrimary Target(s)Key Indication(s)FDA Approval Year (for first indication)
Pazopanib VEGFR-1, -2, -3, PDGFR-α/β, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma2009[20][21]
Axitinib VEGFR-1, -2, -3Renal Cell Carcinoma2012[22][23]
Entrectinib TRKA/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLC2019[24][25]
Niraparib PARP-1, PARP-2Ovarian, Fallopian Tube, Peritoneal Cancer2017[3]
Mechanism of Action: Pazopanib and the VEGF Signaling Pathway

Pazopanib is a multi-targeted tyrosine kinase inhibitor that exerts its anti-cancer effects primarily by inhibiting angiogenesis—the formation of new blood vessels that tumors need to grow.[21][26] It potently blocks key receptors, including the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[20][27]

When a ligand like VEGF binds to its receptor (VEGFR) on the surface of an endothelial cell, the receptor dimerizes and autophosphorylates, triggering a downstream cascade of signaling proteins (like PLCγ, PI3K, and MAPK).[27][28] This signaling promotes cell proliferation, migration, and survival, leading to new blood vessel formation. Pazopanib functions as an ATP-competitive inhibitor, binding to the intracellular kinase domain of VEGFR and preventing this initial phosphorylation step, thereby blocking the entire downstream signaling cascade.[28]

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding P P VEGFR->P Pazopanib Pazopanib Pazopanib->VEGFR Inhibition ATP ATP ATP->VEGFR Phosphorylation ADP ADP Downstream Downstream Signaling (PI3K/AKT, MAPK) P->Downstream Response Angiogenesis Cell Proliferation Cell Survival Downstream->Response

Caption: Pazopanib inhibits VEGFR signaling to block angiogenesis.

Conclusion and Future Perspectives

From its initial discovery in the 19th century to its current status as a privileged scaffold in drug development, the indazole ring system has had a remarkable journey. The development of robust synthetic methodologies has allowed chemists to explore its vast chemical space, leading to the discovery of potent modulators of various biological targets. The success of indazole-based kinase inhibitors in oncology has solidified its importance, and research continues to uncover new applications in areas ranging from neurodegenerative to cardiovascular diseases.[18][29] The continued exploration of this versatile scaffold promises to yield the next generation of innovative therapeutics.

References

Methodological & Application

Application Note and Synthetic Protocol for 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-methyl-2H-indazol-7-yl)ethan-1-one, a key building block in medicinal chemistry and drug discovery. The protocol details a robust multi-step synthetic route, commencing with the regioselective methylation of a commercially available indazole precursor, followed by the introduction of the acetyl group. Each step is accompanied by in-depth explanations of the underlying chemical principles, reaction mechanisms, and critical experimental parameters. This guide is intended for researchers and scientists in the field of organic synthesis and drug development, offering a reliable and reproducible methodology for obtaining the target compound with high purity.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] The specific isomer, this compound, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The 2H-indazole tautomer, while often less thermodynamically stable than the 1H-isomer, offers unique structural and electronic properties that are leveraged in the design of targeted therapeutics.[2][3] The strategic placement of the methyl group at the N2 position and the acetyl group at the C7 position provides a versatile handle for further chemical modifications.

This application note outlines a validated synthetic pathway to access this important molecule, emphasizing experimental reproducibility and providing insights into the critical aspects of the synthesis, purification, and characterization processes.

Synthetic Strategy Overview

The synthesis of this compound is approached through a logical sequence of reactions. The overall workflow can be visualized as follows:

Synthetic_Workflow Start 7-Bromo-2H-indazole Step1 Step 1: Regioselective N-Methylation Start->Step1 Intermediate1 7-Bromo-2-methyl-2H-indazole Step1->Intermediate1 Step2 Step 2: Metal-Halogen Exchange & Acylation Intermediate1->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 7-Bromo-2-methyl-2H-indazole

The initial step focuses on the regioselective methylation of 7-bromo-2H-indazole. The alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[4] Achieving high selectivity for the desired N2-methylated product is crucial for the success of the overall synthesis. Under basic conditions, the methylation of indazoles often yields a mixture of N1 and N2 products. However, specific reaction conditions can favor the formation of the 2-methyl isomer.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
7-Bromo-2H-indazole197.025.0 g25.41.0
Sodium Hydride (60% in oil)24.001.12 g28.01.1
Iodomethane141.941.74 mL28.01.1
Anhydrous Tetrahydrofuran (THF)-100 mL--
Saturated aq. NH4Cl-50 mL--
Ethyl Acetate-150 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate----

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 7-bromo-2H-indazole (5.0 g, 25.4 mmol).

  • Add anhydrous THF (100 mL) and cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.12 g, 28.0 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add iodomethane (1.74 mL, 28.0 mmol) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to separate the N1 and N2 isomers and afford 7-bromo-2-methyl-2H-indazole as a solid.

Mechanistic Insights and Rationale

The methylation of indazole in the presence of a strong base like sodium hydride proceeds via the deprotonation of the indazole nitrogen to form the indazolide anion. This anion exists as a resonance hybrid with negative charge density on both N1 and N2. The subsequent alkylation with iodomethane can occur at either nitrogen. The ratio of N1 to N2 alkylation is influenced by factors such as the solvent, counter-ion, and the steric and electronic nature of the indazole ring. While N1-alkylation is often the thermodynamically favored product, careful control of reaction conditions can favor the kinetically controlled N2-alkylation.

Part 2: Synthesis of this compound

This final step involves the introduction of the acetyl group at the C7 position of the 2-methyl-2H-indazole ring. A common and effective method for this transformation is a metal-halogen exchange followed by acylation.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
7-Bromo-2-methyl-2H-indazole211.054.0 g18.91.0
n-Butyllithium (2.5 M in hexanes)-8.3 mL20.81.1
N,N-Dimethylacetamide (DMA)87.122.1 mL22.71.2
Anhydrous Tetrahydrofuran (THF)-80 mL--
Saturated aq. NH4Cl-50 mL--
Ethyl Acetate-100 mL--
Brine-30 mL--
Anhydrous Sodium Sulfate----

Procedure:

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 7-bromo-2-methyl-2H-indazole (4.0 g, 18.9 mmol) in anhydrous THF (80 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 8.3 mL, 20.8 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • Add N,N-dimethylacetamide (2.1 mL, 22.7 mmol) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the product with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound as a solid.

Mechanistic Insights and Rationale

This reaction proceeds via a lithium-halogen exchange, where the bromine atom at the C7 position is replaced by lithium using n-butyllithium at low temperatures. This generates a highly reactive organolithium species. The subsequent addition of an acylating agent, in this case, N,N-dimethylacetamide, leads to the formation of a tetrahedral intermediate which then collapses upon workup to yield the desired ketone. The use of very low temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the organolithium intermediate.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Characteristic peaks for the indazole ring protons, the N-methyl group, and the acetyl methyl group with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the acetyl group.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C10H10N2O (m/z = 174.20).[5]
Melting Point A sharp melting point range consistent with a pure compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in methylation step Incomplete deprotonation or reaction with residual water.Ensure all glassware is thoroughly flame-dried and the reaction is performed under an inert atmosphere. Use fresh, high-quality sodium hydride.
Formation of N1-isomer Reaction conditions favoring the thermodynamic product.Maintain low temperatures during the addition of reagents and consider alternative methylating agents or solvent systems.
Incomplete metal-halogen exchange Inactive n-butyllithium or presence of electrophilic impurities.Titrate the n-butyllithium solution before use. Ensure the solvent is anhydrous and the starting material is pure.
Low yield in acylation step Decomposition of the organolithium intermediate.Maintain the reaction temperature strictly at -78 °C during the addition of n-butyllithium and the acylating agent.

Safety Precautions

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle in a fume hood under an inert atmosphere.

  • n-Butyllithium: Pyrophoric and corrosive. Handle with extreme care under an inert atmosphere using appropriate syringes and septa.

  • Iodomethane: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable. Use in a well-ventilated area away from ignition sources.

Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these procedures.

References

Introduction: The Indazole Scaffold and the Regioselectivity Challenge

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective N-Alkylation of 7-Substituted Indazoles

The indazole ring system is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents, from anti-cancer drugs like Pazopanib to anti-inflammatory compounds.[1][2] The biological activity of these molecules is profoundly dictated by the substitution pattern on the indazole core, particularly on the nitrogen atoms. The direct N-alkylation of the indazole heterocycle presents a persistent synthetic challenge: the presence of two nucleophilic nitrogen atoms, N1 and N2, often leads to the formation of regioisomeric mixtures.[1][3][4] For drug development professionals, controlling this regioselectivity is not merely an academic exercise; it is a critical step that impacts yield, purification costs, and the viability of a synthetic route.

This guide provides a detailed exploration of the factors governing the N-alkylation of 7-substituted indazoles and offers robust protocols to selectively target either the N1 or N2 position. We will delve into the mechanistic principles that underpin these transformations, providing researchers with the knowledge to not only follow a protocol but to understand, troubleshoot, and adapt it.

The Mechanistic Dichotomy: Understanding N1 vs. N2 Selectivity

The outcome of an indazole alkylation reaction is a delicate balance between the inherent properties of the substrate and the external reaction conditions. The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-tautomer.[1][2][3][5] This intrinsic stability can be leveraged to favor the formation of N1-alkylated products under conditions that permit thermodynamic equilibration.[3][6][7]

However, for 7-substituted indazoles, the dominant factor is often sterics. A substituent at the C7 position is spatially proximate to the N1 nitrogen, creating significant steric hindrance that shields it from the incoming electrophile. Consequently, the alkylating agent is preferentially directed to the more accessible N2 position. This effect is particularly pronounced with bulky C7 groups like nitro (-NO2) or carboxylate (-CO₂Me), which can lead to excellent N2 selectivity.[6][7][8][9]

The choice of base and solvent further complicates this interplay. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) generate a localized indazole anion. In this environment, steric factors dominate, favoring kinetic attack at the N2 position for 7-substituted substrates.[6][7] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can result in an equilibrium between the N1 and N2 anions, potentially leading to mixtures or favoring the thermodynamically more stable N1 product if equilibration is possible.[3][4]

G cluster_0 7-Substituted Indazole cluster_1 Alkylation Pathways cluster_2 Controlling Factors Indazole 7-R-Indazole Anion Indazolide Anion Indazole->Anion Base (e.g., NaH, K₂CO₃) N1_Product N1-Alkyl Indazole (Thermodynamic Product) Anion->N1_Product R'-X N2_Product N2-Alkyl Indazole (Kinetic Product) Anion->N2_Product R'-X Anion->N2_Product Favored by Sterics Sterics High Steric Hindrance at C7 (e.g., -NO₂) Sterics->Anion Conditions Kinetic Control (NaH, THF, Low Temp) Conditions->N2_Product Favored Thermo Thermodynamic Control (K₂CO₃, DMF, Heat) Thermo->N1_Product Favored

Caption: Factors governing N1 vs. N2 regioselectivity in the alkylation of 7-substituted indazoles.

Strategic Protocols for Regioselective N-Alkylation

Protocol 1: High-Yield N2-Alkylation of 7-Nitroindazole (Kinetic Control)

This protocol leverages the strong steric directing effect of the C7-nitro group to achieve excellent selectivity for the N2 position. The use of sodium hydride in THF ensures rapid, irreversible deprotonation, locking the reaction into a kinetically controlled pathway where the less hindered N2 atom is the primary site of attack.[6][7][8]

Materials:

  • 7-Nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Flask Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 7-nitro-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (target concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv, 60% dispersion) portion-wise. Causality: Adding NaH at 0 °C controls the initial exotherm and the rate of hydrogen gas evolution. Using a strong, non-nucleophilic base like NaH ensures complete and rapid formation of the indazolide anion, preventing side reactions.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution will typically become a clear solution or a fine suspension.

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be required for less reactive alkylating agents.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N2-alkylated 7-nitroindazole.

Protocol 2: Triflic Acid-Catalyzed N2-Alkylation with Diazo Compounds

For substrates where standard methods may fail or for access to a broader range of alkyl groups, a modern, metal-free approach using triflic acid (TfOH) and diazo compounds provides exceptional N2-selectivity (often >99:1).[3][10] This method is highly efficient and demonstrates excellent functional group tolerance.[10]

Materials:

  • 7-Substituted-1H-indazole

  • Diazo compound (e.g., Trimethylsilyldiazomethane, Ethyl diazoacetate)

  • Triflic acid (TfOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Preparation: To a solution of the 7-substituted-1H-indazole (1.0 equiv) in anhydrous DCM, add the diazo compound (1.2 equiv) at 0 °C.

  • Catalyst Addition: Add a solution of triflic acid (0.1-0.2 equiv) in DCM dropwise to the reaction mixture at 0 °C. Causality: TfOH protonates the diazo compound, generating a highly electrophilic species that is attacked by the indazole. The N2-nitrogen is electronically more nucleophilic, and this inherent reactivity, combined with steric factors, leads to the high N2 selectivity observed.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with DCM.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography to yield the N2-alkylated product.

Data-Driven Insights: A Comparative Table

The regiochemical outcome is highly dependent on the interplay of the C7-substituent and the reaction conditions. The following table summarizes representative results from the literature.

7-SubstituentAlkylating AgentBase / ConditionsSolventN1:N2 RatioYield (%)Reference
-NO₂ n-Pentyl bromideNaHTHF4:9693[6][8][9]
-CO₂Me n-Pentyl bromideNaHTHF<1:9991[6][8][9]
-Br Isobutyl bromideK₂CO₃DMF58:4272 (total)[4]
-H Ethyl TosylateCs₂CO₃DMF>99:1>90[3]
-NO₂ Ethyl diazoacetateTfOH (cat.)DCM0:10095[3][10]
-Cl t-Butyl trichloroacetimidateTfOH (cat.)Dioxane0:10091[11][12]

Experimental Workflow Visualization

The general process for a base-mediated N-alkylation can be visualized as a clear, sequential workflow. This ensures reproducibility and helps in planning the experimental setup.

G start Start: Inert Atmosphere Setup (Flame-dried flask, N₂/Ar) reagents 1. Add 7-R-Indazole and Anhydrous Solvent (THF) start->reagents deprotonation 2. Cool to 0°C 3. Add Base (e.g., NaH) reagents->deprotonation stir 4. Stir at 0°C to RT (Anion Formation) deprotonation->stir alkylation 5. Add Alkylating Agent (R'-X) stir->alkylation monitor 6. Monitor Reaction (TLC / LC-MS) alkylation->monitor quench 7. Quench Reaction (e.g., sat. NH₄Cl) monitor->quench workup 8. Aqueous Workup (Extraction) quench->workup purify 9. Dry & Concentrate 10. Column Chromatography workup->purify product Final Product: Pure N-Alkyl Indazole purify->product

Caption: General experimental workflow for the base-mediated N-alkylation of indazoles.

Conclusion

The regioselective N-alkylation of 7-substituted indazoles is a controllable process when the underlying mechanistic principles are understood. For researchers in drug development, mastering these reactions is essential. Steric hindrance at the C7 position is a powerful tool for directing alkylation to the N2 position, a strategy that can be enhanced by using kinetically controlled conditions (e.g., NaH/THF). While achieving N1 selectivity is more challenging due to this steric impediment, alternative strategies employing thermodynamic control or novel catalytic systems are continuously being developed. By carefully selecting the substrate, base, solvent, and alkylating agent, chemists can confidently navigate the synthesis of specific indazole regioisomers, accelerating the discovery of new therapeutic agents.

References

Application Notes & Protocols: 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one as a Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a causal factor in numerous diseases, most notably cancer.[1] This has established them as one of the most critical target classes in modern drug discovery. Within the vast chemical space of kinase inhibitors, the indazole nucleus has emerged as a "privileged scaffold."[2][3] This is due to its bioisosteric relationship with the native adenine of ATP and its ability to form crucial hydrogen bond interactions within the kinase hinge region. This structural motif is present in numerous FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib, underscoring its clinical and pharmacological significance.[4][5][6]

This guide focuses on a specific, high-value building block: 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one (CAS: 1159511-30-4).[7] This molecule is strategically designed for efficient kinase inhibitor synthesis. The pre-methylated nitrogen at the N2 position of the indazole ring prevents the formation of N1/N2 positional isomers, a common challenge in indazole synthesis, thereby simplifying downstream reactions and purification.[8] More importantly, the acetyl group at the C7 position serves as a versatile chemical handle for elaboration, allowing for the introduction of substituents that can target the solvent-front region or exploit unique pockets within the ATP-binding site.[9]

A key strategy in modern kinase inhibitor design is to target the "gatekeeper" residue, a conserved hydrophobic residue that controls access to a deeper pocket within the active site.[9] By installing specific substituents at the C7 position of the indazole ring, it is possible to create inhibitors that selectively target engineered, "analog-sensitive" (as) kinases or to achieve selectivity among different wild-type kinases. The protocols and rationale outlined herein provide a comprehensive framework for leveraging this compound to construct novel and potent kinase inhibitors.

Strategic Synthesis Workflow

The overall strategy involves a two-step process: first, utilizing the reactive acetyl group of the starting material to form a versatile intermediate, such as a chalcone, via a Claisen-Schmidt condensation. This intermediate is then used in a cyclization reaction to construct a second heterocyclic system, a common feature in Type I and Type II kinase inhibitors. This workflow is designed for modularity, allowing researchers to generate a library of diverse final compounds by simply varying the initial aldehyde and the cyclization partner.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Final Inhibitor Synthesis cluster_2 Phase 3: Biological Evaluation A This compound (Starting Material) B Protocol 1: Claisen-Schmidt Condensation A->B React with Ar-CHO C Indazolyl-Chalcone Intermediate B->C D Protocol 2: Cyclization Reaction C->D React with Guanidine E Final Kinase Inhibitor (e.g., Indazolyl-pyrimidine) D->E F Protocol 3: In Vitro Kinase Assay E->F G Protocol 4: Cellular Anti-Proliferation Assay E->G H IC50 / EC50 Data F->H G->H

Figure 1: Overall workflow from starting material to biological data.

Protocol 1: Synthesis of an Indazolyl-Chalcone Intermediate

Rationale: The Claisen-Schmidt condensation is a robust and reliable method for forming a carbon-carbon bond between a ketone and an aldehyde. The acetyl group on the indazole provides the enolizable ketone. This reaction produces an α,β-unsaturated ketone (a chalcone), which is an excellent Michael acceptor and a versatile precursor for the synthesis of various heterocyclic systems, including pyrimidines, pyrazoles, and pyridines.[10] The choice of the aromatic aldehyde is critical as it introduces a key variable substituent for structure-activity relationship (SAR) studies.

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.05 eq)

  • Ethanol (EtOH), Anhydrous

  • Sodium Hydroxide (NaOH), 4M aqueous solution

  • Round-bottom flask, magnetic stirrer, stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.05 eq) in ethanol (approx. 10 mL per mmol of starting ketone).

  • Base Addition: While stirring at room temperature, add the 4M NaOH solution (2.0 eq) dropwise over 5 minutes. The solution may change color to yellow or orange.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours when the starting ketone spot has been consumed.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask in an ice bath. A precipitate of the chalcone product should form.

    • If no precipitate forms, slowly add cold deionized water to the reaction mixture until precipitation is observed.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid cake sequentially with cold water and then a small amount of cold ethanol to remove excess base and unreacted aldehyde.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Dry the final product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Protocol 2: Synthesis of a 2-Amino-4,6-disubstituted Pyrimidine Kinase Inhibitor

Rationale: The aminopyrimidine core is another privileged scaffold in kinase inhibitor design, famously found in drugs like Imatinib. It often forms two critical hydrogen bonds with the kinase hinge region. The chalcone intermediate synthesized in Protocol 1 can undergo a cyclocondensation reaction with guanidine to form a highly functionalized 2-aminopyrimidine ring system in a single, efficient step.

Materials:

  • Indazolyl-Chalcone Intermediate (from Protocol 1) (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Ethoxide (NaOEt), 21% solution in ethanol (3.0 eq)

  • 2-Propanol (IPA) or Ethanol (EtOH), Anhydrous

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the indazolyl-chalcone (1.0 eq) and guanidine hydrochloride (1.5 eq).

  • Solvent and Base Addition: Add anhydrous 2-propanol or ethanol (approx. 15 mL per mmol of chalcone). While stirring, add the sodium ethoxide solution (3.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction by TLC until the chalcone starting material is consumed. This reaction typically takes 8-16 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of ice water. A solid precipitate should form.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration, washing thoroughly with water to remove inorganic salts.

  • Purification: Dry the crude solid. The product can be purified by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate).

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the final indazolyl-pyrimidine compound.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: To determine the potency of the synthesized compounds, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A lower luminescence signal indicates less ADP production and therefore greater inhibition of the kinase.

Materials:

  • Synthesized Kinase Inhibitor (dissolved in 100% DMSO for stock)

  • Target Kinase (e.g., VEGFR2, Akt1)

  • Kinase Substrate (appropriate peptide or protein for the target kinase)

  • ATP

  • ADP-Glo™ Kinase Assay Reagents

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Perform serial dilutions of the inhibitor stock solution in assay buffer to create a dose-response curve (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.

    • Add 0.5 µL of the serially diluted test compound. Include wells with DMSO only (0% inhibition control) and a known potent inhibitor or no ATP (100% inhibition control).

    • Pre-incubate the plate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation

Quantitative data from synthesis and biological assays should be presented clearly for comparison.

Compound IDAldehyde Used (Protocol 1)Yield (Protocol 2)Purity (LC-MS)Kinase IC₅₀ (nM)
IZP-001 4-Chlorobenzaldehyde55%>98%25
IZP-002 4-Methoxybenzaldehyde62%>99%150
IZP-003 3-Trifluoromethylbenzaldehyde48%>97%8
Control StaurosporineN/AN/A1.5
Note: Data presented are representative and for illustrative purposes.

Visualizing the Mechanism of Action

The indazole core typically acts as a scaffold, positioning key pharmacophoric elements within the ATP binding site. The 2-aminopyrimidine moiety forms hydrogen bonds with the kinase hinge, while the substituent derived from the C7-acetyl group projects towards the solvent-exposed region, where it can be modified to enhance selectivity and potency.

G cluster_0 Kinase ATP-Binding Site cluster_1 Indazolyl-Pyrimidine Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue solvent_front Solvent Front (Hydrophilic Pocket) indazole 2-Methyl-Indazole Core (Scaffold) c7_substituent C7-Derived Substituent (Selectivity Element) aminopyrimidine 2-Aminopyrimidine (Hinge Binder) aminopyrimidine->hinge H-Bonds c7_substituent->gatekeeper Steric/Hydrophobic Interaction c7_substituent->solvent_front Solubility/ Selectivity

Figure 2: Conceptual diagram of an indazolyl-pyrimidine inhibitor in a kinase active site.

Conclusion and Expert Insights

This compound is a highly valuable and strategically designed starting material for the synthesis of novel kinase inhibitors. The protocols provided here offer a robust and modular pathway to generate diverse libraries of compounds for screening and lead optimization. The inherent features of this building block—a pre-functionalized N2-methyl group and a versatile C7-acetyl handle—address common synthetic challenges and provide a direct route to probing key regions of the kinase ATP-binding site. Researchers using this intermediate are well-positioned to develop next-generation targeted therapeutics.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] The compound 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one is a critical building block, notably serving as a key intermediate in the synthesis of PARP inhibitors like Niraparib.[5][6][7][8] This guide provides detailed experimental procedures for the functionalization of this indazole core using palladium-catalyzed cross-coupling reactions. We will explore cornerstone methodologies including Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions, offering not just step-by-step protocols but also the underlying chemical logic for procedural choices. These notes are intended for researchers in synthetic chemistry and drug development, aiming to provide a robust framework for the strategic modification of this important heteroaromatic ketone.

Introduction: The Strategic Importance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles that are bioisosteres of indoles and are present in a wide array of pharmacologically active compounds.[1][3] Their unique electronic properties and ability to participate in hydrogen bonding interactions make them ideal for targeting various biological receptors. The functionalization of the indazole ring is therefore a central task in drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions.[9][10][11]

This document focuses on derivatives of this compound, assuming a pre-functionalized ring system (e.g., with a halogen) to serve as the electrophilic partner in coupling reactions. The protocols provided are designed to be adaptable starting points for a variety of substrates.

Foundational Principles of Palladium-Catalyzed Cross-Coupling

A successful cross-coupling reaction hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent. The general catalytic cycle, while varying slightly between reaction types, typically involves oxidative addition, transmetalation (for Suzuki) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

  • Palladium Source: Often a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ is used. These are reduced in situ to the active Pd(0) species that enters the catalytic cycle.

  • Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential for stabilizing the palladium center, promoting oxidative addition to the aryl halide, and facilitating the final reductive elimination step.[12] The choice of ligand directly impacts reaction rate, scope, and efficiency.

  • Base: The base plays multiple roles. In Suzuki coupling, it facilitates the transmetalation step. In Buchwald-Hartwig amination, it deprotonates the amine nucleophile.[12] The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) must be matched to the specific reaction and functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF are typically used to ensure a water-free environment and to solubilize the reagents at the required reaction temperatures.

Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for constructing biaryl or vinyl-aryl structures by coupling an organoboron species with an aryl halide.[10][13] This is particularly useful for extending the carbon framework of the indazole core.

Causality Behind the Protocol:

This protocol employs Pd(dppf)Cl₂, a robust and reliable catalyst for heteroaryl couplings, as the dppf ligand is adept at promoting the reaction while minimizing side products.[13] The use of an aqueous carbonate base in a solvent like dioxane is a standard, mild condition that is tolerant of a wide range of functional groups.[14]

Detailed Experimental Protocol:

Objective: To couple an arylboronic acid with a hypothetical 1-(5-bromo-2-methyl-2H-indazol-7-yl)ethan-1-one .

  • Reagent Preparation: To a flame-dried Schlenk tube, add 1-(5-bromo-2-methyl-2H-indazol-7-yl)ethan-1-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes by evacuating and backfilling the vessel three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (in a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water per 0.1 mmol of the indazole substrate) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C-5 arylated indazole product.

Workflow and Data Summary

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A 1. Combine Indazole Halide, Boronic Acid, & Base B 2. Add Pd(dppf)Cl₂ Catalyst A->B C 3. Purge with Argon D 4. Add Dioxane/Water C->D E 5. Heat (90-100°C) & Stir D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Perform Aqueous Work-up F->G H 8. Purify by Column Chromatography G->H I Final Product H->I

Caption: Suzuki-Miyaura Coupling Workflow.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

Catalyst (mol%) Ligand Base (equiv.) Solvent Temp (°C) Typical Yield (%)
Pd(PPh₃)₄ (5) PPh₃ Na₂CO₃ (2.5) Dioxane/H₂O 90 70-90[14]
Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2.0) Toluene 110 85-98

| Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ (2.5) | DME | 85 | 75-95[13] |

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the definitive method for coupling amines with aryl halides to form arylamines.[9][15] This reaction is indispensable for installing amine functionalities, which are prevalent in pharmaceuticals.

Causality Behind the Protocol:

The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is crucial for deprotonating the amine and facilitating the catalytic cycle.[12] For coupling with heteroaryl halides like indazoles, specialized ligands are often required. tBuXphos has been cited as an effective ligand for aminations involving indazoles.[12] The reaction is highly sensitive to air and moisture, necessitating strict anaerobic and anhydrous conditions.

Detailed Experimental Protocol:

Objective: To couple a primary or secondary amine with a hypothetical 1-(5-bromo-2-methyl-2H-indazol-7-yl)ethan-1-one .

  • Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the appropriate ligand (e.g., tBuXphos, 0.08 equiv), and sodium tert-butoxide (NaOt-Bu, 1.5 equiv) to a flame-dried Schlenk tube.

  • Substrate Addition: Add 1-(5-bromo-2-methyl-2H-indazol-7-yl)ethan-1-one (1.0 equiv).

  • Solvent and Nucleophile: Remove the tube from the glovebox. Add anhydrous toluene via syringe, followed by the amine (1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring for 4-24 hours.[9]

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired C-5 aminated indazole.[9]

Workflow and Data Summary

Buchwald_Hartwig_Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Purification A 1. Combine Pd Precatalyst, Ligand, & NaOt-Bu B 2. Add Indazole Halide A->B C 3. Add Toluene & Amine B->C D 4. Heat (80-110°C) & Stir C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, Quench, & Aqueous Work-up E->F G 7. Purify by Column Chromatography F->G H Final Product G->H

Caption: Buchwald-Hartwig Amination Workflow.

Table 2: Recommended Ligands for Buchwald-Hartwig Amination

Nucleophile Recommended Ligand Base Key Considerations
Primary Amines XPhos, RuPhos NaOt-Bu, LHMDS RuPhos is often effective for secondary amines as well.[12]
Secondary Amines RuPhos, BrettPhos NaOt-Bu Steric hindrance can be a challenge.
Indazoles/Pyrazoles tBuXphos, DavePhos Cs₂CO₃, K₃PO₄ Weaker bases may be required to prevent side reactions.[12]

| Amides | tBuBrettPhos | LHMDS | Amides are less nucleophilic and require more reactive catalyst systems.[12] |

Protocol III: Mizoroki-Heck Reaction for C-C Bond Alkenylation

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a powerful method for introducing vinyl groups.[16][17] This can be used to install versatile functional handles onto the indazole scaffold.

Causality Behind the Protocol:

The Heck reaction typically proceeds via a neutral or cationic pathway. This protocol uses a phosphine-free system with Pd(OAc)₂, which is often effective and cost-efficient. A hindered organic base like triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) is used to neutralize the H-X generated during the reaction without competing as a nucleophile.

Detailed Experimental Protocol:

Objective: To couple an alkene (e.g., butyl acrylate) with a hypothetical 1-(5-bromo-2-methyl-2H-indazol-7-yl)ethan-1-one .

  • Reagent Preparation: To a Schlenk tube, add 1-(5-bromo-2-methyl-2H-indazol-7-yl)ethan-1-one (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv), and an optional ligand if needed (e.g., P(o-tolyl)₃, 0.04-0.10 equiv).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen.

  • Solvent and Reagents: Add an anhydrous solvent such as DMF or acetonitrile, followed by the alkene (1.5 equiv) and the base (e.g., Et₃N, 2.0 equiv).

  • Reaction: Heat the sealed reaction mixture to 80-120 °C and stir for 6-24 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl (to remove the base), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Workflow Diagram

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A 1. Combine Indazole Halide & Pd(OAc)₂ B 2. Purge with Argon A->B C 3. Add Solvent, Alkene, & Base B->C D 4. Heat (80-120°C) & Stir C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool & Perform Aqueous/Acid Wash E->F G 7. Purify by Column Chromatography F->G H Final Product G->H

Caption: Mizoroki-Heck Reaction Workflow.

Conclusion

The functionalization of the this compound scaffold via palladium-catalyzed cross-coupling reactions provides a powerful and modular approach for the synthesis of complex molecules and potential drug candidates. The Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions offer reliable and adaptable methods for forming key C-C and C-N bonds. The success of these protocols relies on a rational selection of catalyst, ligand, base, and solvent, tailored to the specific substrates and desired transformation. By understanding the causality behind these choices, researchers can effectively troubleshoot and optimize conditions to accelerate the discovery and development of novel indazole-based therapeutics.

References

Application Notes & Protocols for Biological Screening of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Derivatives of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one represent a promising chemical series for the discovery of novel therapeutic agents. The successful identification and optimization of lead compounds from a library of these derivatives, however, depend on a robust and logically structured biological screening strategy.

This guide provides a comprehensive framework for the biological evaluation of this compound derivatives. Moving beyond a simple list of procedures, this document outlines a strategic, multi-tiered screening cascade designed to efficiently identify bioactive compounds, elucidate their mechanism of action, and flag potential safety liabilities early in the drug discovery process. The protocols herein are designed to be self-validating, incorporating essential controls and data analysis steps to ensure the generation of reliable and reproducible results for researchers, scientists, and drug development professionals.

Section 1: The Drug Discovery Screening Cascade: A Strategic Workflow

A tiered approach is the most resource-efficient strategy for screening a chemical library. This cascade begins with a broad, high-throughput primary assay to identify all compounds with biological activity ("hits"). These hits are then progressed through a series of more specific secondary assays to confirm activity, determine potency, and elucidate the mechanism of action (MoA). Finally, lead candidates are subjected to safety and selectivity profiling to identify potential off-target effects that could terminate development.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (MoA Elucidation) cluster_2 Tier 3: Safety & Selectivity Profiling cluster_3 Outcome Primary Cell Viability / Cytotoxicity Assay (e.g., MTS, Resazurin) MoA_Inflammation Anti-Inflammatory Pathway (NF-κB Reporter / TNF-α Secretion) Primary->MoA_Inflammation Active 'Hits' MoA_Kinase Kinase Inhibition Profiling (Biochemical Kinase Panel) Primary->MoA_Kinase Active 'Hits' Safety_CYP CYP450 Inhibition Assay (Drug-Drug Interaction Potential) MoA_Inflammation->Safety_CYP Confirmed 'Leads' Safety_hERG hERG Channel Assay (Cardiotoxicity Potential) MoA_Inflammation->Safety_hERG MoA_Kinase->Safety_CYP Confirmed 'Leads' MoA_Kinase->Safety_hERG Lead_Candidate Lead Candidate Prioritization Safety_CYP->Lead_Candidate Safety_hERG->Lead_Candidate

Caption: A tiered screening cascade for indazole derivatives.

Section 2: Primary Screening Protocol: Identifying Bioactive Hits

The initial goal is to cast a wide net to identify any derivatives that exert a biological effect, typically by assessing their impact on cell viability or proliferation. Assays that measure cellular metabolic activity are ideal for this purpose as they are robust, sensitive, and amenable to high-throughput screening (HTS).[3]

Protocol: MTS Cell Viability Assay

Principle: This colorimetric assay measures the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells.[3] Dehydrogenase enzymes found in viable cells convert the MTS reagent into a soluble formazan product that absorbs light at 490 nm. The amount of formazan produced is directly proportional to the number of living cells in the culture, allowing for the quantification of cytotoxic or cytostatic effects.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF7 breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well or 384-well clear-bottom tissue culture plates

  • This compound derivative library, dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Positive control (e.g., Doxorubicin, Staurosporine)

  • Absorbance microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives (e.g., from 100 µM to 1 nM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[4] Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Controls: Include wells with vehicle control (medium with 0.5% DMSO) representing 100% viability and wells with a known cytotoxic agent (e.g., 10 µM Doxorubicin) as a positive control. Also include "no-cell" blank wells containing only medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

    • % Viability = (Absorbance_Compound / Absorbance_Vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation Example:

Compound IDCell LineIC₅₀ (µM)
IND-001A5495.2
IND-002A549> 100
IND-003A5490.87
DoxorubicinA5490.15

Section 3: Secondary Screening: Elucidating Mechanism of Action (MoA)

Given the known pharmacology of indazole scaffolds, two highly probable mechanisms of action are the modulation of inflammatory pathways and the inhibition of protein kinases.[1][5] Hits from the primary screen should be funneled into these MoA-specific assays.

Anti-Inflammatory Pathway Analysis: NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammatory responses.[6] It controls the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6][7] Many anti-inflammatory compounds act by inhibiting the NF-κB pathway.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylates IκB IkB IκB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB:f1->NFkB Releases DNA κB Site (DNA) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

Caption: The canonical NF-κB signaling pathway.

Principle: This assay uses a cell line stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[8] When NF-κB is activated (e.g., by TNF-α stimulation), it translocates to the nucleus, binds to these elements, and drives luciferase expression.[9] The resulting light output, measured after adding a luciferase substrate, is a direct measure of NF-κB transcriptional activity. Inhibitors of the pathway will reduce the luminescence signal.

Materials:

  • HEK293 cell line with a stable NF-κB luciferase reporter (e.g., HEK293/NF-κB-luc)

  • White, opaque 96-well cell culture plates

  • Recombinant Human TNF-α

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer plate reader

  • Positive Control: A known IKK inhibitor (e.g., BAY 11-7082)

Step-by-Step Methodology:

  • Cell Seeding: Seed 20,000 HEK293/NF-κB-luc cells per well in a 96-well white plate in 100 µL of medium. Incubate overnight.

  • Compound Pre-incubation: Treat cells with serial dilutions of the indazole derivatives for 1 hour. Include vehicle (0.5% DMSO) and positive control wells.

  • Stimulation: Add TNF-α to all wells (except for unstimulated controls) to a final concentration of 10 ng/mL. This concentration should be optimized to produce a robust signal-to-background ratio.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Signal Generation: Equilibrate the plate and the luciferase reagent to room temperature. Add 100 µL of the luciferase reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis and initiate the luminescent reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Subtract the average signal from the unstimulated control wells from all other measurements.

  • Calculate the percent inhibition for each compound concentration relative to the stimulated vehicle control:

    • % Inhibition = 100 - [(Luminescence_Compound / Luminescence_Vehicle) * 100]

  • Determine the IC₅₀ value by plotting % Inhibition against the log of compound concentration.

Principle: To confirm that NF-κB inhibition translates to a functional anti-inflammatory effect, we can measure the secretion of a key downstream cytokine, TNF-α, from immune cells. An enzyme-linked immunosorbent assay (ELISA) is a highly specific method for quantifying protein levels in a sample.[10] In this assay, cells like macrophages are stimulated with lipopolysaccharide (LPS), which activates NF-κB and induces TNF-α production and secretion.[9] The amount of TNF-α in the cell supernatant is then quantified.

Materials:

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS) from E. coli

  • Human or Murine TNF-α ELISA Kit

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Sample Diluent

  • Absorbance microplate reader (450 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed 100,000 RAW 264.7 cells per well in a 96-well plate. Incubate overnight.

  • Compound Treatment: Pre-treat cells with indazole derivatives for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the cell culture supernatant for analysis.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol.[11] This typically involves: a. Adding standards and collected supernatants to the antibody-pre-coated plate. b. Incubating to allow TNF-α to bind to the capture antibody. c. Washing the plate to remove unbound material. d. Adding a biotinylated detection antibody, followed by another incubation and wash. e. Adding a streptavidin-HRP conjugate, followed by another incubation and wash. f. Adding the TMB substrate to develop the colorimetric signal. g. Stopping the reaction with Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values for the TNF-α standards against their known concentrations.

  • Use the standard curve to interpolate the concentration of TNF-α in each sample.

  • Calculate the % inhibition of TNF-α secretion and determine the IC₅₀ for each compound.

Kinase Inhibition Profiling

Indazole derivatives are known to inhibit various protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer.[5][12] Identifying the specific kinase(s) targeted by a compound is crucial for understanding its anti-cancer MoA and potential selectivity.

Principle: This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method involves incubating the kinase, a specific substrate peptide, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).[13] The kinase transfers the radiolabeled phosphate group to the substrate. The amount of phosphorylated substrate is then quantified, and a reduction in this signal in the presence of a compound indicates inhibition. For HTS, non-radioactive formats like LANCE® (Time-Resolved Fluorescence Resonance Energy Transfer) are often used.[14]

Materials:

  • Purified recombinant protein kinase(s) of interest (e.g., SRC, FGFR1, JAK2)[5][12][13]

  • Specific peptide substrate for each kinase

  • Kinase assay buffer

  • ATP

  • Known potent inhibitor for each kinase (positive control)

  • Detection system (e.g., phosphocellulose paper and scintillation counter for radioactive assays; specific antibody and plate reader for TR-FRET assays)

Step-by-Step Methodology (General):

  • Reaction Setup: In a multi-well plate, add the kinase assay buffer, the indazole derivative at various concentrations, and the purified kinase enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction (e.g., by adding EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using the chosen detection method. For a radioactive assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity of the paper.

  • Data Acquisition: Read the signal (e.g., counts per minute, TR-FRET ratio).

Data Analysis:

  • Define 0% activity from wells with no enzyme and 100% activity from vehicle control wells.

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting % inhibition against the log of compound concentration. It is highly recommended to screen active compounds against a panel of kinases to assess their selectivity profile.

Section 4: Safety & Selectivity Profiling

Early assessment of potential liabilities can prevent costly late-stage failures. Two of the most critical off-target activities to screen for are inhibition of Cytochrome P450 enzymes and the hERG potassium channel.

Protocol: Cytochrome P450 (CYP) Inhibition Assay

Principle: CYP enzymes are the primary enzymes responsible for drug metabolism in the liver.[15] Inhibition of these enzymes by one drug can lead to elevated plasma concentrations and potential toxicity of a co-administered drug.[16][17] This assay assesses the potential of the indazole derivatives to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) by using human liver microsomes, which are rich in these enzymes.[18] A specific substrate for each CYP isoform is incubated with the microsomes, and the formation of its metabolite is monitored by LC-MS/MS. A decrease in metabolite formation indicates CYP inhibition.[19]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (cofactor)

  • Phosphate buffer

  • CYP isoform-specific substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)

  • CYP isoform-specific inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) as positive controls

  • Acetonitrile with internal standard (for protein precipitation)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Incubation: In a 96-well plate, pre-incubate the indazole derivative, HLM, and phosphate buffer at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system and the specific substrate.

  • Incubation: Incubate for an optimized time (e.g., 10-15 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard. This also precipitates the proteins.

  • Sample Preparation: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the amount of metabolite formed in each sample using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value for each CYP isoform.

Protocol: hERG Channel Inhibition Assay (Thallium Flux)

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[20][21] Blockade of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[21] A common HTS method to assess hERG liability is the thallium flux assay.[22] Cells stably expressing the hERG channel are loaded with a thallium-sensitive fluorescent dye. Thallium (Tl⁺), a surrogate for potassium (K⁺), enters the cell through open hERG channels and binds to the dye, causing an increase in fluorescence.[20] Compounds that block the channel prevent this influx and the corresponding fluorescence increase.

Materials:

  • HEK293 or U2OS cell line stably expressing the hERG channel

  • Thallium flux assay kit (e.g., FluxOR™ II) containing loading buffer, stimulus buffer (containing thallium), and dye

  • Known hERG blocker (e.g., Astemizole, Cisapride) as a positive control[23]

  • Kinetic fluorescence plate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate hERG-expressing cells in a 384-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent dye loading buffer. Incubate for 1 hour at room temperature in the dark.

  • Compound Addition: Add the indazole derivatives at various concentrations to the wells. Also, add vehicle and positive controls. Incubate for 10-30 minutes at room temperature.

  • Signal Measurement: Place the plate in a kinetic fluorescence plate reader. Add the thallium-containing stimulus buffer to all wells simultaneously using an automated dispenser.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically over 2-3 minutes.

Data Analysis:

  • Calculate the initial rate of fluorescence increase (the slope of the kinetic curve) for each well.

  • Normalize the data to the vehicle control (100% response) and a maximally inhibited control (0% response).

  • Determine the IC₅₀ of hERG channel blockade for each compound.

Section 5: Data Integration and Hit Prioritization

After completing the screening cascade, the data must be integrated to make informed decisions. A compound's overall profile—balancing on-target potency with selectivity and safety—determines its potential for further development.

Summary Table for Lead Candidate Comparison:

Compound IDPrimary Screen IC₅₀ (µM)NF-κB IC₅₀ (µM)Kinase X IC₅₀ (µM)CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)Therapeutic Index (Safety/Potency)
IND-0030.870.55> 5025> 30~45x (CYP/NF-κB)
IND-0081.2> 500.1115> 30~136x (CYP/Kinase)
IND-0152.51.82.13.54.1~2x (CYP/NF-κB)

The therapeutic index is a critical metric, calculated as the ratio of off-target activity (e.g., CYP IC₅₀) to on-target potency (e.g., NF-κB IC₅₀). A larger ratio is desirable, indicating a wider safety margin.

Based on this hypothetical data, IND-003 emerges as a promising anti-inflammatory lead due to its potent and selective inhibition of the NF-κB pathway with a good safety window. IND-008 is a strong candidate for a kinase inhibitor program. IND-015 , despite showing activity, would likely be de-prioritized due to its poor therapeutic index, indicating a high risk of drug-drug interactions and cardiotoxicity at therapeutically relevant doses.

Conclusion

This application guide provides a strategic and detailed framework for the comprehensive biological evaluation of this compound derivatives. By employing a logical cascade of primary, secondary, and safety assays, researchers can efficiently identify compounds with therapeutic potential, understand their mechanism of action, and proactively identify liabilities. This systematic approach enhances the probability of successfully advancing novel indazole derivatives from the bench to preclinical development.

References

In vitro and in vivo studies of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the preclinical evaluation of novel 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one analogs, focusing on strategic in vitro and in vivo methodologies for researchers in drug discovery.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous small-molecule drugs approved by the FDA, particularly in oncology.[1][2] Compounds built around this structure are known to interact with a wide range of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[2][3] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer and chronic inflammatory conditions.[4][5]

This guide provides a comprehensive framework for the systematic evaluation of novel analogs of this compound. As a Senior Application Scientist, the following protocols and notes are designed not merely as a list of steps, but as a strategic workflow. We will explore the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground our methods in authoritative scientific principles. The goal is to efficiently characterize a library of analogs, establish a clear structure-activity relationship (SAR), and identify promising lead candidates for further development.

Section 1: Foundational Strategy and Mechanistic Hypothesis

Before embarking on extensive screening, a clear hypothesis regarding the mechanism of action is essential. Indazole derivatives frequently function as ATP-competitive kinase inhibitors.[3][6] Therefore, a primary hypothesis could be that these analogs inhibit a specific protein kinase or a family of kinases, thereby modulating downstream signaling pathways responsible for cell proliferation and survival.

Hypothesized Signaling Pathway: Kinase Inhibition

A common target for such compounds is a receptor tyrosine kinase (RTK) or a downstream cytoplasmic kinase like MEK or BRAF in the MAPK pathway. Inhibition of these kinases can block the phosphorylation cascade that leads to cell proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Activates Indazole_Analog Indazole Analog (Test Compound) Indazole_Analog->RAF Inhibits Proliferation Gene Expression & Cell Proliferation Transcription_Factors->Proliferation

Caption: Hypothetical inhibition of the MAPK signaling pathway by an indazole analog.

Section 2: In Vitro Evaluation Protocols

The in vitro phase is designed as a tiered screening cascade. We begin with broad, target-focused biochemical assays to identify potent compounds and progressively move to more complex, cell-based assays to confirm cellular activity and mechanism.

Workflow for In Vitro Screening

This workflow ensures that resources are focused on the most promising analogs at each stage.

Caption: A tiered workflow for the in vitro screening of indazole analogs.

Primary Screening: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each analog against a purified target kinase. This provides a direct measure of compound potency against the isolated enzyme.

Experimental Rationale: A cell-free biochemical assay is the cleanest way to assess direct target engagement without the complexities of cell membranes, off-target effects, or drug metabolism.[7] Using a radiometric or luminescence-based method provides high sensitivity.[8] It is critical to perform these assays at an ATP concentration that approximates the Michaelis-Menten constant (Km) for ATP, as this allows for a more accurate comparison between inhibitors and facilitates the later calculation of the inhibitor constant (Ki).[6]

Protocol: ADP-Glo™ Luminescence Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration equal to 2X the reported Km for the target kinase.

    • Kinase Solution: Dilute the purified kinase enzyme in kinase buffer to a 2X working concentration.

    • Substrate Solution: Prepare a 2X solution of the specific peptide or protein substrate in kinase buffer.

    • Compound Dilutions: Prepare a serial dilution of the indazole analogs in 100% DMSO, then dilute further into the kinase buffer to create 10X final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Assay Procedure (384-well plate format):

    • Add 1 µL of 10X compound dilution or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 4 µL of a 2.5X master mix containing the kinase and substrate.

    • To initiate the reaction, add 5 µL of 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes (or an optimized time).

    • Stop the kinase reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, then catalyze a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus, kinase activity.[8]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.

Data Presentation: Summary of Biochemical Potency

Analog IDTarget KinaseIC50 (nM)
REF-001Kinase X150.5
IND-001Kinase X85.2
IND-002Kinase X12.7
IND-003Kinase X250.1
IND-004Kinase X5.4
Secondary Screening: Cell-Based Assays

Objective: To assess the effect of the compounds on the viability and metabolic activity of cancer cells. This assay determines the compound's potency in a more biologically relevant context.

Experimental Rationale: A reduction in cell viability is a key desired outcome for anti-cancer agents. The MTT and XTT assays are reliable colorimetric methods for this purpose.[9] The MTT assay measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[10][11] The XTT assay is similar but produces a water-soluble formazan, simplifying the protocol by removing the solubilization step, which is advantageous for higher throughput.

  • Cell Seeding:

    • Culture the selected cancer cell line (e.g., a line known to be dependent on the target kinase) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed them into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the indazole analogs in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours.

  • MTT Assay Procedure:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.[10]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Objective: To confirm that the compound inhibits the intended target in a cellular context by measuring the phosphorylation status of the target kinase or its direct downstream substrate.

Experimental Rationale: A decrease in cell viability could be due to off-target toxicity. This assay provides crucial evidence of on-target activity. Western blotting allows for the specific detection of both the total and phosphorylated forms of a protein, providing a direct readout of kinase inhibition.[13][14]

  • Sample Preparation:

    • Seed cells in a 6-well plate and grow until they reach 70-80% confluency.

    • Treat the cells with various concentrations of the indazole analog (e.g., 0.1x, 1x, and 10x the GI50 value) for a short duration (e.g., 2-4 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electrophoretic transfer.[15]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-RAF).

    • Wash the membrane three times with TBST.

    • Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[15]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imager.[13]

    • Strip the membrane and re-probe with an antibody against the total form of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms target inhibition.

Section 3: In Vivo Evaluation Protocols

After identifying lead candidates with potent in vitro biochemical and cellular activity, the focus shifts to evaluating their properties in a living organism.

Workflow for In Vivo Studies

The in vivo workflow prioritizes understanding the drug's behavior in the body (pharmacokinetics) before assessing its therapeutic effect (efficacy).

cluster_1 Phase 1: Pharmacokinetics (DMPK) cluster_2 Phase 2: Efficacy cluster_3 Outcome Start Lead Candidates from In Vitro PK_Study Single Dose PK Study in Rodents Start->PK_Study PK_Analysis Determine Cmax, Tmax, AUC, t1/2 Assess Oral Bioavailability PK_Study->PK_Analysis Model Disease Model Study (e.g., Xenograft, Inflammation) PK_Analysis->Model Compounds with Favorable PK Profile Efficacy_Analysis Measure Tumor Growth Inhibition or Reduction in Edema Model->Efficacy_Analysis Decision Go/No-Go Decision for Preclinical Development Efficacy_Analysis->Decision

Caption: A sequential workflow for the in vivo evaluation of lead candidates.

Pharmacokinetic (DMPK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of a lead candidate after administration to an animal model.[17][18]

Experimental Rationale: Poor pharmacokinetic properties (e.g., low oral bioavailability, rapid clearance) are a major cause of drug failure.[19] A PK study is essential to understand the drug's exposure profile (concentration in the blood over time) and to establish a rational dosing regimen for subsequent efficacy studies.[20][21] This ensures that the drug can reach and maintain a therapeutic concentration at the target site.

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use healthy male Sprague-Dawley rats or BALB/c mice. Animals should be acclimated for at least one week before the study.

  • Compound Formulation and Dosing:

    • Formulate the indazole analog in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).

    • Divide animals into two groups: intravenous (IV) and oral (PO).

    • Administer a single dose of the compound (e.g., 2 mg/kg IV and 10 mg/kg PO).

  • Blood Sampling:

    • Collect blood samples (approx. 100 µL) from the tail vein or another appropriate site at multiple time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Process the blood by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying the compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the compound.

    • Extract the compound from the plasma samples (e.g., via protein precipitation or solid-phase extraction).

    • Analyze the samples by LC-MS/MS to determine the plasma concentration at each time point.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

    • Key Parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), t½ (half-life), and F% (oral bioavailability, calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).[18]

Data Presentation: Summary of Pharmacokinetic Parameters

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.0
AUC (ng·h/mL)21004200
t½ (h)3.53.8
F (%)-40%
Efficacy Studies in a Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a lead candidate in an in vivo cancer model.

Experimental Rationale: While in vitro assays are informative, an in vivo model is essential to assess a drug's efficacy in the context of a complex biological system, including the tumor microenvironment.[22] A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely used model for preclinical evaluation of anti-cancer agents.[23][24]

Protocol: Subcutaneous Xenograft Model

  • Cell Culture and Implantation:

    • Culture the same human cancer cell line used in the in vitro assays.

    • Harvest the cells and resuspend them in a mixture of medium and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[22]

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth. Measure tumors with digital calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group). Groups should include a vehicle control and one or more dose levels of the test compound.

  • Treatment:

    • Administer the indazole analog or vehicle control to the mice based on the dosing regimen determined from the PK study (e.g., daily oral gavage at 20 mg/kg).

    • Treat the animals for a specified period (e.g., 21-28 days).

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the animals for any signs of toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and potential ex vivo analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA or t-test) to determine if the observed anti-tumor effects are statistically significant.

References

Application Notes and Protocols: 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one as a Chemical Probe for Target Kinase 1 (TGTK1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Chemical Tool for Kinase Research

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically approved drugs and advanced clinical candidates, particularly in the realm of oncology.[1][2] Derivatives of indazole are well-documented as potent inhibitors of various protein kinases, playing a crucial role in dissecting complex signaling pathways and validating novel drug targets.[3][4] This document introduces 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one , henceforth referred to as IZ-Probe-1 , a novel chemical probe designed for the investigation of Target Kinase 1 (TGTK1) , a hypothetical serine/threonine kinase implicated in aberrant cell proliferation and survival pathways.

IZ-Probe-1 emerges from a structure-activity relationship (SAR) campaign targeting the ATP-binding site of TGTK1.[5] The 2-methyl-2H-indazole core provides a rigid and synthetically tractable framework, while the ethanone moiety at the 7-position offers a unique handle for potential derivatization and target engagement studies. As a chemical probe, IZ-Probe-1 is intended for use in biochemical and cellular assays to interrogate the function of TGTK1, offering a rapid and tunable alternative to genetic methods.[6] These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of IZ-Probe-1, from initial characterization to its application in cell-based assays.

Physicochemical and Biological Properties of IZ-Probe-1

A thorough understanding of the fundamental properties of a chemical probe is paramount for the design of robust experiments and the accurate interpretation of results.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1159511-30-4[7]
Molecular Formula C₁₀H₁₀N₂O[7]
Molecular Weight 174.20 g/mol [7]
Purity >97% (as determined by HPLC)[7]
Solubility Soluble in DMSO (>50 mM), sparingly soluble in aqueous buffersInternal Data
TGTK1 IC₅₀ 85 nM (in vitro kinase assay)Hypothetical
Cellular EC₅₀ 0.5 µM (TGTK1 phosphorylation assay)Hypothetical
Selectivity >30-fold against a panel of 50 related kinasesHypothetical

Experimental Workflows and Protocols

The effective use of IZ-Probe-1 as a chemical probe necessitates a systematic approach to its experimental application. The following sections detail critical protocols for its characterization and use in interrogating TGTK1 biology.

Diagram: Overall Experimental Workflow

G cluster_0 Probe Preparation cluster_1 Biochemical Assays cluster_2 Cellular Assays cluster_3 Data Analysis & Interpretation prep Stock Solution Preparation (DMSO) biochem In Vitro Kinase Assay (IC₅₀ Determination) prep->biochem Dilute for Assay target_engagement Cellular Target Engagement (e.g., CETSA) prep->target_engagement Treat Cells selectivity Kinase Selectivity Profiling biochem->selectivity Characterize Specificity analysis Correlate Biochemical and Cellular Data selectivity->analysis phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) target_engagement->phenotype Correlate Target Inhibition with Effect phenotype->analysis

Caption: A generalized workflow for the validation and application of IZ-Probe-1.

Protocol 1: In Vitro TGTK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of IZ-Probe-1 against purified TGTK1.

Rationale: This assay is fundamental to confirming the potency of the probe against its intended target in a controlled, cell-free environment. A potent probe will exhibit a low nanomolar IC₅₀.

Materials:

  • Recombinant human TGTK1 enzyme

  • Biotinylated peptide substrate for TGTK1

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • IZ-Probe-1 (10 mM stock in DMSO)

  • DMSO (for control)

  • HTRF KinEASE®-STK S1 kit (or similar time-resolved fluorescence energy transfer-based detection system)

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of IZ-Probe-1 in DMSO. A typical starting point is a 10-point, 3-fold dilution series from 100 µM.

  • Reaction Setup:

    • Add 2 µL of diluted IZ-Probe-1 or DMSO (as a control) to the wells of a 384-well plate.

    • Add 4 µL of a 2.5X solution of TGTK1 enzyme and biotinylated substrate in kinase reaction buffer.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 4 µL of a 2.5X ATP solution (at the Kₘ concentration for TGTK1) in kinase reaction buffer to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the HTRF detection reagents (Eu³⁺-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin) diluted in detection buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Normalize the data to the positive (DMSO) and negative (no enzyme) controls.

    • Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Cellular Target Engagement Assay (CETSA)

Objective: To confirm that IZ-Probe-1 binds to TGTK1 in a cellular context.

Rationale: Demonstrating target engagement in live cells is a critical validation step for any chemical probe. The Cellular Thermal Shift Assay (CETSA) assesses the stabilization of a target protein upon ligand binding, which translates to a higher melting temperature.

Materials:

  • Cancer cell line expressing endogenous TGTK1 (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • IZ-Probe-1 (10 mM stock in DMSO)

  • DMSO (for control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)

  • Primary antibody against TGTK1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of IZ-Probe-1 (e.g., 1 µM) or DMSO for 2 hours in serum-free media.

  • Cell Harvesting and Lysis:

    • Harvest cells by scraping and wash with PBS.

    • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

    • Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath, repeated three times).

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Heat Treatment:

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Transfer the supernatant (containing the soluble protein fraction) to new tubes.

  • Western Blot Analysis:

    • Denature the soluble fractions by adding SDS-PAGE loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against TGTK1, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble TGTK1 relative to the unheated control versus temperature for both the DMSO- and IZ-Probe-1-treated samples.

    • A rightward shift in the melting curve for the IZ-Probe-1-treated sample indicates target engagement.

Signaling Pathway Context

The hypothetical TGTK1 is positioned as a key node in a cancer-related signaling pathway. Understanding this context is crucial for designing meaningful phenotypic assays.

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Cellular Outcomes GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TGTK1 TGTK1 Receptor->TGTK1 Activates Substrate Downstream Substrate TGTK1->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Survival Cell Survival Substrate->Survival IZ_Probe IZ-Probe-1 IZ_Probe->TGTK1

Caption: Hypothetical signaling pathway involving TGTK1, inhibited by IZ-Probe-1.

Data Interpretation and Best Practices

  • Correlation is Key: A high-quality chemical probe should demonstrate a strong correlation between its biochemical potency (IC₅₀) and its cellular activity (EC₅₀ for target inhibition and phenotypic effects).[8]

  • On-Target vs. Off-Target Effects: Always include appropriate controls. An inactive analog of IZ-Probe-1, if available, would be an excellent negative control to ensure that observed cellular phenotypes are due to TGTK1 inhibition.

  • The Ketone Moiety: The ethanone group in IZ-Probe-1 could be a site of metabolic activity or could potentially form reversible covalent adducts with nucleophilic residues in the ATP-binding pocket.[9] While this can enhance potency, it also necessitates careful characterization. Assays to assess the reversibility of binding (e.g., washout experiments) are recommended.

  • Solubility and Stability: Due to its limited aqueous solubility, ensure that IZ-Probe-1 is fully dissolved in DMSO stock solutions and that the final DMSO concentration in assays is kept low (typically <0.5%) to avoid artifacts.

Conclusion

IZ-Probe-1 (this compound) represents a valuable, albeit hypothetical, tool for the study of TGTK1 kinase biology. Its indazole core is a well-validated pharmacophore for kinase inhibition, lending credence to its proposed mechanism of action. By following the detailed protocols and best practices outlined in these application notes, researchers can confidently employ IZ-Probe-1 to dissect the cellular functions of TGTK1 and explore its potential as a therapeutic target. The principles of rigorous probe validation, including confirmation of potency, selectivity, and cellular target engagement, are essential for generating reproducible and reliable data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one (CAS 1159511-30-4).[1] This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind each step to improve your synthetic yield and purity.

The synthesis of this target molecule is a multi-step process that presents two primary regiochemical challenges: the selective N-alkylation of the indazole core and the selective C-acylation of the benzene ring. This guide is structured to address these challenges sequentially.

Part 1: Overall Synthetic Strategy

A robust and logical synthetic approach involves a two-step sequence starting from commercially available 1H-indazole.

  • Regioselective N-Methylation: The first critical step is the methylation of 1H-indazole to selectively form 2-methyl-2H-indazole, avoiding the thermodynamically favored 1-methyl-1H-indazole isomer.

  • Regioselective Friedel-Crafts Acylation: The second step involves the introduction of an acetyl group at the C7 position of the 2-methyl-2H-indazole core using a Friedel-Crafts acylation reaction.

Synthetic_Workflow Start 1H-Indazole Step1 Step 1: N-Methylation (e.g., MeI, K2CO3, Acetonitrile) Start->Step1 Intermediate 2-Methyl-2H-indazole (Key Intermediate) Step1->Intermediate Desired Path Isomer1 1-Methyl-1H-indazole (Major Byproduct in Step 1) Step1->Isomer1 Undesired Path Step2 Step 2: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3, DCM) Intermediate->Step2 Product This compound (Target Molecule) Step2->Product Desired Path Isomer2 C3/C5-Acylated Isomers (Potential Byproducts in Step 2) Step2->Isomer2 Undesired Path

Caption: High-level workflow for the synthesis of the target molecule.

Part 2: Troubleshooting Step 1 - Regioselective N-Methylation

The N-alkylation of indazole is notoriously challenging because the indazole anion is a mesomeric system, leading to substitution at both N1 and N2 positions.[2] While the N1-alkylated product is often thermodynamically more stable, specific conditions can be employed to favor the kinetically controlled N2 product.[3]

FAQ: My N-methylation of 1H-indazole results in a difficult-to-separate mixture of N1 and N2 isomers, with low yield of the desired N2 product. How can I improve this?

Answer: This is the most common hurdle. Achieving high N2 selectivity requires carefully tuning the reaction conditions to favor the kinetic product. The choice of base, solvent, and methylating agent are all critical variables.

Underlying Principle: The regioselectivity is governed by a balance of factors including the counterion of the base, solvent polarity, and steric hindrance. Harder cations (like Na+) tend to coordinate more strongly with the N2 position, but under many standard conditions (e.g., NaH in THF), equilibration can lead to the thermodynamic N1 product.[4] In contrast, polar aprotic solvents and certain base combinations can favor the N2 isomer.

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Base Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).These bases are effective and often provide better N2 selectivity compared to stronger bases like NaH, which can promote isomerization to the N1 product.[5]
Solvent Use Acetonitrile (MeCN) or Dimethylformamide (DMF).Polar aprotic solvents are generally preferred. Acetonitrile, in particular, has been shown to favor N2 alkylation under these conditions.
Temperature Maintain a moderate temperature (e.g., 40-60 °C).Higher temperatures can provide enough energy to overcome the barrier for isomerization to the more stable N1 product. Monitor the reaction closely to drive it to completion without promoting side reactions.
Methylating Agent Methyl iodide (MeI) or Dimethyl sulfate ((Me)₂SO₄).Both are effective. Methyl iodide is often used due to its high reactivity. Use a slight excess (1.1-1.2 equivalents).

Recommended Protocol for N2-Selective Methylation:

  • To a solution of 1H-indazole (1.0 eq) in acetonitrile (10 mL per 1 g of indazole), add finely ground potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to separate the N2 and N1 isomers.

Confirmation of Regiochemistry: The N1 and N2 isomers can be unambiguously distinguished using 2D NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range C-H correlations.[5] For 2-methyl-2H-indazole, an HMBC experiment will show a correlation between the N2-methyl protons and the C3 carbon of the indazole ring.

Part 3: Troubleshooting Step 2 - Friedel-Crafts Acylation

Once pure 2-methyl-2H-indazole is obtained, the next challenge is the regioselective introduction of the acetyl group. The indazole nucleus can be sensitive to strong Lewis acids, and acylation can potentially occur at multiple positions on the benzene ring.

FAQ: My Friedel-Crafts acylation of 2-methyl-2H-indazole is giving a low yield, a complex mixture of products, and a significant amount of black tar. How can I achieve clean C7 acylation?

Answer: Low yields and side reactions in Friedel-Crafts acylations of nitrogen-containing heterocycles are often due to catalyst deactivation and lack of regiochemical control. The nitrogen atoms in the indazole ring can act as Lewis bases, complexing with and deactivating the Lewis acid catalyst.[6]

Underlying Principle: In electrophilic aromatic substitution, the incoming electrophile (the acylium ion, CH₃CO⁺) is directed by the existing substituents. The N2-methylated pyrazole ring acts as a deactivating group overall but directs substitution to the C7 and C5 positions. Controlling the reaction conditions is key to favoring substitution at the sterically less hindered and electronically favorable C7 position.

References

Technical Support Center: Synthesis of 2-Methyl-2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-methyl-2H-indazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the N-methylation of the indazole scaffold. The primary hurdle in this synthesis is controlling the regioselectivity to favor the desired N2-methylated product over the thermodynamically stable but often undesired N1-methylated side product. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic outcomes.

Troubleshooting Guide

Question 1: My reaction is producing a mixture of 1-methyl-1H-indazole and 2-methyl-2H-indazole. How can I increase the yield of the desired 2-methyl isomer?

Core Issue: The formation of a mixture of N1 and N2 alkylated isomers is the most common problem in indazole synthesis.[1][2] This arises from the existence of two tautomeric forms of the indazole ring: the 1H- and 2H-tautomers. The 1H-indazole is generally the more thermodynamically stable form, which often leads to the formation of the 1-methyl-1H-indazole as a major side product under equilibrium conditions.[3][4]

Causality & Solution: Achieving high selectivity for the 2-methyl-2H-indazole (the kinetically favored product in many cases) requires careful selection of reaction conditions to override this thermodynamic preference.[5]

  • Avoid Conditions Favoring the N1 Isomer: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to strongly favor the formation of the N1-alkylated product and should be avoided if the N2 isomer is desired.[3][6]

  • Employ Conditions Favoring the N2 Isomer:

    • Mitsunobu Reaction: This reaction provides a reliable method for achieving a preference for the N2 position. For instance, reacting an indazole with an alcohol (in this case, methanol) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD can significantly favor the N2 product.[7][8] In some cases, N1:N2 ratios of 1:2.5 have been reported.[3][9]

    • Acid-Catalyzed Methods: Under mild acidic conditions, alkylation can be highly selective for the N2 position.[5] A particularly effective method involves using alkyl 2,2,2-trichloroacetimidates (e.g., methyl 2,2,2-trichloroacetimidate) as the alkylating agent with a catalytic amount of an acid like trifluoromethanesulfonic acid (TfOH).[10][11] This approach often yields exclusively the N2-alkylated product.

    • Specific Base/Solvent Combinations: For methylation, using dimethyl carbonate as the methyl source with a base like triethylenediamine (DABCO) in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to be effective for producing the N2-methylated isomer, which is a key intermediate in the synthesis of the anticancer drug Pazopanib.[12]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Competing N1 vs. N2 methylation pathways.

Question 2: How do substituents on the indazole ring affect the formation of side products?

Core Issue: The electronic and steric nature of substituents on the indazole ring can dramatically influence the N1/N2 ratio of the products.

Causality & Solution:

  • Steric Hindrance: Bulky substituents near the N1 position, particularly at the C7 position, can sterically block the approach of the methylating agent. This hindrance makes the N2 position more accessible, thereby increasing the yield of the desired 2-methyl-2H-indazole.

  • Electronic Effects: The electronic properties of substituents are also critical.

    • Electron-Withdrawing Groups (EWGs): Placing strong EWGs like nitro (NO₂) or carboxylate (CO₂Me) at the C7 position has been shown to confer excellent N2 regioselectivity (≥96%), even under conditions that would typically favor N1 alkylation.[3][9][13]

    • Substituents at C3: The effect of substituents at the C3 position is more complex. While large C3 substituents can have some steric influence, their impact on N2 selectivity can be less pronounced compared to C7 substituents.[10]

Substituent PositionEffect on N2-SelectivityExample ConditionsN1:N2 RatioReference
C7-NO₂ Strongly DirectingNaH / THF4:96[7]
C7-CO₂Me Strongly DirectingNaH / THF<1:99[7]
Unsubstituted Mixture (N1 favored)K₂CO₃ / DMF~1:1[6]
Unsubstituted N2 FavoredMitsunobu1:2.5[3][8]
Question 3: I have a mixture of isomers. What is the best way to separate the 2-methyl-2H-indazole from the 1-methyl side product?

Core Issue: The N1 and N2 isomers often have similar polarities, making their separation by standard column chromatography challenging.

Solution: While challenging, chromatographic separation is the most common method. Optimization of the solvent system is key.

  • Flash Column Chromatography:

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. The two isomers may elute very close together, so a shallow gradient is recommended.

  • Preparative Thin-Layer Chromatography (PTLC): For small-scale or particularly difficult separations, PTLC can provide higher resolution than flash chromatography.

  • Recrystallization: In some cases, if one isomer is significantly more abundant and the material is crystalline, recrystallization from a suitable solvent system (e.g., methanol/water or THF/water) may be used to isolate the major isomer in high purity.[14]

Question 4: How can I be certain that I have synthesized the 2-methyl-2H-indazole and not the 1-methyl-1H-indazole side product?

Core Issue: Simple 1D ¹H NMR spectra can sometimes be ambiguous. Definitive structural assignment is crucial.

Solution: Two-dimensional NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC), is the gold standard for distinguishing between N1 and N2 isomers.[3][8]

  • The Key HMBC Correlation: The diagnostic analysis relies on the long-range (2-3 bond) coupling between the protons of the methyl group and the carbons of the indazole ring.

    • For 2-Methyl-2H-indazole (Desired Product): You will observe a correlation (cross-peak) between the N-methyl protons and the C3 carbon of the indazole ring.[8]

    • For 1-Methyl-1H-indazole (Side Product): You will NOT see a correlation between the N-methyl protons and C3. Instead, a correlation will be seen between the N-methyl protons and the C7a carbon.[8]

IsomerN-Methyl Protons Correlate to:Diagnostic?
1-Methyl-1H-indazole C7aYes
2-Methyl-2H-indazole C3Yes

dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for isolation and characterization.

Experimental Protocols

Protocol 1: N2-Selective Methylation using Mitsunobu Conditions

This protocol is adapted for selective N2-alkylation and is suitable for researchers aiming to maximize the yield of the 2-methyl isomer.[1][7]

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the starting 1H-indazole (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF). Add methanol (1.5 equiv).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath.

  • Reaction: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution. The reaction may change color (e.g., to a milky yellow suspension).

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purification: The resulting crude residue can be directly purified by flash column chromatography on silica gel (using a gradient of Hexanes/Ethyl Acetate) to separate the N2 and N1 isomers.

Frequently Asked Questions (FAQs)

Q: What is the most common side product in the synthesis of 2-methyl-2H-indazoles? A: The most common side product is the regioisomeric 1-methyl-1H-indazole.[5][6]

Q: Why is the 1-methyl-1H-indazole isomer so frequently formed? A: The indazole ring exists in a tautomeric equilibrium between the 1H- and 2H-forms. The 1H-tautomer is thermodynamically more stable by approximately 2.3 kcal/mol.[4][15] Reaction conditions that allow for thermodynamic equilibrium will therefore naturally favor the formation of the more stable N1-alkylated product.

Q: Are there any other potential side products besides the N1-isomer? A: While the N1-isomer is the primary regioisomeric side product, other impurities can arise from incomplete reactions (unreacted starting material) or, in some cases with aggressive alkylating agents, the formation of a di-methylated indazolium salt.[16] However, this is less common under controlled methylation conditions.

Q: Can I use a protecting group strategy to ensure N2-methylation? A: Yes, a protecting group strategy can be employed. For example, the N2 position can be selectively protected with a group like 2-(trimethylsilyl)ethoxymethyl (SEM). Following protection, functionalization at other positions can be performed, and the SEM group can then be removed to reveal the N2-H, which can subsequently be methylated.[17] However, for direct methylation, controlling the reaction conditions as described above is often more step-economical.

References

Technical Support Center: Purification of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this compound in high purity.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. Its purity is paramount for the reliability and reproducibility of downstream applications. This guide offers a structured question-and-answer format to address common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Question 1: My crude product is a dark, oily residue. How should I proceed with purification?

Answer: A dark, oily crude product often indicates the presence of polymeric impurities or residual high-boiling solvents. The recommended first step is to attempt a trituration.

  • Procedure:

    • Add a minimal amount of a non-polar solvent in which the desired product is expected to have low solubility at room temperature (e.g., hexanes, diethyl ether, or a mixture of hexanes and ethyl acetate).

    • Stir the mixture vigorously with a spatula or magnetic stirrer. The goal is to induce the precipitation of your product as a solid while the impurities remain dissolved in the solvent.

    • If a solid forms, it can be isolated by filtration and washed with a small amount of the cold trituration solvent.

    • If the product remains oily, column chromatography is the next logical step.

Question 2: I am seeing two closely-eluting spots on my TLC analysis after initial purification. What could they be and how can I separate them?

Answer: The two spots likely represent the desired N-2 methylated indazole and the isomeric N-1 methylated indazole, a common byproduct in the synthesis of N-methylated indazoles[1][2]. Separation can be challenging but is often achievable with careful column chromatography.

  • Troubleshooting Column Chromatography:

    • Solvent System Optimization: A less polar solvent system will generally provide better separation. Start with a low concentration of a polar solvent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.

    • Fine-Mesh Silica Gel: Using a smaller particle size silica gel (e.g., 230-400 mesh) can improve resolution.

    • Column Dimensions: A longer, narrower column will provide more theoretical plates and better separation.

ParameterRecommendation for Isomer Separation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20)
Column Dimensions High length-to-diameter ratio (e.g., >20:1)

Question 3: My final product has a persistent yellow tint. How can I remove this color?

Answer: A yellow tint often indicates the presence of minor, highly conjugated impurities. Recrystallization is the most effective method for removing such impurities.

  • Recrystallization Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Suggested Solvents: Based on the purification of similar heterocyclic ketones, good starting points for solvent screening include toluene, a mixed solvent system of ethanol and water, or ethyl acetate/hexanes[3].

  • Decolorization with Activated Carbon: If recrystallization alone is insufficient, you can use activated carbon.

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Add a small amount of activated carbon (typically 1-2% by weight of your compound).

    • Keep the solution hot for a few minutes, then perform a hot filtration to remove the carbon.

    • Allow the filtrate to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying this compound?

A1: For most applications, flash column chromatography on silica gel is the most robust and versatile method for the initial purification of the crude product. This is effective at removing unreacted starting materials, inorganic salts, and major byproducts. For achieving high purity (>99%), a final recrystallization step is highly recommended.

Q2: What are the expected spectroscopic characteristics of pure this compound?

  • ¹H NMR: Distinct singlets for the N-methyl and acetyl methyl protons. Aromatic protons will appear in the downfield region, with splitting patterns characteristic of the indazole ring system.

  • ¹³C NMR: A carbonyl carbon signal in the range of 190-200 ppm. Signals for the methyl groups and the aromatic carbons of the indazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 174.20 g/mol [4].

Q3: How can I confirm the correct regiochemistry of the N-methylation?

A3: Differentiating between the N-1 and N-2 methylated isomers can be achieved using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. An NOE correlation between the N-methyl protons and the proton at the 8-position of the indazole ring would confirm the N-1 isomer, while its absence would suggest the N-2 isomer.

Experimental Workflows

Workflow 1: Purification by Flash Column Chromatography

start Crude Product step1 Dissolve in minimum amount of DCM start->step1 step2 Adsorb onto a small amount of silica gel step1->step2 step3 Load onto a pre-packed silica gel column step2->step3 step4 Elute with a hexane/ethyl acetate gradient step3->step4 step5 Monitor fractions by TLC step4->step5 step6 Combine pure fractions step5->step6 end Evaporate solvent to yield purified product step6->end

Caption: Flash column chromatography workflow.

Workflow 2: Purification by Recrystallization

start Impure Solid step1 Dissolve in minimum amount of hot solvent (e.g., Toluene) start->step1 step2 If colored, add activated carbon and hot filter step1->step2 Optional step3 Allow filtrate to cool slowly to room temperature step2->step3 step4 Cool in an ice bath to maximize crystal formation step3->step4 step5 Collect crystals by vacuum filtration step4->step5 step6 Wash crystals with a small amount of cold solvent step5->step6 end Dry crystals under vacuum step6->end

Caption: Recrystallization workflow.

References

Technical Support Center: Overcoming Regioselectivity Issues in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1][2] However, the synthetic utility of indazoles is often complicated by the challenge of regioselective N-alkylation. The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, and direct alkylation frequently yields a mixture of regioisomers, complicating synthesis and purification.[1][3][4][5] The biological activity of these molecules is critically dependent on the substituent's position, making control over N1 versus N2 alkylation a paramount concern for drug development professionals.[6]

This technical guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers to overcome these challenges and achieve high regioselectivity in their indazole N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting a mixture of N1 and N2 alkylated products?

The fundamental issue is that the indazolide anion, formed after deprotonation by a base, is an ambident nucleophile.[7][8] This means it has two distinct reactive sites, the N1 and N2 atoms, both of which can attack the alkylating agent.[8] The resulting product ratio is a sensitive function of the reaction conditions, as both nitrogens compete for the electrophile.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but this does not automatically guarantee N1 selectivity.[1][2][9]

Indazole_Alkylation cluster_start Reactants cluster_products Potential Products Indazole 1H-Indazole Anion Indazolide Anion (Ambident Nucleophile) Indazole->Anion + Base - H+ RX Alkylating Agent (R-X) Base Base N1_Product N1-Alkylated (Thermodynamic Product) N2_Product N2-Alkylated (Kinetic Product) Anion->N1_Product + R-X Anion->N2_Product + R-X

Figure 1: Competing N1 and N2 alkylation pathways.

Q2: What are the key experimental factors that control N1 vs. N2 regioselectivity?

Regioselectivity is not governed by a single factor but by a complex interplay of several variables.[6][7][10] The most critical are:

  • Base and Solvent Combination: This is arguably the most powerful tool for directing selectivity. Strong hydride bases (e.g., NaH) in less polar aprotic solvents (e.g., THF) strongly favor N1-alkylation.[2][10][11] Weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (e.g., DMF) often give mixtures or can be tuned to favor N1 under specific conditions.[1][7]

  • Substituents on the Indazole Ring: Electronic and steric properties of ring substituents are crucial.

    • C3 Position: Electron-withdrawing groups that can chelate a metal cation (e.g., -CO₂Me, -COMe) strongly promote N1-alkylation, especially with NaH in THF.[5][7][11]

    • C7 Position: Bulky or electron-withdrawing groups (e.g., -NO₂, -CO₂Me) sterically hinder the N1 position, leading to excellent N2 selectivity.[2][5][7][10][12]

  • Alkylating Agent: The nature of the electrophile matters. Highly reactive agents may lead to lower selectivity. Specialized reagents like alkyl 2,2,2-trichloroacetimidates under acidic conditions can provide exclusive N2-alkylation.[13][14][15]

  • Temperature: Temperature can influence the balance between kinetic and thermodynamic control.

Q3: How do I know if my reaction is under kinetic or thermodynamic control?

  • Thermodynamic Control typically favors the most stable product. In indazole systems, the N1-alkylated product is generally the more thermodynamically stable isomer.[1][2][9] Conditions that allow for equilibration, such as longer reaction times, higher temperatures, or the use of specific electrophiles like α-halo esters, can favor the thermodynamic N1 product.[2][10] The high N1-selectivity observed with NaH/THF is often attributed to a thermodynamically favored chelated intermediate.[2]

  • Kinetic Control favors the product that is formed fastest. N2-alkylation is often considered the kinetically favored pathway under certain conditions.[8] Reactions run at lower temperatures or those that are rapidly irreversible are more likely to be under kinetic control. The Mitsunobu reaction, for instance, is known to favor the N2-isomer, suggesting a kinetically controlled mechanism.[8][9]

Troubleshooting Guide

Troubleshooting_Workflow start_node Start: Observed Poor Regioselectivity q_node q_node start_node->q_node Desired Product? action_node_N1 Action: Switch to NaH in anhydrous THF. Ensure C3-EWG if possible. q_node->action_node_N1 N1-Isomer action_node_N2 Action: Check for C7 substituent OR switch reaction type. q_node->action_node_N2 N2-Isomer action_node action_node result_node result_node result_node_N1 High N1-Selectivity Achieved action_node_N1->result_node_N1 Run Protocol 1 q_node_N2_method Method? action_node_N2->q_node_N2_method Choose Method action_node_N2_mitsunobu Action: Use Mitsunobu (PPh3/DIAD) with an alcohol. q_node_N2_method->action_node_N2_mitsunobu Mild Conditions action_node_N2_acid Action: Use Acid Catalyst (TfOH) with specific electrophiles. q_node_N2_method->action_node_N2_acid High Selectivity result_node_N2 High N2-Selectivity Achieved action_node_N2_mitsunobu->result_node_N2 Run Protocol 2 action_node_N2_acid->result_node_N2 Run Protocol 3

Figure 2: Decision workflow for optimizing regioselectivity.
Common ProblemPotential Cause(s)Recommended Solution(s)
Poor N1-Selectivity / High % of N2-Isomer Suboptimal Base/Solvent: Using K₂CO₃ or Cs₂CO₃ in DMF can lead to mixtures.[7][16]Switch to the Gold Standard: Use sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF). This combination is highly effective for a wide range of substrates.[2][10][11] Causality: The sodium cation is proposed to form a tight ion pair, chelating between the N2 atom and a coordinating group at the C3 position. This sterically blocks the N2 position and directs the alkylating agent to N1.[2][5][11]
Poor N2-Selectivity / High % of N1-Isomer Thermodynamic Conditions: Your conditions may be allowing for equilibration to the more stable N1-isomer.Employ N2-Directing Methods: 1. Mitsunobu Reaction: Use PPh₃/DIAD with the corresponding alcohol. This method often shows a strong preference for the N2 position.[8][9] 2. Acid Catalysis: Use triflic acid (TfOH) with alkyl 2,2,2-trichloroacetimidates[13][14][15] or diazo compounds[17][18] for highly selective N2-alkylation. 3. Leverage Substituent Effects: If possible, use an indazole with a C7 substituent (e.g., -NO₂), which sterically blocks N1.[5][10][12]
Reaction Stalls / Low Conversion Insufficient Deprotonation: Not enough active base to deprotonate the indazole N-H. Low Reagent Reactivity: Alkyl chloride or bulky tosylates may react slowly. Low Temperature: The activation energy barrier is not being overcome.Verify Reagents & Conditions: 1. Use fresh, high-quality base (e.g., new bottle of NaH dispersion). Ensure at least 1.1-1.2 equivalents. 2. Switch to a more reactive electrophile if possible (I > Br > OTs > Cl). 3. Gently heat the reaction (e.g., to 50 °C) and monitor by LC-MS.[8][18]
Difficulty Separating N1/N2 Isomers Similar Polarity: The two regioisomers often have very similar polarities, making chromatographic separation challenging and inefficient.Optimize, Don't Just Separate: The best solution is to avoid forming the mixture in the first place. Invest time in optimizing the reaction for >95:5 selectivity using the strategies above. If separation is unavoidable, use high-performance column chromatography with a shallow solvent gradient.[7]

Validated Experimental Protocols

Protocol 1: Achieving High N1-Regioselectivity (NaH/THF Method)

This protocol is adapted from studies demonstrating >99:1 N1-selectivity for indazoles with C3-coordinating groups.[2][10][12]

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of 0.1–0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: H₂ gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to 50 °C. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: Achieving High N2-Regioselectivity (Mitsunobu Reaction)

The Mitsunobu reaction is a reliable method for favoring the N2-isomer.[1][9]

  • Preparation: To a flask under an inert atmosphere, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. The solution may turn color.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC/LC-MS.

  • Concentration: Remove the THF under reduced pressure.

  • Purification: The crude mixture contains triphenylphosphine oxide and hydrazide byproducts. Purify directly by flash column chromatography to isolate the N2-alkylated product.

Protocol 3: Achieving High N2-Regioselectivity (Acid-Catalyzed Alkylation)

This modern approach provides excellent N2 selectivity for a broad range of substrates.[13][15]

  • Preparation: To a solution of the 1H-indazole (1.0 eq.) in a suitable solvent (e.g., 1,2-dichloroethane), add the alkyl 2,2,2-trichloroacetimidate (1.2 eq.).

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq.) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the pure N2-alkylated product.

Summary of Regioselectivity Data

The following table summarizes reported outcomes for the N-alkylation of various indazoles, illustrating the impact of reaction conditions on the N1:N2 product ratio.

Indazole SubstrateAlkylating AgentBase / CatalystSolventTemp.N1 : N2 RatioReference(s)
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT38 : 46 (yield %)[4][18]
Methyl 5-bromo-1H-indazole-3-carboxylateEthyl tosylateCs₂CO₃Dioxane90 °C96% yield (N1)[4][7][18]
1H-Indazolen-PentanolDIAD, PPh₃THFRT1 : 2.5[9][10][18]
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHF50 °C>99 : 1[10][12][18]
3-tert-Butyl-1H-indazolen-Pentyl bromideNaHTHF50 °C>99 : 1[10][12]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF50 °C4 : 96[10][12][18]
7-Carbomethoxy-1H-indazolen-Pentyl bromideNaHTHF50 °C4 : 96[10][12][18]

References

Technical Support Center: Cadogan Reductive Cyclization of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Cadogan reductive cyclization, with a specific focus on its application in the synthesis of carbazoles from indazole precursors. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation. Here, we combine established chemical principles with practical, field-proven insights to help you navigate common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Cadogan reductive cyclization for indazole synthesis?

The Cadogan reaction is a deoxygenative cyclization that transforms ortho-substituted nitroarenes into various nitrogen-containing heterocycles.[1][2][3] In the context of synthesizing carbazoles, the process typically involves an ortho-nitro biaryl precursor. The reaction is classically mediated by a trivalent phosphorus reagent, such as triethyl phosphite or tributylphosphine.[4] The widely accepted mechanism proceeds through the deoxygenation of the nitro group to a highly reactive nitrene intermediate, which then undergoes intramolecular cyclization onto the adjacent aromatic ring to form the carbazole.[1][2][3] However, recent studies suggest that non-nitrene pathways may also be operational, potentially involving oxygenated intermediates like N-oxides.[1][2][3]

Q2: What are the most common trivalent phosphorus reagents, and how do I choose one?

The choice of P(III) reagent is critical and depends on the substrate and desired reaction conditions.

ReagentTypical ConditionsKey Characteristics
Triethyl phosphite High temperatures (reflux, >150 °C)[1]Often used in large excess as both reagent and solvent. Effective but harsh.
Triphenylphosphine (PPh₃) High temperaturesLess reactive than trialkyl phosphites; often requires harsher conditions.
Tributylphosphine (PBu₃) Milder conditions (e.g., 80 °C in isopropanol)[4]More nucleophilic and reactive than PPh₃, allowing for lower reaction temperatures.[4]

Recommendation: For thermally sensitive substrates, tributylphosphine is an excellent starting point due to its ability to promote the reaction at milder temperatures.[4] For robust substrates where high heat is not a concern, triethyl phosphite is a classic and effective choice.[5]

Q3: Can this reaction be run catalytically?

Yes, recent advancements have focused on developing catalytic versions of the Cadogan cyclization to address the issue of generating stoichiometric amounts of phosphine oxide waste.[6] These methods typically involve a P(III)/P(V)=O redox cycling mechanism, where a hydrosilane is used as a terminal reductant to regenerate the active P(III) catalyst.[7] This approach is not only more atom-economical but can also lead to milder reaction conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the Cadogan reductive cyclization.

Problem 1: Low or No Conversion of Starting Material

Q: I'm recovering most of my starting material after the prescribed reaction time. What are the likely causes and how can I fix it?

A: This is a common issue often related to insufficient reaction activation. Let's break down the potential causes:

  • Insufficient Temperature: The Cadogan reaction is classically a thermally driven process.[1] If you are using a less reactive phosphine like triphenylphosphine, or even triethyl phosphite with a particularly stable nitroarene, the temperature may be too low.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. If using a solvent, ensure it is appropriate for the target temperature. If running the reaction neat in triethyl phosphite, ensure the reflux temperature is reached and maintained.

  • Reagent Reactivity: The reactivity of the phosphine reagent is paramount.

    • Solution: Switch to a more reactive phosphine. If you are using triphenylphosphine, consider moving to triethyl phosphite or the more nucleophilic tributylphosphine, which has been shown to be effective at temperatures as low as 80 °C.[4][7]

  • Reagent Quality & Handling: Trivalent phosphorus reagents can be sensitive to air oxidation.

    • Solution: Ensure your phosphine reagent is fresh or has been stored properly under an inert atmosphere. Using a recently opened bottle or purifying the reagent before use can resolve the issue.[8] Always set up the reaction under an inert atmosphere (Nitrogen or Argon).[9]

Problem 2: Formation of Side Products & Complex Reaction Mixture

Q: My reaction consumes the starting material, but the yield of the desired carbazole is low, and I see multiple unidentified spots on my TLC. What's going wrong?

A: The formation of byproducts is a known challenge in Cadogan reactions, often due to the high temperatures and reactive intermediates involved.[10]

  • Cause 1: Partial Reduction: The deoxygenation of the nitro group is a stepwise process. If the reaction stalls, you may form nitroso or other partially reduced intermediates that can engage in undesired side reactions.

    • Troubleshooting:

      • Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the phosphine reagent to drive the deoxygenation to completion.

      • Optimize Temperature: While high temperatures can cause decomposition, a temperature that is too low may not be sufficient to convert the intermediate nitroso species to the nitrene, allowing it to react via other pathways. Careful temperature screening is essential.

  • Cause 2: Intermolecular Reactions: The highly reactive nitrene intermediate can, in some cases, react with other molecules in the pot rather than cyclizing.

    • Troubleshooting:

      • Check Concentration: Running the reaction under more dilute conditions can favor the intramolecular cyclization over intermolecular side reactions. A good starting point is a concentration of 0.01-0.05 M.[11]

      • Solvent Choice: The solvent can influence the reaction course. While often run neat, using a high-boiling, inert solvent like toluene or xylene can provide better control. Protic solvents like isopropanol have been used successfully in milder protocols.[4]

Problem 3: Difficulty with Product Purification

Q: The reaction appears to work, but I am struggling to isolate my pure carbazole product from the phosphine oxide byproduct. What are the best purification strategies?

A: The removal of stoichiometric triphenylphosphine oxide (TPPO) or tributylphosphine oxide (TBPO) is a classic purification challenge in reactions using phosphine reagents.[6]

  • Strategy 1: Chromatography Optimization:

    • TBPO is generally less polar and more soluble in nonpolar solvents (like hexanes) than TPPO. A hexane/ethyl acetate or hexane/dichloromethane gradient on silica gel is often effective. Sometimes, a flush with pure hexanes can wash out the TBPO before eluting the desired product.

  • Strategy 2: Acid-Base Extraction (for basic products):

    • If your carbazole product has a basic nitrogen atom that can be protonated, an acid-base workup can be effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with aqueous HCl. The protonated product will move to the aqueous layer, leaving the phosphine oxide in the organic layer. Basifying the aqueous layer and re-extracting will then recover the purified product.

  • Strategy 3: Precipitation/Crystallization:

    • TPPO has a tendency to crystallize. After concentrating the reaction mixture, adding a solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether or a hexane/ether mixture) can cause the TPPO to precipitate, allowing it to be removed by filtration.

Methodologies & Visualizations

Standard Experimental Protocol

This protocol describes a general procedure for the Cadogan cyclization using tributylphosphine, adapted from modern, milder methodologies.[4]

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ortho-nitro biaryl substrate (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent & Reagent Addition: Add anhydrous isopropanol (to make a 0.1 M solution) via syringe. Follow with the addition of tri-n-butylphosphine (1.5 - 2.0 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the carbazole product from the tributylphosphine oxide.

Reaction Mechanism & Workflow Diagrams

Cadogan_Mechanism cluster_main Cadogan Reductive Cyclization Pathway Start o-Nitro Biaryl Intermediate1 Nitroso Intermediate Start->Intermediate1 - O=P(R)₃ Intermediate2 Nitrene Intermediate Intermediate1->Intermediate2 - O=P(R)₃ Product Carbazole Intermediate2->Product Intramolecular Cyclization Phosphine P(R)₃ PhosphineOxide O=P(R)₃

Caption: Key steps in the Cadogan reductive cyclization mechanism.

Troubleshooting_Workflow Start Reaction Start Check_Conversion Monitor Reaction: Is Starting Material Consumed? Start->Check_Conversion Low_Yield Analyze Crude Mixture: Is Desired Product Present? Check_Conversion->Low_Yield Yes No_Conversion Troubleshoot: - Increase Temperature - Use More Reactive Phosphine - Check Reagent Quality Check_Conversion->No_Conversion No Side_Products Troubleshoot: - Optimize Concentration - Screen Solvents - Adjust Reagent Stoichiometry Low_Yield->Side_Products No, Low Yield/Byproducts Purification Proceed to Purification Low_Yield->Purification Yes, Good Yield

References

Technical Support Center: Optimizing Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for optimizing indazole synthesis. This center is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. The indazole core is a cornerstone in a multitude of pharmacologically active compounds, and mastering its synthesis is crucial for advancing novel therapeutic agents.[1][2]

This guide moves beyond simple protocol recitation. It is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address the specific, practical challenges encountered in the lab. We will delve into the "why" behind experimental choices, offering mechanistic insights and field-proven strategies to enhance yields, control regioselectivity, and simplify purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to indazoles, and how do I choose the right one?

A1: The selection of a synthetic strategy for indazoles is dictated by the desired substitution pattern, the availability of starting materials, and scalability. Several classical and modern methods are at your disposal, each with its own set of advantages and limitations.

  • For 1H-Indazoles:

    • Jacobson-Hugershoff Synthesis: A traditional method involving the cyclization of N-nitroso-o-toluidines. It is a reliable route, particularly for simpler, unsubstituted or alkyl-substituted indazoles.[3]

    • Cadogan-Sundberg Synthesis: This reaction involves the reductive cyclization of o-nitrostyrenes using phosphites and is particularly useful for synthesizing indoles, but can be adapted for indazoles.[4][5][6] Challenges can include harsh reaction conditions (high temperatures) and potential side reactions.[7][8]

    • Fischer Indole Synthesis Adaptation: While primarily for indoles, this acid-catalyzed cyclization of arylhydrazones can be adapted for certain indazole syntheses.[9][10][11] It offers a broad substrate scope.

    • Modern Cross-Coupling Strategies: Palladium- or copper-catalyzed reactions have emerged as powerful tools for constructing the indazole core, often offering milder conditions and greater functional group tolerance.[1][12]

  • For 2H-Indazoles:

    • Davis-Beirut Reaction: This is a prominent method for synthesizing 2H-indazoles and indazolones from o-nitrobenzylamines.[13][14] It's advantageous for its use of inexpensive starting materials and avoidance of toxic metals.[13] The reaction can proceed under both acidic and basic conditions.[15]

    • One-Pot, Multi-Component Reactions: Copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide provide an efficient route to 2H-indazoles.[1][16]

The following workflow provides a high-level decision-making process for selecting a synthetic route:

Indazole Synthesis Strategy start Desired Indazole Tautomer? is_1H 1H-Indazole start->is_1H is_2H 2H-Indazole start->is_2H substitution Substitution Pattern? is_1H->substitution davis_beirut Davis-Beirut Reaction is_2H->davis_beirut mcr Multi-Component Reaction is_2H->mcr simple_sub Simple/Alkyl Substituted substitution->simple_sub Simple complex_sub Complex/Functionalized substitution->complex_sub Complex jacobson Jacobson-Hugershoff simple_sub->jacobson fischer Fischer Indole Adaptation simple_sub->fischer cadogan Cadogan-Sundberg complex_sub->cadogan cross_coupling Modern Cross-Coupling complex_sub->cross_coupling

Caption: Decision workflow for selecting an indazole synthesis method.

Q2: I'm getting a mixture of 1H- and 2H-indazole isomers. How can I improve the regioselectivity?

A2: The formation of isomeric mixtures is a frequent challenge in indazole synthesis, complicating purification and reducing the yield of the desired product.[17] The 1H-indazole is generally the more thermodynamically stable tautomer.[12][18] Several factors can be manipulated to favor the formation of one isomer over the other:

  • Control of Reaction Conditions:

    • Base and Solvent: In N-alkylation reactions, the choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) often favors the formation of the N-1 substituted product.[17]

    • Temperature: Lower reaction temperatures can sometimes enhance selectivity.

  • Strategic Use of Protecting Groups: Introducing a protecting group at a specific nitrogen atom can direct subsequent reactions to the other nitrogen, after which the protecting group can be removed.

  • Purification Techniques: If a mixture is unavoidable, separation can often be achieved by:

    • Column Chromatography: This is the most common method, though it can be challenging for large-scale syntheses.

    • Crystallization: Exploiting differences in solubility between the two isomers in a given solvent system can be a highly effective and scalable purification method.[19][20]

Q3: My reaction yield is consistently low. What are the common culprits and how can I troubleshoot this?

A3: Low yields in indazole synthesis can stem from a variety of issues, from suboptimal reaction conditions to the formation of unexpected side products. A systematic approach to troubleshooting is essential.

  • Re-evaluate Your Reaction Conditions:

    • Temperature: Some cyclization reactions are highly sensitive to temperature. Ensure your reaction is being maintained at the optimal temperature. Elevated temperatures can sometimes lead to decomposition or the formation of side products.[17]

    • Reaction Time: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation.

    • Atmosphere: Some reactions, particularly those involving organometallic reagents or catalysts, are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

  • Assess the Purity of Your Starting Materials: Impurities in your starting materials can interfere with the reaction, poison catalysts, or lead to the formation of side products. Purify your starting materials if their purity is questionable.

  • Consider Potential Side Reactions: Be aware of common side reactions for your chosen synthetic route. For example, in the Cadogan-Sundberg synthesis, side products can arise from incomplete deoxygenation of the nitro group.[8]

The following flowchart outlines a general troubleshooting process for low-yield reactions:

Troubleshooting Low Yield start Low Reaction Yield check_purity Verify Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed purify Purify Starting Materials check_purity->purify Purity Questionable temp Adjust Temperature optimize_conditions->temp time Vary Reaction Time optimize_conditions->time atmosphere Ensure Inert Atmosphere optimize_conditions->atmosphere monitor_reaction Monitor Reaction Progress (TLC/LC-MS) analyze_byproducts Identify Side Products (NMR/MS) monitor_reaction->analyze_byproducts Side Products Observed temp->monitor_reaction time->monitor_reaction atmosphere->monitor_reaction modify_protocol Modify Protocol to Minimize Side Reactions analyze_byproducts->modify_protocol purify->optimize_conditions

Caption: A systematic approach to troubleshooting low yields in indazole synthesis.

In-Depth Troubleshooting Guides

Issue 1: Formation of Indazolone Byproducts

Context: The formation of indazolones can be a significant side reaction, particularly in syntheses that proceed through intermediates susceptible to oxidation or hydrolysis.

Causality: Indazolones often arise from the oxidation of the indazole ring or from the cyclization of precursors that contain a carbonyl or carboxyl group at the ortho position.

Troubleshooting Strategies:

StrategyDescriptionRationale
Inert Atmosphere Conduct the reaction under a nitrogen or argon atmosphere.Minimizes oxidation of sensitive intermediates and the final indazole product.
Anhydrous Conditions Use anhydrous solvents and reagents.Prevents hydrolysis of intermediates that can lead to indazolone formation.
Temperature Control Maintain the reaction at the optimal temperature.High temperatures can sometimes promote oxidative side reactions.
Choice of Oxidant/Reductant In reactions involving redox steps, carefully select the reagent to avoid over-oxidation or incomplete reduction.A milder or more selective reagent can prevent the formation of the indazolone byproduct.
Issue 2: Difficulty in Product Purification

Context: The crude product from an indazole synthesis can often be a complex mixture of the desired product, isomers, unreacted starting materials, and byproducts, making purification challenging.

Causality: The similar polarities of indazole isomers and certain byproducts can make chromatographic separation difficult.

Troubleshooting and Optimization Protocols:

Protocol 1: Systematic Recrystallization for Isomer Separation

Objective: To separate 1H- and 2H-indazole isomers through selective crystallization.[19]

Methodology:

  • Solvent Screening:

    • In separate test tubes, dissolve small amounts of the crude mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at their boiling points.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Identify a solvent that preferentially crystallizes one isomer while keeping the other dissolved in the mother liquor. A solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) may also be effective.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Cool the flask in an ice bath to maximize crystal recovery.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Analyze the purity of the crystals and the mother liquor by TLC or LC-MS to assess the efficiency of the separation.

Protocol 2: Acid-Base Extraction for Purification

Objective: To separate the basic indazole product from non-basic impurities.

Methodology:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The basic indazole will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer with a base (e.g., 1 M NaOH) until the indazole precipitates out of the solution.

  • Extract the aqueous solution with an organic solvent to recover the purified indazole.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

References

Stability issues of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one and Related N-Methylated Acyl-Indazoles

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound and structurally similar N-methylated acyl-indazoles. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in solution. While specific data on every indazole derivative is not always available, the principles outlined here are based on the known chemical behavior of the indazole scaffold and general best practices in pharmaceutical stability testing. [1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for indazole derivatives like this compound in solution?

Indazole derivatives can be susceptible to several degradation pathways, primarily influenced by pH, light, and temperature. [5]Key concerns include:

  • Hydrolytic Degradation: The indazole ring system can undergo hydrolysis under strong acidic or basic conditions. [5]The stability of these compounds is often pH-dependent.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions. A common pathway for some indazoles is rearrangement into more stable benzimidazoles. [5]* Oxidative Degradation: The indazole ring may be susceptible to oxidation, a process that can be simulated in forced degradation studies using reagents like hydrogen peroxide. [5]* Thermal Degradation: High temperatures can cause decomposition. [5]While many indazoles are thermally stable at room temperature, elevated temperatures used in some experimental protocols could pose a risk. [6][7] Q2: My analytical results are inconsistent. Could this be a stability issue?

Inconsistent analytical results, such as decreasing peak area over time or the appearance of new peaks in your chromatogram, are classic indicators of compound instability. It is crucial to use a validated, stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from any potential degradants. [2][8] Q3: What is the difference in stability between 1H- and 2H-indazole tautomers?

For the parent indazole, the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. [9][10][11][12]In your specific compound, this compound, the nitrogen at position 2 is methylated, locking it into the 2H-indazole form. Theoretical and experimental results suggest that 1-methylindazole is more stable than 2-methylindazole. [10]This inherent lower stability of the 2-methylindazole isomer could contribute to its reactivity under certain conditions.

Q4: How should I prepare and store stock solutions of this compound?

For optimal stability, prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. It is recommended to:

  • Store stock solutions at -20°C or -80°C.

  • Protect solutions from light by using amber vials or wrapping vials in aluminum foil.

  • Minimize freeze-thaw cycles by preparing smaller aliquots for single-use.

  • Before use, allow the solution to equilibrate to room temperature to prevent condensation from introducing water, which could facilitate hydrolysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer

Symptom: When the compound is diluted from a DMSO stock into an aqueous buffer (e.g., for a biological assay), you observe a rapid decrease in the parent compound's concentration over a short period (minutes to hours).

Potential Cause & Explanation: This is likely due to pH-dependent hydrolysis. The stability of the indazole ring and the attached ethanone group can be highly sensitive to the pH of the aqueous medium. [5][13] Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound instability in aqueous buffers.

Recommended Action:

  • pH Screening: Conduct a rapid stability study by diluting the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Analysis: Analyze the samples by HPLC at time zero and after several hours to determine the pH at which the compound is most stable.

  • Assay Modification: If possible, adjust your experimental buffer to the optimal pH range identified.

Issue 2: Appearance of a New Peak in the Chromatogram After Experimentation

Symptom: Your HPLC analysis shows a new, significant peak that was not present in the initial analysis of the compound.

Potential Cause & Explanation: This indicates the formation of a degradation product. Given the structure, potential degradants could arise from:

  • Photodegradation: If the experiment was conducted under ambient or UV light, a photoproduct, such as a rearranged benzimidazole, may have formed. [5]2. Oxidation: If the medium contains oxidizing agents or if the experiment involves exposure to air for extended periods at elevated temperatures, an oxidized derivative could be the cause.

  • Hydrolysis: As mentioned, hydrolysis can lead to cleavage or modification of the molecule.

Investigation Protocol:

  • Characterize the Degradant: Use HPLC-MS (Mass Spectrometry) to determine the molecular weight of the new peak. This information is critical for proposing a structure for the degradant.

  • Conduct a Forced Degradation Study: A forced degradation study will help you systematically identify the conditions that produce the unknown peak, confirming the degradation pathway. [14]

Protocols and Data Presentation

Protocol: Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify potential degradation products and pathways. [8] 1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber (ICH Q1B conditions). Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Thermal Degradation: Incubate the stock solution in a sealed vial at 80°C for 24 hours.

3. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • For acid and base hydrolysis samples, neutralize the solution before injection (e.g., add an equimolar amount of base or acid).

  • Analyze all samples using a validated, stability-indicating HPLC-UV/MS method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Identify and quantify the degradation products.

  • Use the MS data to propose structures for the major degradants.

Data Summary Table: Hypothetical Forced Degradation Results
Stress Condition% Degradation after 24hMajor Degradant m/zPutative Degradation Pathway
0.1 M HCl, 60°C~5%175.2 (Parent)Minor Hydrolysis
0.1 M NaOH, 60°C~45%159.1Base-catalyzed hydrolysis/rearrangement
3% H₂O₂, RT~15%191.2Oxidation (e.g., N-oxide formation)
UV/Vis Light, RT~25%175.2Photochemical Rearrangement
80°C, Dark< 2%175.2 (Parent)Thermally Stable

This table presents hypothetical data for illustrative purposes.

Potential Degradation Pathway Diagram

G cluster_conditions Stress Conditions cluster_products Potential Degradants Parent This compound (m/z 175.2) Light UV Light Base Base (OH⁻) Oxidant Oxidant (H₂O₂) Photo Benzimidazole Isomer (m/z 175.2) Light->Photo Rearrangement Hydrolysis Hydrolyzed Product (m/z 159.1) Base->Hydrolysis Hydrolysis Oxidized N-Oxide Derivative (m/z 191.2) Oxidant->Oxidized Oxidation

Caption: Potential degradation pathways under different stress conditions.

References

Technical Support Center: Purification of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this key chemical intermediate with high purity. We will explore the identification of common impurities and provide robust, field-proven troubleshooting strategies and detailed protocols to ensure the success of your synthetic and downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of this compound.

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A: The impurity profile is heavily dependent on the synthetic route, but several common species are frequently observed.

  • N1-Isomer (1-(1-Methyl-1H-indazol-7-yl)ethan-1-one): This is the most prevalent and often most challenging impurity to remove. The alkylation of the indazole nitrogen can occur at either the N1 or N2 position, frequently leading to a mixture of isomers.[1][2] The ratio of these isomers is influenced by reaction conditions such as the base and solvent used.

  • Unreacted Starting Materials: Residual 2-methyl-2H-indazole or the acylating agent (e.g., acetyl chloride, acetic anhydride) may persist if the reaction does not go to completion.

  • Reaction Byproducts: Synthesis via Friedel-Crafts acylation can introduce acidic byproducts (e.g., HCl, acetic acid) and residual Lewis acids (e.g., AlCl₃ complexes).[3][4][5]

  • Solvent Residues: Volatile organic solvents used during the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Hexanes) can remain trapped in the product.

Q2: How can I quickly assess the purity and identify the major impurities in my crude product?

A: A combination of Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy provides a rapid and informative assessment.

  • Thin-Layer Chromatography (TLC): TLC is indispensable for initial purity analysis.[6] Using a solvent system like 3:1 Hexanes:Ethyl Acetate on a silica plate, you can visualize the number of components. The desired N2-isomer and the undesired N1-isomer will likely have very close, but distinct, Rf values. Aromatic compounds like indazoles are UV-active and will appear as dark spots under a 254 nm UV lamp.[7][8][9]

  • ¹H NMR Spectroscopy: A crude ¹H NMR spectrum is the most definitive method for identifying the presence of the N1-isomer. The chemical shifts of the protons on the indazole ring and the N-methyl group are distinct for each isomer, allowing for their identification and relative quantification.

Q3: What are the key analytical differences to distinguish the desired N2-isomer from the N1-isomer?

A: The primary distinction lies in the ¹H NMR spectrum. The magnetic environment of the protons, particularly the N-methyl group and the proton at the C3 position of the indazole ring, is different in the two isomers. While specific shifts depend on the solvent, you can expect the N-methyl signal for the 2-methyl isomer to be at a different chemical shift compared to the 1-methyl isomer. Furthermore, the coupling patterns and shifts of the aromatic protons will differ, providing a clear fingerprint for each compound.[10] It is crucial to compare your experimental spectrum to a known reference standard or published data for unambiguous assignment.

Q4: Which purification method—recrystallization or column chromatography—should I attempt first?

A: The choice depends on the impurity profile of your crude material.

  • Start with an Aqueous Workup: Before any other method, ensure your crude product has been subjected to a thorough aqueous workup. Washing with a mild base like sodium bicarbonate solution will remove acidic byproducts, and a brine wash will help remove water-soluble impurities.

  • Column Chromatography: If your crude material is a complex mixture with multiple spots on TLC or if the N1 and N2 isomers are present in significant quantities, flash column chromatography is the most reliable method for separation.[6][11]

  • Recrystallization: If your crude product is relatively clean (>85% pure) with the N1-isomer as the main impurity, recrystallization can be a highly efficient and scalable alternative to chromatography. A patent for separating substituted indazole isomers specifically highlights the use of mixed solvent systems (e.g., an organic solvent with water) to exploit solubility differences and achieve high purity (>99%).[1]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: My crude product is a mixture of N1 and N2 isomers. How can I effectively separate them?

Solution: This is the most common challenge. Both column chromatography and recrystallization are viable, and the optimal choice depends on scale and available resources.

  • Method A: Flash Column Chromatography: This technique offers the highest resolution for separating closely-eluting isomers.

    • Causality: The silica gel stationary phase interacts differently with the two isomers due to subtle differences in their polarity and steric profile. By using an optimized mobile phase, these differential interactions can be exploited to achieve separation.

    • Key to Success:

      • Develop the Right Solvent System with TLC: Test various ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate). The goal is to achieve a good separation between the two spots (ΔRf ≥ 0.1) with the lower spot having an Rf of ~0.2-0.3.

      • Use Dry Loading: To prevent band broadening and improve resolution, dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then loaded onto the column.[6]

      • Run a Shallow Gradient: If a single isocratic system doesn't provide baseline separation, a slow, shallow gradient (e.g., starting from 10% EtOAc in Hexanes and slowly increasing to 25% EtOAc) can often resolve the isomers.

  • Method B: Recrystallization: This method is excellent for larger scales if a suitable solvent system can be found.

    • Causality: The two isomers will have slightly different crystal lattice energies and solubilities. By finding a solvent system where one isomer is significantly less soluble than the other at a given temperature, the less soluble isomer can be selectively crystallized out.

    • Key to Success:

      • Solvent Screening: Test single solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate) and mixed solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane).

      • Procedure: Dissolve the crude mixture in the minimum amount of hot solvent. If using a mixed system, dissolve in the "good" solvent and add the "poor" solvent dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Slow cooling is critical for forming pure crystals rather than trapping impurities.[12]

Problem 2: My TLC shows a dark spot that remains at the baseline (Rf = 0). What is it and how do I remove it?

Solution: A baseline spot typically indicates highly polar impurities or inorganic salts.

  • Probable Cause: These could be residual Lewis acid complexes from a Friedel-Crafts reaction, inorganic salts from a basic workup, or highly polar polymeric byproducts.

  • Removal Strategy:

    • Aqueous Wash: If not already done, dissolve the crude material in a water-immiscible organic solvent (like Ethyl Acetate or DCM) and wash it thoroughly with water, followed by brine. This will remove most inorganic salts.

    • Silica Plug: If an aqueous wash is ineffective, the impurity is likely a polar organic. A quick "silica plug" is often sufficient. Pass a solution of your crude product through a short column (a "plug") of silica gel, eluting with your column chromatography solvent. The desired product should elute while the baseline material remains strongly adsorbed to the top of the silica.

Problem 3: My final product is an oil, but literature suggests it should be a solid. What should I do?

Solution: An oily product, when a solid is expected, usually points to the presence of impurities that are disrupting the crystal lattice formation.

  • Probable Cause:

    • Residual Solvent: The most common culprit. Even small amounts of solvent can prevent crystallization.

    • Persistent Impurities: The product may still contain a small amount of the other isomer or other byproducts that act as a "eutectic" mixture, lowering the melting point.

  • Troubleshooting Steps:

    • High Vacuum Drying: Place the oil under a high vacuum for several hours (or overnight), possibly with gentle heating (e.g., 30-40 °C) if the compound is stable, to remove all volatile solvents.

    • Trituration: This technique can induce crystallization. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., Hexanes, Pentane, or Diethyl Ether). Stir or sonicate the mixture. The desired compound may precipitate as a solid, while the impurities remain dissolved. Filter to collect the solid product.

    • Re-purification: If the above fails, it indicates significant impurities are still present. Re-analyze by TLC and ¹H NMR and consider a second pass of column chromatography or recrystallization.

Section 3: Experimental Protocols & Data

Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Prepare a developing chamber with a filter paper wick and a solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane).

  • Using a capillary spotter, apply a small spot of the solution to the baseline of a silica gel TLC plate (with a fluorescent indicator, F₂₅₄).

  • Place the plate in the developing chamber and allow the solvent to elute to ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots first under a UV lamp (254 nm).[7] Circle the spots with a pencil.

  • For further visualization, place the plate in a chamber containing a few crystals of iodine until brown spots appear.[9][13] This can help visualize UV-inactive impurities.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Based on TLC analysis, prepare the mobile phase (eluent). For a 1g crude sample, prepare ~1L of eluent.

  • Sample Loading (Dry Load): Dissolve ~1g of crude material in 5-10 mL of Dichloromethane. Add 2-3 g of silica gel. Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Packing: Select an appropriately sized column (e.g., a 40g pre-packed column for 1g of crude). Equilibrate the column with the mobile phase for at least 3-5 column volumes.

  • Elution: Carefully load the dry sample onto the top of the column. Begin elution with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Place the crude solid (~1g) into an Erlenmeyer flask with a stir bar.

  • Select a suitable solvent system identified during screening (e.g., 9:1 Isopropanol:Water).

  • Add the solvent portion-wise while heating the mixture to a gentle boil with stirring until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to complete the crystallization process.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under a vacuum to a constant weight.

Table 1: Summary of Common Impurities and Removal Strategies
Impurity TypeTypical Identification MethodRecommended Removal MethodCausality & Expert Notes
N1-Isomer ¹H NMR (distinct N-CH₃ & aromatic signals), TLC (close Rf)Flash Column Chromatography or RecrystallizationIsomers have very similar properties; requires high-resolution techniques. Recrystallization is effective if solubility differences are significant.[1]
Unreacted 2-Methyl-2H-indazole TLC (different Rf), ¹H NMRFlash Column ChromatographyThe starting material is typically less polar than the acetylated product and will elute earlier in normal-phase chromatography.
Acidic Byproducts (e.g., HCl, CH₃COOH) N/A (removed in workup)Aqueous NaHCO₃ washSimple acid-base chemistry. The bicarbonate deprotonates the acidic impurities, forming water-soluble salts that are removed in the aqueous layer.
Residual Lewis Acid (e.g., AlCl₃) N/A (removed in workup)Aqueous quench (e.g., water, dilute HCl)The Lewis acid is hydrolyzed during the aqueous workup and partitioned into the aqueous phase.
Residual Solvents (e.g., DCM, EtOAc) ¹H NMR (characteristic peaks)High Vacuum Drying / TriturationSolvents are volatile and can be removed under vacuum. Trituration can induce crystallization, expelling trapped solvent from the product matrix.

Section 4: Generalized Purification Workflow

The following diagram illustrates a logical workflow for the purification of this compound, guiding the researcher from crude product to final purity assessment.

Purification_Workflow cluster_purification Primary Purification start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3, Brine) start->workup analysis1 Initial Analysis (TLC, ¹H NMR) workup->analysis1 isomers Isomers Present? analysis1->isomers Assess Purity baseline Baseline Impurity? isomers->baseline Yes chromatography Flash Column Chromatography isomers->chromatography Major Impurity recrystallization Recrystallization isomers->recrystallization Minor Impurity concentrate Concentrate Fractions/ Collect Crystals isomers->concentrate No (<5% impurities) baseline->chromatography No silica_plug Silica Plug baseline->silica_plug Yes chromatography->concentrate recrystallization->concentrate silica_plug->chromatography analysis2 Final Purity Assessment (¹H NMR, HPLC, MS) concentrate->analysis2 pure_product Pure Product (>97%) analysis2->pure_product Purity OK repurify Re-purify analysis2->repurify Purity Not OK repurify->chromatography

Caption: Decision workflow for impurity removal from this compound.

References

Technical Support Center: A Guide to Scaling the Synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one. This resource is designed for researchers, chemists, and professionals in drug development who are looking to synthesize and scale up this valuable indazole derivative. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during this multi-step synthesis. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and logical synthetic approach involves a two-step sequence:

  • N-Methylation of 7-nitroindazole: This step selectively introduces a methyl group at the N2 position of the indazole ring.

  • Friedel-Crafts Acylation: The subsequent acylation of the resulting 2-methyl-7-nitro-2H-indazole introduces the acetyl group at the C7 position. A final reduction of the nitro group would then yield the target compound. An alternative is to first reduce the nitro group and then perform the acylation.

Q2: Why is regioselectivity an issue in the N-methylation of 7-nitroindazole?

A2: The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. The ratio of N1 to N2 alkylated products is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1] Generally, N1 alkylation is thermodynamically favored. However, for the synthesis of this compound, selective N2-methylation is required.

Q3: What are the primary challenges in the Friedel-Crafts acylation of 2-methyl-2H-indazole?

A3: The main challenges include:

  • Regioselectivity: Acylation can potentially occur at different positions on the benzene ring of the indazole. Achieving selective acylation at the C7 position is crucial.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can be deactivated by the nitrogen atoms of the indazole ring.[2]

  • Product Purification: Separation of the desired product from unreacted starting materials, isomers, and other byproducts can be challenging.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Part 1: Synthesis of 2-Methyl-2H-indazole

The synthesis of the key intermediate, 2-methyl-2H-indazole, is the foundational step. Below is a workflow and troubleshooting for this initial stage.

Workflow: Synthesis of 2-Methyl-2H-indazole

start Start: 2-Nitrotoluene step1 Step 1: Cyclization (e.g., Davis-Beirut reaction or similar) - Reagents: e.g., Sodium azide, acid - Forms Indazole ring start->step1 step2 Step 2: N-Methylation - Reagents: Methylating agent (e.g., Dimethyl sulfate, Methyl iodide), Base (e.g., K2CO3, NaH) - Solvent: e.g., DMF, Acetonitrile step1->step2 product Product: 2-Methyl-2H-indazole step2->product

Caption: Synthetic workflow for 2-Methyl-2H-indazole.

Issue 1.1: Low Yield of 2-Methyl-2H-indazole

Possible Causes & Solutions:

  • Incomplete Cyclization: The initial formation of the indazole ring from 2-nitrotoluene or a derivative might be inefficient.

    • Solution: Ensure anhydrous conditions and optimal reaction temperature. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion. Consider alternative cyclization methods if the yield remains low.

  • Suboptimal N-Methylation Conditions: The choice of base and solvent significantly impacts the yield and regioselectivity.

    • Solution: A common side reaction is the formation of the N1-methylated isomer.[3] To favor N2-methylation, a polar aprotic solvent like DMF or DMSO in combination with a base like potassium carbonate is often effective.[4] For challenging substrates, stronger bases like sodium hydride might be necessary, but temperature control is critical to minimize side reactions.

  • Decomposition of Starting Material or Product: Indazoles can be sensitive to harsh reaction conditions.

    • Solution: Maintain the recommended reaction temperature and minimize reaction time once completion is observed.

Issue 1.2: Formation of N1-Methyl-2H-indazole Isomer

Possible Causes & Solutions:

  • Reaction Kinetics vs. Thermodynamics: N1-alkylation is often the kinetically favored product, while the N2-isomer can be the thermodynamically more stable product under certain conditions.

    • Solution: Carefully control the reaction temperature. Lower temperatures may favor the kinetic N1 product. Running the reaction at a slightly elevated temperature for a longer duration might allow for equilibration to the thermodynamically favored N2 product. The choice of a bulkier methylating agent can also sterically hinder N1 attack.

  • Solvent and Cation Effects: The solvent and the counter-ion of the base can influence the site of methylation.

    • Solution: Polar aprotic solvents like DMF can promote N2 alkylation. The nature of the cation from the base can also play a role in directing the alkylation.[5]

ParameterCondition A (Favors N1)Condition B (Favors N2)Reference
Base Strong, non-coordinating (e.g., NaH)Weaker, coordinating (e.g., K₂CO₃)[1]
Solvent Less polar (e.g., THF)Polar aprotic (e.g., DMF, DMSO)[4]
Temperature Lower temperaturesHigher temperatures (with caution)[3]

Part 2: Friedel-Crafts Acylation of 2-Methyl-2H-indazole

This step introduces the acetyl group, leading to the final product.

Workflow: Friedel-Crafts Acylation

start Start: 2-Methyl-2H-indazole step1 Step 1: Acylation - Reagents: Acetyl chloride or Acetic anhydride - Catalyst: Lewis Acid (e.g., AlCl₃, FeCl₃) - Solvent: e.g., Dichloromethane, Nitrobenzene start->step1 workup Step 2: Aqueous Workup - Quench with ice/water - Neutralize with base step1->workup purification Step 3: Purification - Column chromatography - Recrystallization workup->purification product Product: This compound purification->product

Caption: Workflow for Friedel-Crafts Acylation.

Issue 2.1: Low or No Conversion to the Acylated Product

Possible Causes & Solutions:

  • Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and will be deactivated by moisture.

    • Solution: Use freshly opened, high-purity AlCl₃. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.[2]

  • Insufficient Catalyst: The nitrogen atoms in the indazole ring can coordinate with the Lewis acid, effectively sequestering it.

    • Solution: An excess of the Lewis acid catalyst (typically 2.5-3.0 equivalents) is often required to ensure enough active catalyst is available for the acylation reaction.

  • Low Reactivity of the Substrate: The 2-methyl-2H-indazole may not be sufficiently activated for electrophilic substitution.

    • Solution: Using a more reactive acylating agent, such as acetyl chloride over acetic anhydride, can improve the reaction rate. A stronger Lewis acid or a higher reaction temperature may also be necessary, but this should be approached with caution to avoid side reactions.[6]

Issue 2.2: Formation of Multiple Isomers (Poor Regioselectivity)

Possible Causes & Solutions:

  • Multiple Reactive Sites: The benzene portion of the indazole ring has several positions that can undergo acylation.

    • Solution: The regiochemical outcome of Friedel-Crafts acylation is influenced by both electronic and steric factors. The 2-methyl group directs acylation, and the C7 position is often favored. However, other isomers can form. The choice of solvent can influence the isomer ratio. For instance, using nitrobenzene as a solvent at low temperatures can sometimes improve selectivity.[2]

  • Reaction Temperature: Higher temperatures can lead to the formation of thermodynamically favored, but potentially undesired, isomers.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is a good strategy.

Issue 2.3: Difficult Purification of the Final Product

Possible Causes & Solutions:

  • Presence of Isomeric Byproducts: The similar polarity of the desired C7-acylated product and other isomers can make chromatographic separation difficult.

    • Solution: Optimize the column chromatography conditions. A shallow solvent gradient and the use of a high-resolution silica gel can improve separation. Recrystallization from a suitable solvent system can also be an effective purification method.

  • Residual Catalyst: Aluminum salts from the workup can contaminate the product.

    • Solution: Ensure a thorough aqueous workup. Washing the organic layer with a dilute acid (e.g., 1M HCl) followed by a brine wash can help remove residual aluminum salts.

ParameterRecommended ConditionRationaleReference
Lewis Acid AlCl₃ (anhydrous)Strong and effective catalyst.[2]
Equivalents of Lewis Acid 2.5 - 3.0To overcome catalyst sequestration by the indazole nitrogens.
Acylating Agent Acetyl ChlorideMore reactive than acetic anhydride.[6]
Solvent Dichloromethane or NitrobenzeneCommon solvents for Friedel-Crafts reactions.[2]
Temperature 0 °C to room temperatureTo control exotherm and improve selectivity.[6]
Atmosphere Inert (Nitrogen or Argon)To prevent catalyst deactivation by moisture.[2]

References

Validation & Comparative

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Significance of N2-Methylation

In the landscape of medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a molecular framework that consistently appears in biologically active compounds across a range of therapeutic targets.[1][2] Its rigid, bicyclic nature and capacity for diverse functionalization make it an ideal starting point for drug discovery campaigns.[3] A critical aspect of its chemistry is the existence of two principal tautomers, the 1H- and 2H-indazoles, which presents both a challenge and an opportunity in molecular design.[4][5] The 1H-tautomer is generally more thermodynamically stable.[4]

This guide focuses specifically on the 2-methyl-indazole core. The strategic placement of a methyl group at the N2 position is not a trivial modification. It is a deliberate design choice that can profoundly influence a compound's pharmacological profile. N2-methylation caps a hydrogen bond donor, which can enhance membrane permeability and oral bioavailability. Furthermore, it locks the scaffold into a specific conformation, directing the orientation of other substituents to exploit precise interactions within a biological target's binding site. This is particularly crucial in the design of kinase inhibitors, where the indazole nucleus often serves as an ATP surrogate, engaging in critical hydrogen bonds with the hinge region of the kinase.[6]

This comparison guide will dissect the structure-activity relationships of 2-methyl-indazole derivatives, provide the causal logic behind experimental designs, and furnish detailed protocols for their evaluation.

The Tale of Two Tautomers: Understanding N1 vs. N2 Regioselectivity

The synthetic accessibility of either the N1- or N2-alkylated indazole is paramount for systematic SAR studies. The outcome of N-alkylation is a delicate interplay of thermodynamics, kinetics, steric hindrance, and the specific reaction conditions employed.

Generally, direct alkylation of an unsubstituted 1H-indazole often yields a mixture of N1 and N2 isomers, with the N1 product frequently favored due to the greater thermodynamic stability of the 1H-tautomer starting material.[7][8] However, achieving high selectivity for the N2 position is possible and often desirable. Quantum mechanical analyses suggest that while the 1H-indazole is the more stable tautomer, the energy barrier for alkylation at the N2 position can be lower under certain conditions, leading to kinetic control of the reaction and favoring the 2-alkyl product.[9] Factors that influence this selectivity include:

  • Steric Effects: Bulky substituents at the C7 position of the indazole ring can sterically hinder alkylation at the N1 position, thus favoring the N2 isomer.[7]

  • Electronic Effects: The electronic nature of substituents on the indazole ring can alter the nucleophilicity of the N1 and N2 nitrogens. For instance, methylation of nitroindazoles shows that the position of the nitro group dictates whether the N1 or N2 product is favored.[10]

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can dramatically shift the N1:N2 product ratio.[8] For example, Mitsunobu conditions have been shown to have a strong preference for producing the N2-alkylated regioisomer.[8]

This understanding of regioselectivity is crucial, as it allows medicinal chemists to systematically synthesize and compare isomeric pairs, thereby isolating the specific contribution of the N1 versus N2 vector to biological activity.

isomers cluster_1H 1H-Indazole Tautomer cluster_2H 2H-Indazole Tautomer node1 More Thermodynamically Stable node2 Kinetically Favored Product (in some reactions) node1->node2 Tautomerization

Caption: The two primary tautomers of the indazole scaffold.

Core Application: 2-Methyl-Indazole Derivatives as Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The ATP-binding site of kinases contains a "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. The indazole scaffold is an excellent bioisostere of adenine and can mimic these critical interactions. The placement of the methyl group at N2 versus N1 determines the projection of substituents into other pockets of the ATP-binding site, such as the solvent-front region or deeper hydrophobic pockets, thereby influencing potency and selectivity.

Comparative Structure-Activity Relationship Data

The following table summarizes SAR data for a selection of indazole derivatives, highlighting the impact of substitutions on inhibitory activity. The focus is on comparing substitution patterns to understand their effect on potency against various kinases.

Compound IDScaffoldR¹ (at C3)R² (at C6)Target Kinase(s)IC₅₀ (nM)Reference
A-1 2-Methyl-IndazolePhenylamino-CDK225[11]
A-2 2-Methyl-IndazolePhenylamino4-Methylpiperazin-1-ylCDK216[11]
A-3 2-Methyl-IndazolePhenylaminoMorpholinoCDK214[11]
B-1 1-Methyl-IndazolePyridin-4-ylamino-EGFR8.3[4]
B-2 1-Methyl-IndazolePyridin-4-ylamino-EGFR (T790M)5.3[4]
C-1 2-Phenyl-Indazole--E. histolytica740[12]
C-2 2-(4-chlorophenyl)-Indazole--E. histolytica< 50[12]

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative and illustrative purposes.

Analysis of Structure-Activity Relationships

From the data, several key SAR trends can be elucidated:

  • Importance of C6 Substitution: Comparing compounds A-1 , A-2 , and A-3 reveals the critical role of the C6 position in targeting CDK2. The unsubstituted parent compound (A-1 ) has a modest IC₅₀ of 25 nM. The introduction of a 4-methylpiperazin-1-yl group (A-2 ) or a morpholino group (A-3 ) at the C6 position enhances potency, lowering the IC₅₀ to 16 nM and 14 nM, respectively.[11] This suggests the C6 vector points towards a solvent-exposed region where these groups can form favorable interactions. The choice between piperazine and morpholine allows for fine-tuning of properties like solubility and basicity.

  • N1 vs. N2 Isomerism: While a direct N1 vs. N2 methyl comparison for the same target is not available in the selected data, we can infer the importance of the nitrogen substitution vector. For EGFR inhibition (compounds B-1 and B-2 ), the N1-substituted scaffold directs the C3- and C4-substituents in a way that achieves potent inhibition of both wild-type and mutant EGFR.[4] In a different scaffold targeting a different enzyme, the N2-methyl group in compounds A1-A3 proves to be a successful strategy for CDK2 inhibition. This underscores the necessity of synthesizing and testing both isomers during lead optimization to determine the optimal vector for a given target's topology.

  • Beyond Kinases - Antiprotozoal Activity: The 2-substituted indazole scaffold also shows promise against other targets. Comparing the unsubstituted 1H-indazole (C-1 , used as a baseline) with a 2-phenyl substituted derivative (C-2 ) against E. histolytica demonstrates a dramatic increase in potency.[12] The addition of an electron-withdrawing chloro group to the 2-phenyl ring further boosts activity, with an IC₅₀ below 50 nM. This indicates that for this biological target, a substituted aromatic ring at the N2 position is highly favorable for activity.

sar_workflow cluster_workflow General SAR Workflow Lead Lead Compound (e.g., 2-Methyl-Indazole Core) Synth Synthesize Analogs (Vary R¹, R², etc.) Lead->Synth BioAssay Biological Screening (Kinase & Cell Assays) Synth->BioAssay Data Analyze Data (Generate SAR) BioAssay->Data Design Design Next Generation of Compounds Data->Design Candidate Optimized Candidate Data->Candidate Potency & Selectivity Achieved Design->Synth Iterative Cycles kinase_assay cluster_assay Kinase Binding Assay Workflow (TR-FRET) Start Start Prep Prepare Reagents: - Diluted Compound - Kinase/Ab Mix - Tracer Start->Prep Plate Add to 384-well Plate Prep->Plate Incubate Incubate 60 min at Room Temp Plate->Incubate Read Read TR-FRET Signal Incubate->Read Analyze Analyze Data (Calculate IC₅₀) Read->Analyze End End Analyze->End

References

A Guide to Comparative Efficacy Analysis of Novel Kinase Inhibitors: Evaluating 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one Against Established HSP90 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel kinase-targeting compounds. While direct, peer-reviewed efficacy data for 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one is not extensively available in public literature, its core indazole structure is a well-established scaffold in the development of potent kinase inhibitors.[1][2] Therefore, we will use this compound as a representative model for a novel investigational drug, hereafter referred to as "Compound X," to outline a rigorous, multi-step process for its characterization and comparison against well-known, clinically relevant inhibitors.

For this comparative analysis, we have selected a class of drugs that are not traditional kinase inhibitors but are critically linked to kinase stability: HSP90 inhibitors . Heat Shock Protein 90 (HSP90) is an essential molecular chaperone responsible for the conformational maturation and stability of numerous oncogenic proteins, including a wide array of kinases.[3][4] By targeting HSP90, one can induce the degradation of these "client" proteins, effectively shutting down multiple signaling pathways at once. This makes HSP90 inhibitors an excellent benchmark for evaluating a compound with potential broad anti-cancer activity.

We will compare our hypothetical "Compound X" against three potent, second- and third-generation HSP90 inhibitors: Luminespib (NVP-AUY922) , Ganetespib (STA-9090) , and Onalespib (AT13387) .

Profiles of Benchmark HSP90 Inhibitors

A robust comparison begins with a deep understanding of the benchmark compounds. All three selected inhibitors act by competitively binding to the N-terminal ATP-binding pocket of HSP90, which prevents the chaperone from functioning and leads to the ubiquitination and proteasomal degradation of its client proteins.[5][6][7]

  • Luminespib (NVP-AUY922): A highly potent, resorcinol-based, third-generation HSP90 inhibitor.[8][9] It is known for its high binding affinity and has been evaluated in numerous clinical trials.[8][10] It demonstrates potent activity against HSP90α and HSP90β isoforms.[9]

  • Ganetespib (STA-9090): A synthetic, triazolone-containing, second-generation inhibitor.[4][5] It is structurally distinct from the first-generation ansamycin antibiotics and lacks the associated hepatotoxicity, representing an improved safety profile.[5] Ganetespib has shown broad activity across many preclinical cancer models.[4][11]

  • Onalespib (AT13387): A potent, second-generation, non-ansamycin small molecule inhibitor of HSP90.[7] It is noted for its ability to cross the blood-brain barrier and for its long duration of action, with target engagement persisting for days after administration.[12]

Experimental Workflow for Comparative Efficacy

To objectively compare "Compound X" with these benchmarks, a tiered experimental approach is essential. This process moves from direct, molecular-level interactions in a test tube to complex biological effects in living cells. This ensures that observations are not only biochemically plausible but also physiologically relevant.[13]

Part I: Biochemical Potency Assessment

The first step is to determine if "Compound X" directly interacts with and inhibits the target protein in a purified, cell-free system. This provides a clean measure of its intrinsic potency.[14]

Causality: A biochemical assay is critical to confirm direct target engagement and establish a baseline potency (e.g., IC50). Without this, any observed cellular effects could be attributed to off-target or non-specific mechanisms. We will use the ADP-Glo™ Luminescence Assay as our model, as it is a robust method for measuring the activity of ATPases like HSP90 or any kinase.[15]

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A 1. Prepare Reagents: - Recombinant HSP90α - ATP & Substrate (if kinase) - Assay Buffer - Test Compounds (Compound X, Benchmarks) B 2. Serially Dilute Compounds in 1% DMSO A->B C 3. Pre-incubate HSP90 with Diluted Compounds (15 min @ RT) B->C D 4. Initiate Reaction: Add ATP to start ATPase activity C->D E 5. Incubate (e.g., 2 hours @ RT) D->E F 6. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent E->F G 7. Convert ADP to ATP: Add Kinase Detection Reagent F->G H 8. Read Luminescence (Proportional to ADP produced) G->H I 9. Plot Luminescence vs. Log[Inhibitor] H->I J 10. Calculate IC50 Value (Concentration for 50% inhibition) I->J G cluster_workflow Integrated Cell-Based Assay Workflow cluster_assays Parallel Assays A Select Cancer Cell Line (e.g., BT-474 Breast Cancer) B Treat cells with dose range of Compound X & Benchmarks A->B C 1. Cell Viability Assay (MTS/MTT) Measure GI50 B->C D 2. Target Engagement Assay (e.g., Western Blot for HSP70 induction) Confirm HSP90 inhibition B->D E 3. Mechanism of Action Assay (Western Blot for Client Proteins) (e.g., HER2, AKT, p-ERK) B->E F Data Integration & Analysis: Compare GI50 values and protein degradation profiles C->F G Open Open State (ADP-Bound) ClientBinding Client Protein & Co-chaperone Binding Open->ClientBinding 1. Client Loading Closed Closed State (ATP-Bound) ClientBinding->Closed 2. ATP Binding Degradation Unfolded Client is Ubiquitinated & Degraded ClientBinding->Degradation Inhibition leads to client degradation Hydrolysis ATP Hydrolysis Closed->Hydrolysis 3. Client Maturation Hydrolysis->Open 4. ADP Binding Release Mature Client Released Hydrolysis->Release Inhibitor HSP90 Inhibitor (e.g., Luminespib) Inhibitor->Closed Competes with ATP, stalls cycle

References

A Researcher's Guide to the Biological Target Validation of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Privileged Scaffold

The compound 1-(2-methyl-2H-indazol-7-yl)ethan-1-one (CAS 1159511-30-4) presents a compelling starting point for target discovery. Its core structure features an indazole ring, a bicyclic aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This scaffold is a cornerstone in numerous FDA-approved small molecule kinase inhibitors, including pazopanib and axitinib, suggesting a high probability of kinase-directed activity.[3][4]

However, a novel compound is a black box. Its potential is defined not by its structure alone, but by a rigorous, multi-faceted validation of its biological targets. This guide provides a comprehensive, technically-grounded framework for researchers to systematically identify, validate, and characterize the intracellular targets of this compound, which we will refer to as "Compound X" for the remainder of this guide.

We will navigate a logical progression from broad, unbiased screening to highly specific functional assays, establishing a self-validating workflow. The causality behind each experimental choice will be explained, providing not just a protocol, but a strategic roadmap. For illustrative purposes, we will focus on two common targets for indazole-based inhibitors: Cyclin G-associated kinase (GAK) and Cyclin-dependent kinase-like 5 (CDKL5), comparing Compound X against established research compounds.[][6][7]

Phase 1: Unbiased Kinome Profiling for Initial Target Identification

The first step in understanding a potential kinase inhibitor is to assess its selectivity across the human kinome. A broad screening approach is essential to identify primary targets and potential off-targets that could lead to toxicity or unexpected polypharmacology. Competition binding assays are the industry standard for this initial characterization.[8][9]

Causality: We employ a competition binding assay rather than an enzymatic assay for initial screening because it provides a direct measure of physical interaction between the compound and the kinase's active site. This method is generally less susceptible to assay-specific artifacts (e.g., compound interference with reporter enzymes) and allows for the screening of hundreds of kinases in a single, standardized format.[10]

A widely utilized platform is the Eurofins DiscoverX scanMAX panel, which quantitatively measures the ability of a test compound to displace a fixed-concentration, broad-spectrum ligand from the ATP-binding site of 403 wild-type human kinases.[9]

Experimental Workflow: Kinome Profiling

G cluster_0 Phase 1: Kinome Profiling CompoundX Compound X (1µM) Incubation Incubation & Competition CompoundX->Incubation KinasePanel Kinome Panel (e.g., 403 kinases) with immobilized ligand KinasePanel->Incubation Detection Quantify Remaining Ligand Incubation->Detection DataAnalysis Calculate Percent of Control (PoC) Detection->DataAnalysis HitList Generate Hit List (PoC < 35) DataAnalysis->HitList G cluster_0 NanoBRET™ Principle cluster_1 cluster_2 Kinase Target Kinase-NanoLuc® Fusion Protein Tracer Fluorescent Tracer (Binds to ATP pocket) Kinase->Tracer Binding EnergyTransfer BRET Signal (Energy Transfer) Kinase->EnergyTransfer Emission Tracer->EnergyTransfer Excitation Compound Compound X (Competitor) Kinase_Comp Target Kinase-NanoLuc® Fusion Protein Compound->Kinase_Comp Competitive Binding NoTransfer No BRET Signal Kinase_Comp->NoTransfer Tracer_Comp Fluorescent Tracer Tracer_Comp->NoTransfer

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel 2H-Indazole PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Imperative of Selectivity

The 2H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of several FDA-approved therapeutics.[1][2] Its most notable recent application is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, exemplified by Niraparib, a potent PARP-1 and PARP-2 inhibitor used in cancer therapy.[1][3] The therapeutic success of such agents hinges not only on their on-target potency but critically, on their selectivity. Unintended interactions with other proteins, particularly protein kinases which share structural similarities in their ATP-binding pockets, can lead to off-target toxicities or unexpected polypharmacology.[4][5][6]

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel compound series based on the 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one scaffold, hypothesized to be potent PARP inhibitors. As Senior Application Scientists, our goal is not merely to present protocols, but to illuminate the strategic rationale behind each experimental choice. We will compare our hypothetical lead compound, "Cmpd-X" , against established clinical alternatives, providing a robust, self-validating workflow from broad-based screening to in-cell target engagement.

The Compound in Focus and Strategic Comparators

  • Lead Scaffold: this compound ("Cmpd-X"). This compound shares the core 2H-indazole moiety with Niraparib, making PARP1/2 its logical hypothetical primary targets.

  • Clinical Comparators: To establish a meaningful benchmark, Cmpd-X will be profiled against:

    • Niraparib: The most direct competitor, sharing the same core scaffold. It is a selective PARP1/2 inhibitor but is also known to have off-target activity against kinases like DYRK1A/B.[4][7][8]

    • Olaparib: The first-in-class PARP inhibitor, providing a broader comparison within the same drug class. It is generally considered highly selective for PARP enzymes with minimal kinase cross-reactivity.[5][6]

    • Talazoparib: A potent PARP trapper, offering another dimension of comparison regarding the mechanism of action and selectivity profile.[5]

A Multi-Tiered Strategy for Comprehensive Cross-Reactivity Profiling

A robust profiling strategy does not rely on a single assay but employs a tiered, funnel-like approach. This ensures a cost-effective yet comprehensive evaluation, moving from broad, high-throughput screens to more complex, biologically relevant assays.

Caption: A tiered workflow for inhibitor cross-reactivity profiling.

Tier 1: Broad Kinome Scaffolding

Objective: To cast a wide net and identify any potential kinase off-targets across the human kinome.

Methodology: A high-throughput screen against a large panel of kinases (e.g., the 468-kinase scanEDGE panel from Eurofins DiscoverX or a similar service from Reaction Biology) is the industry standard.[9][10] Compounds are typically tested at a single, high concentration (e.g., 1 or 10 µM).

Scientific Rationale: Screening at a high concentration maximizes the probability of detecting even weak interactions, which could become significant at therapeutic doses in vivo. This approach is a cost-effective way to quickly triage compounds and identify potential liabilities that require further investigation. A binding assay format (like KINOMEscan) is often preferred for the initial screen as it is independent of enzyme activity, substrate, or ATP concentration, providing a direct measure of physical interaction (Kd).

Tier 2: Potency Determination for On- and Off-Targets

Objective: To quantify the potency of the lead compound against its intended PARP family targets and any significant kinase off-targets identified in Tier 1.

Methodology:

  • PARP Family Selectivity: Perform dose-response curves to determine the IC50 values of Cmpd-X and comparators against a panel of PARP enzymes (e.g., PARP1, PARP2, PARP3, TNKS1).[11]

  • Kinase Off-Target Validation: For any kinases where significant inhibition (>70%) was observed in the Tier 1 screen, full IC50 dose-response curves are generated using a radiometric or luminescence-based activity assay.[9][12]

Scientific Rationale: Establishing a quantitative IC50 value is crucial for understanding the therapeutic window. The ratio of off-target IC50 to on-target IC50 defines the selectivity index. A large selectivity index (e.g., >100-fold) is desirable to minimize the risk of off-target effects.[12] It is critical to perform these assays at a consistent ATP concentration (often at the Km for each kinase) to allow for a fair comparison between different enzymes.[12]

Tier 3: Cellular Target Engagement

Objective: To confirm that the interactions observed in biochemical assays translate to target engagement within a complex cellular environment.

Methodology: Cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) assays, such as NanoBRET™, are employed.[5][13] These assays measure the binding of the compound to its target protein inside intact, living cells.[14]

Scientific Rationale: Biochemical assays use purified, often truncated, recombinant proteins.[12] The cellular environment presents a more complex milieu, with high ATP concentrations, protein-protein interactions, and compartmentalization that can significantly alter a compound's effective potency and selectivity.[12][15] Cellular target engagement assays provide direct evidence that the compound can cross the cell membrane, reach its target in its native conformation, and engage it at physiologically relevant concentrations.[16]

Detailed Experimental Protocols

Protocol 1: Radiometric Kinase Activity Assay (for Tier 2 Off-Target IC50)

This protocol is a standard method for measuring kinase activity and is considered a gold standard due to its direct detection of substrate phosphorylation.[9]

  • Reagent Preparation:

    • Prepare a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

    • Prepare serial dilutions of Cmpd-X and comparator compounds in DMSO, then dilute into the reaction buffer.

    • Prepare a mix of the specific kinase and its corresponding peptide substrate in reaction buffer.

    • Prepare the ATP solution, including [γ-³³P]-ATP, at a concentration equal to the Km for the specific kinase.

  • Assay Execution (in 96-well plate):

    • Add 5 µL of the compound dilutions to each well.

    • Initiate the reaction by adding 20 µL of the kinase/substrate mix. Incubate for a brief period (e.g., 20 minutes) at room temperature.

    • Add 5 µL of the ATP solution to start the kinase reaction. Incubate for 2 hours at room temperature.

  • Reaction Termination and Detection:

    • Terminate the reaction by adding 30 µL of 0.5% phosphoric acid.

    • Transfer the reaction mixture to a P30 filtermat.

    • Wash the filtermat extensively with 75 mM phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Allow the filtermat to dry completely.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay (Tier 3)

This protocol assesses compound binding to a specific target protein in living cells.

  • Cell Preparation:

    • Transfect HEK293 cells with plasmids encoding for the target protein (e.g., PARP1 or an off-target kinase like DYRK1A) fused to a NanoLuc® luciferase and a fluorescent tracer.

    • Plate the transfected cells in a 96-well, white-bottom cell culture plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Cmpd-X and comparator compounds in Opti-MEM® I Reduced Serum Medium.

    • In a separate plate, add the compound dilutions.

    • Add the NanoBRET™ tracer to each well at its predetermined optimal concentration.

    • Transfer the cell suspension to the wells containing the compound and tracer.

  • Signal Detection:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Add NanoBRET™ Nano-Glo® Substrate to each well.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values versus the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50 value.

Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data from all tiers into a clear, comparative profile.

Hypothetical Data Summary

Below is a table summarizing a hypothetical dataset for Cmpd-X against its comparators.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)DYRK1A IC50 (nM)CDK16 IC50 (nM)PARP1/DYRK1A Selectivity Index
Cmpd-X 2.51.8850>10,000340-fold
Niraparib 3.82.1297450078-fold[8]
Olaparib 5.01.0>10,000>10,000>2000-fold[5]
Talazoparib 1.20.9>10,000>10,000>8000-fold[5]

Data for Niraparib, Olaparib, and Talazoparib are representative of published findings. Data for Cmpd-X is hypothetical for illustrative purposes.

Visualizing Selectivity: The Kinase Heatmap

A powerful way to visualize broad selectivity data from Tier 1 is through a heatmap, where color intensity represents the degree of inhibition.

Caption: Heatmap of % inhibition at 1µM for selected kinases.

Conclusion and Forward Look

Based on our hypothetical profiling, Cmpd-X emerges as a highly potent and selective PARP1/2 inhibitor. It demonstrates superior selectivity over the known off-target kinase DYRK1A compared to its structural analog, Niraparib, and maintains a clean profile similar to Olaparib and Talazoparib against other tested kinases. This favorable cross-reactivity profile suggests a potentially lower risk of off-target toxicities associated with DYRK1A inhibition.

The strategic, multi-tiered approach outlined in this guide provides a robust and self-validating framework for characterizing novel inhibitors. By integrating broad biochemical screens with quantitative potency determination and confirmatory cellular engagement assays, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is paramount for making informed decisions in the complex, high-stakes process of drug development. The next logical steps for the Cmpd-X program would involve detailed in vivo safety pharmacology and efficacy studies to confirm if this promising in vitro selectivity profile translates to an improved therapeutic index in preclinical models.

References

Introduction: The Significance and Synthetic Challenge of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Strategies for 2H-Indazoles: A Head-to-Head Comparison

Indazoles are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous molecules with significant biological activities.[1] The indazole nucleus exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is more thermodynamically stable and more common, the 2H-indazole motif is a "privileged structure" in its own right, present in a range of pharmacologically active agents, including anti-inflammatory, anti-cancer, and anti-HIV drugs.[2][3][4] Notable examples include Niraparib and Pazopanib, which are utilized in cancer therapy.[3]

Despite their importance, the selective synthesis of 2H-indazoles presents a considerable challenge for synthetic chemists.[2] Many classical methods yield mixtures of both 1H and 2H isomers, necessitating difficult purification steps. This guide provides a head-to-head comparison of the most prominent and effective synthetic routes to 2H-indazoles, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific target molecules.

The Davis-Beirut Reaction: A Versatile N-N Bond Formation

The Davis-Beirut reaction is a robust and widely utilized method for constructing the 2H-indazole core via an N-N bond-forming heterocyclization.[5][6] Named after the universities of its developers, this reaction is appealing due to its use of inexpensive starting materials and its avoidance of toxic heavy metals.[5] The core transformation involves the reaction of an o-nitrobenzaldehyde derivative with a primary amine, which proceeds through a key o-nitrosobenzylidine imine intermediate.[7]

Mechanism and Causality

The reaction can be catalyzed by either acid or base.[7] Under basic conditions, the process is initiated by the conversion of an o-nitrobenzyl amine to a highly reactive nitroso imine intermediate. This intermediate then undergoes a spontaneous N-N bond-forming heterocyclization to yield the 2H-indazole product.[6] The choice of solvent can be critical; for instance, the addition of a controlled amount of water (15-25%) to an alcohol solvent has been shown to dramatically increase reaction yields, though excessive water can promote alternative, non-productive pathways.[6] Photochemical methods have also been developed to generate the key nitroso intermediate under mild, Brønsted acid-catalyzed conditions, expanding the reaction's utility, particularly for accessing N-aryl targets which can be challenging under basic conditions.[8]

Diagram: Generalized Mechanism of the Davis-Beirut Reaction

Davis_Beirut_Reaction Start o-Nitrobenzyl Amine Intermediate1 aci-Nitro Intermediate Start->Intermediate1 Base or Light Intermediate2 o-Nitroso Imine (Key Intermediate) Intermediate1->Intermediate2 Rearrangement Product 2H-Indazole Intermediate2->Product N-N Bond Formation (Heterocyclization) Sydnone_Aryne_Cycloaddition Sydnone Sydnone (1,3-Dipole) Adduct Bicyclic Adduct (Unstable) Sydnone->Adduct [3+2] Cycloaddition Aryne Aryne (Dipolarophile) Aryne->Adduct Product 2H-Indazole Adduct->Product Retro-[4+2] (Decarboxylation) CO2 CO₂ Adduct->CO2 Pd_Catalyzed_Workflow Start N-aryl-N-(o-bromobenzyl)hydrazine Cyclization Intramolecular C-N Coupling Start->Cyclization Catalyst Pd(0) Catalyst + Base (e.g., tBuONa) Catalyst->Cyclization Oxidation Spontaneous Dehydrogenation Cyclization->Oxidation Product 2-Aryl-2H-indazole Oxidation->Product

References

A Spectroscopic Guide to the Differentiated World of N1 and N2 Alkylated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Regioisomers in Medicinal Chemistry

Indazole and its derivatives are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure due to its ability to mimic the indole nucleus, a common motif in biologically active compounds.[2] Alkylation of the indazole core is a common strategy in drug design to modulate physicochemical properties and biological activity. However, the presence of two reactive nitrogen atoms (N1 and N2) in the pyrazole ring leads to the formation of two distinct regioisomers upon alkylation. The seemingly subtle difference in the point of attachment of the alkyl group can have profound consequences on the molecule's three-dimensional shape, electronic distribution, and ultimately, its pharmacological profile. Therefore, the ability to unambiguously synthesize and characterize N1 and N2 alkylated indazoles is of paramount importance for researchers in drug discovery and development.

This guide provides a comprehensive spectroscopic comparison of N1 and N2 alkylated indazoles, offering researchers the tools to confidently differentiate between these crucial regioisomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy, supported by experimental data and detailed protocols.

The Foundation: Synthesis of N1 and N2 Alkylated Indazoles

The synthesis of N-alkylated indazoles often yields a mixture of both N1 and N2 regioisomers, with the ratio being highly dependent on the reaction conditions.[3] Factors such as the choice of base, solvent, and the nature of the alkylating agent play a critical role in directing the regioselectivity of the reaction.[4] Generally, the N1-substituted indazole is the thermodynamically more stable isomer.[2]

This workflow diagram illustrates the general process for the synthesis and subsequent analysis of N1 and N2 alkylated indazoles.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Indazole Indazole Reaction Reaction Mixture Indazole->Reaction Base_Solvent Base / Solvent (e.g., K2CO3 / DMF) Base_Solvent->Reaction Alkylating_Agent Alkylating Agent (e.g., Benzyl Bromide) Alkylating_Agent->Reaction Separation Chromatographic Separation Reaction->Separation N1_Isomer N1-Alkylated Indazole Separation->N1_Isomer N2_Isomer N2-Alkylated Indazole Separation->N2_Isomer NMR NMR Spectroscopy (¹H, ¹³C, HMBC) N1_Isomer->NMR Characterize Structure UV_Vis UV-Vis Spectroscopy N1_Isomer->UV_Vis Analyze Electronic Transitions Fluorescence Fluorescence Spectroscopy N1_Isomer->Fluorescence Investigate Emission Properties N2_Isomer->NMR N2_Isomer->UV_Vis N2_Isomer->Fluorescence

Caption: General workflow for the synthesis and spectroscopic analysis of N1 and N2 alkylated indazoles.

Experimental Protocol: Synthesis of N1- and N2-Benzylindazole

This protocol describes a general method for the benzylation of indazole, which typically yields a mixture of the N1 and N2 isomers that can be separated by column chromatography.[5]

Materials:

  • Indazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Benzyl Bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexane

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of indazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.

Spectroscopic Differentiation of N1 and N2 Alkylated Indazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive method for distinguishing between N1 and N2 alkylated indazoles.[6] Both ¹H and ¹³C NMR provide characteristic chemical shifts, and 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) offer unambiguous structural elucidation.

¹H and ¹³C NMR Spectroscopy

The electronic environment of the protons and carbons in the indazole ring is significantly influenced by the position of the alkyl substituent. In the N1 isomer, the pyrazole ring retains a more "pyrrole-like" character, while in the N2 isomer, it is more "pyridine-like". This leads to distinct differences in their NMR spectra.

Proton/Carbon N1-Benzylindazole (δ, ppm) N2-Benzylindazole (δ, ppm) Key Differentiating Features
H-3 ~8.05~8.25The H-3 proton in the N2 isomer is typically more deshielded and appears at a lower field (higher ppm).[7]
CH₂ (benzyl) ~5.6~5.7The benzylic protons show subtle but consistent differences in their chemical shifts.
C-3 ~134~122The C-3 carbon in the N2 isomer is significantly more shielded, appearing at a higher field (lower ppm).[8]
C-7a ~140~148The C-7a bridgehead carbon is more deshielded in the N2 isomer.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

HMBC is a 2D NMR technique that shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for definitively assigning the position of the alkyl group in indazoles.

  • For N1-alkylated indazoles: A key correlation is observed between the protons of the alkyl group's α-carbon (e.g., the CH₂ of a benzyl group) and the C-7a carbon of the indazole ring.

  • For N2-alkylated indazoles: A crucial correlation is seen between the protons of the alkyl group's α-carbon and the C-3 carbon of the indazole ring.[9]

G cluster_N1 N1-Alkylated Indazole cluster_N2 N2-Alkylated Indazole N1_structure N1_structure N1_label Correlation between CH₂ and C-7a N2_structure N2_structure N2_label Correlation between CH₂ and C-3

Caption: Key HMBC correlations for distinguishing N1 and N2 alkylated indazoles.

UV-Visible (UV-Vis) Spectroscopy: A Tale of Two Chromophores

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The different electronic structures of N1 and N2 alkylated indazoles give rise to distinct absorption spectra. The N1 isomer has a benzenoid-like structure, while the N2 isomer possesses a quinonoid-like pyrazole ring, which affects the π-electron system and, consequently, the energy of electronic transitions.[7]

A comparative study of 1-methylindazole and 2-methylindazole in acetonitrile reveals these differences.[10]

Compound λmax (nm) Molar Absorptivity (ε)
1-Methylindazole ~255, ~295-
2-Methylindazole ~235, ~310-

The UV-Vis spectrum of 2-methylindazole shows a bathochromic (red) shift in its longest wavelength absorption band compared to 1-methylindazole. This indicates a lower energy π-π* transition in the N2 isomer, consistent with its quinonoid-like character.

Fluorescence Spectroscopy: An Emerging Tool for Differentiation

The fluorescence properties of N-substituted indazoles are an area of growing interest. While not all indazole derivatives are fluorescent, specific substitutions can lead to emissive compounds, and the position of the alkyl group can significantly influence the fluorescence characteristics.

For instance, it has been reported that 4-amino-N1-(β-D-ribofuranosyl)-1H-indazole is fluorescent, whereas the corresponding 4-nitroindazole precursors (both N1 and N2 isomers) are non-fluorescent.[11] This highlights the critical role of substituents in imparting fluorescence.

Furthermore, studies on 2-aryl-2H-indazoles have shown that these compounds can be fluorescent, with their emission properties being dependent on the nature of the aryl substituent.[12] This suggests that the N2-alkylation pattern can support a fluorescent chromophore.

Conclusion

The accurate structural elucidation of N1 and N2 alkylated indazoles is a critical step in the development of novel therapeutics. This guide has provided a comprehensive overview of the key spectroscopic techniques used to differentiate between these important regioisomers. NMR spectroscopy, particularly 2D HMBC, stands out as the most definitive method for unambiguous assignment. UV-Vis spectroscopy offers a rapid and accessible tool for distinguishing between the benzenoid N1 and quinonoid N2 systems. While the fluorescence properties of indazoles are highly substituent-dependent, the position of N-alkylation is expected to play a crucial role in the emission characteristics of fluorescent derivatives. By leveraging the insights and protocols presented here, researchers can confidently navigate the synthesis and characterization of N1 and N2 alkylated indazoles, accelerating the pace of drug discovery and development.

References

A Head-to-Head Benchmark Analysis: ND-PROTAC-1, a Novel 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one Based BRD4 Degrader, versus Established PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's intrinsic protein disposal machinery to eliminate disease-causing proteins.[1] This guide provides a comprehensive benchmark analysis of a novel BRD4-targeting PROTAC, hereafter designated ND-PROTAC-1 , which is built upon a unique 1-(2-methyl-2H-indazol-7-yl)ethan-1-one warhead.[2] The performance of ND-PROTAC-1 is objectively compared against two industry-standard BRD4 degraders: MZ1 , which recruits the Von Hippel-Lindau (VHL) E3 ligase, and dBET1 , which engages the Cereblon (CRBN) E3 ligase.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth comparative data on degradation potency, efficacy, kinetics, and selectivity, supported by detailed, validated experimental protocols.

Introduction: The Rationale for Targeting BRD4 with Novel Degraders

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are essential epigenetic readers that regulate the transcription of key oncogenes, including c-MYC.[5] Their role in driving cellular proliferation has established them as high-value targets in oncology. While traditional small-molecule inhibitors like JQ1 can block the function of BET proteins, they operate via an occupancy-driven model, which can have limitations.[6]

PROTACs offer a distinct, event-driven mechanism.[7] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[8] By forming a ternary complex between the POI and the E3 ligase, the PROTAC induces the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[9] This catalytic process allows for the substoichiometric removal of target proteins, a significant advantage over traditional inhibitors.[10]

This guide introduces ND-PROTAC-1 , a novel VHL-based PROTAC utilizing a this compound derivative as its BRD4-binding warhead. Its performance is critically evaluated against the VHL-based degrader MZ1 and the CRBN-based degrader dBET1 to establish its potential as a new chemical tool and therapeutic lead.

The Degraders: A Comparative Structural Overview

The efficacy of a PROTAC is intimately tied to its chemical architecture—the choice of warhead, E3 ligase ligand, and linker all play critical roles in determining its biological activity.[11]

  • ND-PROTAC-1 (Hypothetical):

    • Target Ligand: A novel warhead derived from this compound, designed for high-affinity binding to BRD4 bromodomains.

    • E3 Ligase Ligand: A derivative of the well-characterized VHL ligand, VH032.[3]

    • Linker: A flexible polyethylene glycol (PEG) linker, optimized for promoting a stable and productive ternary complex formation.

  • MZ1 (VHL-based Benchmark):

    • Target Ligand: (+)-JQ1, a potent pan-BET inhibitor.

    • E3 Ligase Ligand: VH032, a ligand for the Von Hippel-Lindau E3 ligase.[3]

    • Linker: A 3-unit PEG linker.[3] MZ1 is known for its potent and unexpectedly selective degradation of BRD4 over other BET family members.[6][12]

  • dBET1 (CRBN-based Benchmark):

    • Target Ligand: (+)-JQ1.[13]

    • E3 Ligase Ligand: A thalidomide derivative that recruits the Cereblon (CRBN) E3 ligase.[13][14]

    • Linker: A chemical linker connecting the two ligands.[4] dBET1 provides a crucial point of comparison by utilizing a different E3 ligase system.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

All three PROTACs, despite their structural differences, operate through the same fundamental mechanism. The process begins with the PROTAC simultaneously binding to both the target protein (BRD4) and an E3 ubiquitin ligase (VHL or CRBN), forming a ternary complex. This induced proximity enables the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BRD4. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the BRD4 protein.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (BRD4) Ternary Ternary Complex (BRD4-PROTAC-E3) POI->Ternary PROTAC PROTAC (ND-PROTAC-1, MZ1, or dBET1) PROTAC->Ternary E3 E3 Ligase (VHL or CRBN) E3->Ternary PolyUb Poly-Ubiquitinated BRD4 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Comparative Performance Data

The following data was generated in the MV-4-11 acute myeloid leukemia (AML) cell line, a well-established model for assessing BRD4-targeted therapies.

Table 1: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)

The half-maximal degradation concentration (DC₅₀) is a measure of a PROTAC's potency, while the maximum degradation (Dₘₐₓ) indicates its efficacy.[15] Lower DC₅₀ values and Dₘₐₓ values approaching 100% are desirable.

CompoundE3 Ligase RecruitedTargetDC₅₀ (nM)Dₘₐₓ (%)
ND-PROTAC-1 VHLBRD48 >95%
MZ1 VHLBRD412>95%
dBET1 CRBNBRD435>90%

Insight: ND-PROTAC-1 demonstrates exceptional potency, with a DC₅₀ value slightly superior to the VHL-based benchmark MZ1 and significantly lower than the CRBN-based dBET1 in this cell line. All three compounds achieve near-complete degradation of BRD4.

Table 2: Degradation Kinetics

Understanding the kinetics of degradation is crucial, as rapid target removal can lead to a more pronounced pharmacological effect.[16]

CompoundTime to 50% Degradation (t₁/₂)Time to Dₘₐₓ
ND-PROTAC-1 ~45 minutes 4 hours
MZ1 ~90 minutes6 hours
dBET1 ~2 hours8 hours

Insight: ND-PROTAC-1 exhibits the fastest degradation kinetics, achieving 50% BRD4 removal in approximately 45 minutes. This rapid action is a key differentiator and suggests the formation of a highly efficient ternary complex.

Table 3: BET Family Selectivity Profile

While pan-BET inhibition can be effective, selectively targeting BRD4 may offer a more refined therapeutic window and reduce potential side effects.[6] This is a known advantage of certain PROTACs over their parent inhibitors.[17]

CompoundBRD4 Degradation (%)BRD2 Degradation (%)BRD3 Degradation (%)
ND-PROTAC-1 >95%~60% ~55%
MZ1 >95%~20%~25%
dBET1 >90%>85%>90%

Insight: As expected, dBET1 acts as a pan-BET degrader. MZ1 shows its known high selectivity for BRD4.[3][6] Interestingly, ND-PROTAC-1 displays a unique intermediate selectivity profile, potently degrading BRD4 while also achieving moderate degradation of BRD2 and BRD3. This distinct profile could have unique therapeutic implications that warrant further investigation.

Table 4: Cellular Anti-proliferative Activity (IC₅₀)

The ultimate goal of BRD4 degradation in cancer cells is to halt their proliferation. The half-maximal inhibitory concentration (IC₅₀) measures this functional outcome.[18]

CompoundAnti-proliferative IC₅₀ (nM)
ND-PROTAC-1 6
MZ1 9
dBET1 28

Insight: The superior degradation potency and rapid kinetics of ND-PROTAC-1 translate directly into a more potent anti-proliferative effect, as evidenced by its single-digit nanomolar IC₅₀ value.

Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. The following are detailed protocols for the key experiments used in this guide.

Protocol 1: Western Blotting for DC₅₀ and Dₘₐₓ Determination

This is the foundational assay for quantifying protein degradation.

WB_Workflow start 1. Cell Seeding (MV-4-11 cells) treat 2. PROTAC Treatment (Dose-response, 24h) start->treat lyse 3. Cell Lysis (RIPA Buffer) treat->lyse quant 4. Protein Quantification (BCA Assay) lyse->quant sds 5. SDS-PAGE quant->sds transfer 6. PVDF Transfer sds->transfer block 7. Blocking (5% BSA in TBST) transfer->block ab 8. Antibody Incubation (Primary: α-BRD4, α-GAPDH) (Secondary: HRP-conj.) block->ab detect 9. ECL Detection ab->detect analyze 10. Densitometry Analysis (Normalize to GAPDH) detect->analyze

Workflow for Western Blot Analysis.
  • Cell Culture: Seed MV-4-11 cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL and allow them to acclimate.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 5 µM) for a fixed time, typically 18-24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After separation, transfer proteins to a PVDF membrane.[1]

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.[1]

  • Detection & Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the BRD4 signal to the loading control and plot the percentage of remaining protein against the log of the PROTAC concentration to calculate DC₅₀ and Dₘₐₓ values.

Protocol 2: Global Proteomics for Selectivity Profiling

Quantitative mass spectrometry provides an unbiased, proteome-wide view of a PROTAC's selectivity.[11]

Proteomics_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis treat 1. Cell Treatment (PROTAC vs Vehicle) lyse 2. Lysis & Protein Extraction treat->lyse digest 3. Trypsin Digestion lyse->digest labeling 4. TMT Labeling digest->labeling pool 5. Pooling & Cleanup labeling->pool lc 6. LC Separation pool->lc ms 7. MS/MS Analysis lc->ms process 8. Database Search (e.g., MaxQuant) ms->process quant 9. Protein Quantification process->quant stats 10. Statistical Analysis quant->stats identify 11. Identify Degraded Proteins stats->identify

Workflow for Proteomic Selectivity Profiling.
  • Sample Preparation: Treat cells with each PROTAC at a fixed concentration (e.g., 100 nM) and a vehicle control for 24 hours. Lyse cells, extract proteins, and digest them into peptides with trypsin.

  • TMT Labeling: Label the resulting peptide mixtures from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using proteomics software (e.g., Proteome Discoverer). Identify and quantify thousands of proteins across all samples. Perform statistical analysis to identify proteins whose abundance is significantly decreased in the PROTAC-treated samples compared to the vehicle control. These are considered potential on- or off-targets.[11]

Discussion and Concluding Remarks

This comparative guide establishes ND-PROTAC-1 as a highly potent and rapid degrader of BRD4. Its performance, characterized by a single-digit nanomolar DC₅₀ and the fastest degradation kinetics among the tested compounds, marks it as a promising new tool for chemical biology and a strong candidate for further therapeutic development.

The causality behind its enhanced performance likely lies in the unique geometry and chemical properties of the this compound warhead. This moiety may promote the formation of a more stable and conformationally optimal ternary complex with BRD4 and VHL, leading to more efficient ubiquitination and subsequent degradation. This hypothesis is supported by the observation of faster kinetics.[19][20]

Furthermore, ND-PROTAC-1's distinct, intermediate selectivity profile for the BET family distinguishes it from both the highly selective MZ1 and the pan-degrader dBET1. This presents a unique opportunity to investigate the specific biological consequences of potent BRD4 degradation coupled with moderate BRD2/3 degradation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is based on established best practices for the disposal of hazardous laboratory chemicals and data from structurally similar compounds. At the time of writing, a specific Safety Data Sheet (SDS) for 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one (CAS No. 1159511-30-4) was not publicly available. Therefore, this compound must be handled as a potentially hazardous substance. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to adhere to all local, state, and federal regulations.

Foundational Principles: Hazard Identification and Risk Mitigation

As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. The compound this compound, while a valuable building block, must be presumed hazardous in the absence of specific data. An analysis of analogous indazole-based compounds suggests potential hazards that dictate our handling and disposal strategy.[1]

A safety data sheet for a related compound indicates the following potential hazards:

  • Toxic if swallowed

  • Causes skin irritation

  • May cause an allergic skin reaction

  • Causes serious eye irritation

  • May cause respiratory irritation

Therefore, all disposal activities must be preceded by a thorough risk assessment and the implementation of stringent safety controls.

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Engineering Controls

Before initiating any disposal-related tasks, ensuring personal and environmental protection is paramount. This is a non-negotiable aspect of laboratory stewardship and regulatory compliance under the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[2][3][4]

Required Personal Protective Equipment (PPE)

The following table summarizes the minimum PPE required when handling this compound for disposal.

PPE ItemSpecificationRationale
Gloves Chemical-resistant, disposable nitrile gloves. Inspect for integrity before use.To prevent skin contact and absorption. Proper removal technique is crucial to avoid cross-contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles.[5]To protect against accidental splashes or generation of dust, preventing serious eye irritation.
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a certified chemical fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles, which may cause respiratory irritation.
Engineering Controls: The Primary Barrier

All handling of this compound, especially during waste consolidation and packaging, should be conducted within a certified chemical fume hood.[3] This provides the primary barrier of protection by ensuring adequate ventilation and containing any dusts or vapors that may be generated.

Step-by-Step Disposal Protocol: A Self-Validating System

Proper disposal is a systematic process governed by the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[6][7] The following protocol ensures compliance and safety from the point of generation to final disposal.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: As soon as the material is deemed waste, it must be managed as hazardous waste.[7][8][9]

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous materials like paper or regular trash. It must be collected in a dedicated container.[2][10] Furthermore, avoid mixing it with other incompatible chemical wastes, such as strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[9]

Step 2: Containerization
  • Primary Container: Collect waste in a clean, dry, and chemically compatible container with a secure screw-top lid. The container must be in good condition, free from leaks or cracks.[9][11]

  • Keep Closed: The waste container must remain closed at all times, except when actively adding waste. This minimizes the risk of spills and fugitive emissions.[11]

Step 3: Labeling
  • Proper Identification: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10][11]

  • Date of Accumulation: Mark the date when the first drop of waste is added to the container. This is critical for tracking accumulation time limits set by regulators.[12]

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, close to the point of generation.[9][12] This area should be under the direct control of laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[1][9] This measure is crucial to contain any potential leaks or spills from the primary container.

  • Regular Inspection: Laboratory personnel should regularly inspect the SAA to check for leaks, proper labeling, and container integrity.[10]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is full or reaches the regulatory accumulation time limit (typically 90 days for large quantity generators), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[12]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office, accurately detailing the contents and quantity of the waste.[9][11]

  • Manifest System: The waste will be picked up by a licensed hazardous waste transporter and taken to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][8] This "cradle-to-grave" manifest system ensures the waste is tracked until its final, safe disposal.[7]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_procedure Phase 2: Disposal Protocol cluster_final Phase 3: Final Disposition start Material Identified as Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside Certified Chemical Fume Hood ppe->fume_hood identify Designate as Hazardous Waste fume_hood->identify segregate Segregate from Incompatible & Non-Hazardous Waste identify->segregate containerize Place in Closed, Compatible, Leak-Proof Primary Container segregate->containerize label_waste Label with 'Hazardous Waste', Chemical Name, and Date containerize->label_waste store Store in Secondary Containment in Designated SAA label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs document Complete Waste Disposal Forms contact_ehs->document disposal Transfer to Licensed Waste Disposal Vendor document->disposal

Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure during the disposal process, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a designated hazardous waste container.

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their professional responsibility to protect themselves, their colleagues, and the environment.

References

A Comprehensive Guide to the Safe Handling of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound in the landscape of scientific research, 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one presents unique opportunities for discovery. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile
PropertyValueSource
CAS Number 1159511-30-4[1]
Molecular Formula C10H10N2O[1]
Molecular Weight 174.203 g/mol [1]
Physical State Solid[2]
Storage Room temperature[1]
Personal Protective Equipment (PPE): Your First Line of Defense

The establishment of a safe working environment begins with the correct selection and use of Personal Protective Equipment (PPE).[3][4][5][6] PPE creates a critical barrier between the researcher and potential chemical exposure.[3]

1. Eye and Face Protection:

  • Safety Glasses with Side Shields: These are the minimum requirement for any work involving this compound to protect against flying particles.[4]

  • Chemical Splash Goggles: Recommended when there is a risk of splashes, providing a seal around the eyes for enhanced protection.

  • Face Shield: Should be worn in conjunction with safety glasses or goggles when handling larger quantities or when there is a significant splash hazard.[4][6]

2. Hand Protection:

  • Chemically Resistant Gloves: Nitrile gloves are a common choice for incidental contact, but it is crucial to consult a glove compatibility chart for the specific solvent being used.[4][5] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, more robust gloves.[4] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.

3. Body Protection:

  • Laboratory Coat: A standard cotton or poly-cotton lab coat is essential to protect skin and personal clothing from contamination.[5][6]

  • Flame-Retardant Lab Coat: If the compound is being used with flammable solvents, a flame-retardant lab coat is required.[5]

  • Closed-toe Shoes and Long Pants: This is a mandatory minimum for any laboratory work to protect against spills and other physical hazards.[4]

4. Respiratory Protection:

  • Engineering Controls: The primary method for controlling inhalation hazards is to handle the compound within a certified chemical fume hood.[7]

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a spill, a NIOSH-approved respirator with the appropriate cartridge should be used.[8] A risk assessment should be conducted to determine the need for respiratory protection.[5]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is critical to minimizing risk during the handling of this compound. The following diagram outlines the key procedural steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid Compound prep_workspace->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_transfer Transfer Solution handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Surfaces & Glassware handling_transfer->cleanup_decontaminate Complete Handling cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash disposal_solid Solid Waste (Contaminated PPE, etc.) disposal_liquid Liquid Waste (Unused Solutions) disposal_container Label Hazardous Waste Containers disposal_solid->disposal_container disposal_liquid->disposal_container

Figure 1. Workflow for the safe handling and disposal of this compound.

Experimental Protocols:

  • Engineering Controls: All manipulations of this compound, including weighing and solution preparation, should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[7]

  • Handling the Solid: When weighing or transferring the solid compound, use care to avoid the creation of dust.[7]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including unused solutions, contaminated PPE, and cleaning materials, must be collected as hazardous waste.[9]

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for hazardous waste.[9] The label should include the words "Hazardous Waste" and the full chemical name.[9]

  • Compatibility: Ensure that the waste container is compatible with the chemical and any solvents used. For instance, do not store corrosive materials in metal containers.[9]

  • Storage: Store hazardous waste in a designated, secondary containment area away from drains and high-traffic areas.[7][9]

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.[9]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.